Product packaging for m-PEG16-SH(Cat. No.:)

m-PEG16-SH

Cat. No.: B8103748
M. Wt: 753.0 g/mol
InChI Key: XYOSUGCXLBUKDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

m-PEG16-SH, with the molecular formula C₃₃H₆₈O₁₆S and a molecular weight of 752.95 Da , is a uniform, monofunctional poly(ethylene glycol) (PEG) derivative terminating in a thiol (-SH) group. This reagent belongs to a class of highly valuable PEG-based linkers used in bioconjugation and the synthesis of complex molecules like PROTACs (Proteolysis Targeting Chimeras) . The compound is part of a broader trend toward using uniform PEGs to overcome the challenges of molecular heterogeneity and immunogenicity sometimes associated with conventional, polydisperse PEG mixtures . The core reactivity of this compound centers on its thiol group, which can readily form stable thioether bonds by reacting with maleimide groups under mild conditions . This specific and efficient reaction makes it an ideal tool for creating stable conjugates between biomolecules, such as linking peptides, proteins, or antibodies to other entities . The 16-unit PEG spacer serves to increase the solubility and biocompatibility of the resulting conjugate while providing a flexible bridge that minimizes steric hindrance, thereby helping to preserve the biological activity of the linked molecules . In advanced research applications, this compound is employed in the development of targeted drug delivery systems, where it can link therapeutic agents to targeting ligands . It is also used in materials science for the surface functionalization of nanoparticles and in the fabrication of hydrogels for 3D cell culture and tissue engineering, where PEG's properties help create a permissive environment for cell growth . The "m-" prefix indicates a methoxy capping group at one end, ensuring the PEG chain is inert and the conjugation occurs specifically via the thiol group, which is critical for producing well-defined and reproducible constructs . This product is intended for Research Use Only and is not for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H68O16S B8103748 m-PEG16-SH

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68O16S/c1-34-2-3-35-4-5-36-6-7-37-8-9-38-10-11-39-12-13-40-14-15-41-16-17-42-18-19-43-20-21-44-22-23-45-24-25-46-26-27-47-28-29-48-30-31-49-32-33-50/h50H,2-33H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYOSUGCXLBUKDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68O16S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

753.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to m-PEG16-SH: Properties, Suppliers, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methoxy-poly(ethylene glycol)-thiol with 16 ethylene glycol units (m-PEG16-SH). It details its chemical properties, identifies key suppliers, and explores its applications in bioconjugation, nanoparticle functionalization, and as a linker in Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and professionals in the fields of drug development, nanotechnology, and materials science.

Core Properties of this compound

This compound is a hydrophilic linker molecule characterized by a methoxy-terminated polyethylene glycol chain with a terminal thiol group. This structure imparts unique properties that are highly advantageous in various biomedical applications. The PEG chain provides excellent water solubility and biocompatibility, while the terminal thiol group allows for covalent attachment to specific functional groups.

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
CAS Number 874820-38-9[1][2]
Molecular Formula C33H68O16S[1]
Molecular Weight 752.95 g/mol
Appearance Colorless Liquid
Purity >96%
Storage Conditions -20°C, desiccated

Key Suppliers

Several chemical suppliers specialize in providing high-purity this compound for research and development purposes. The following table lists some of the prominent suppliers.

SupplierCatalog NumberPurity
Biorbyt orb1988187Not specified
Precise PEG AG-1385>96%
MolCore MC740246≥98%
PurePEG Not specifiedNot specified

Applications and Experimental Protocols

The unique properties of this compound make it a versatile tool in several advanced research areas. The following sections detail its primary applications and provide illustrative experimental protocols.

Bioconjugation: Protein PEGylation

The process of covalently attaching polyethylene glycol (PEG) chains to a protein, known as PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, reduce immunogenicity, and prolong circulation half-life. The thiol group of this compound can be used for site-specific PEGylation by targeting free cysteine residues on a protein's surface.

Experimental Protocol: Thiol-Specific Protein PEGylation

This protocol outlines a general procedure for the site-specific PEGylation of a protein with this compound. Optimization of parameters such as protein concentration, PEG-to-protein ratio, temperature, pH, and reaction time is crucial for achieving the desired degree of PEGylation while maintaining protein activity.

  • Protein Preparation: Dissolve the protein to be PEGylated in a non-amine-containing buffer at a pH range of 6.5-7.5. Common buffers include phosphate-buffered saline (PBS). The protein concentration should be optimized for the specific protein.

  • Reagent Preparation: Prepare a stock solution of this compound in the same buffer. To minimize oxidation of the thiol group, it is recommended to prepare this solution fresh before use and to work under an inert atmosphere (e.g., nitrogen or argon) if possible.

  • PEGylation Reaction: Add the this compound stock solution to the protein solution at a desired molar excess (e.g., 5 to 20-fold molar excess of PEG over protein).

  • Incubation: Gently mix the reaction mixture and incubate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 2 to 24 hours). The optimal time and temperature will vary depending on the protein and the desired level of PEGylation.

  • Reaction Quenching (Optional): The reaction can be stopped by adding a low molecular weight thiol-containing compound, such as L-cysteine or 2-mercaptoethanol, to consume any unreacted this compound.

  • Purification: Remove excess this compound and unreacted protein from the PEGylated product using techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: Analyze the resulting PEGylated protein using methods like SDS-PAGE to confirm the increase in molecular weight, and use appropriate assays to determine the retention of biological activity.

Nanoparticle Functionalization

This compound is frequently used to modify the surface of nanoparticles, particularly gold nanoparticles (AuNPs). The thiol group forms a strong covalent bond with the gold surface, creating a hydrophilic and biocompatible PEG layer. This surface modification prevents nanoparticle aggregation in biological media, reduces non-specific protein adsorption (opsonization), and minimizes uptake by the reticuloendothelial system, thereby prolonging their circulation time in vivo.

Experimental Protocol: Functionalization of Gold Nanoparticles

This protocol describes a common method for the surface functionalization of pre-synthesized gold nanoparticles with this compound.

  • Nanoparticle Suspension: Obtain a stable aqueous suspension of gold nanoparticles at a known concentration.

  • PEGylation Solution Preparation: Prepare a stock solution of this compound in a suitable buffer, such as phosphate buffer.

  • Surface Modification Reaction: Add the this compound solution to the gold nanoparticle suspension. The final concentration of this compound should be in excess to ensure complete surface coverage.

  • Incubation: Incubate the mixture at room temperature with gentle stirring for a sufficient period (e.g., 30 minutes to several hours) to allow for the formation of the gold-thiol bond.

  • Purification: Remove excess, unbound this compound by centrifugation. The functionalized nanoparticles will form a pellet, which can be resuspended in a fresh buffer. Repeat the centrifugation and resuspension steps multiple times to ensure complete removal of unreacted PEG.

  • Characterization: Characterize the PEGylated nanoparticles using techniques such as UV-Vis spectroscopy to observe the shift in the surface plasmon resonance peak, dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to confirm the morphology and dispersion of the nanoparticles.

Linker for PROTAC Synthesis

Proteolysis Targeting Chimeras (PROTACs) are bifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The properties of the linker, such as its length and composition, are critical for the efficacy of the PROTAC. PEG linkers, including this compound, are often incorporated to enhance the solubility and cell permeability of the PROTAC molecule.

Experimental Workflow: PROTAC Synthesis Using a PEG Linker

The synthesis of a PROTAC is a multi-step process. The following is a generalized workflow illustrating how a thiol-terminated PEG linker like this compound can be incorporated. The thiol group would typically be reacted with a suitable functional group on one of the ligands, for example, through a thiol-maleimide Michael addition reaction.

  • Ligand Functionalization: Synthesize or obtain the target protein ligand and the E3 ligase ligand with appropriate functional groups for linker attachment. For instance, one ligand could possess a maleimide group to react with the thiol of this compound.

  • Linker Attachment to the First Ligand: React this compound with the maleimide-functionalized ligand in a suitable solvent. This forms a stable thioether bond, conjugating the PEG linker to the first ligand.

  • Purification of the Ligand-Linker Intermediate: Purify the resulting conjugate using chromatographic techniques such as flash column chromatography or preparative HPLC.

  • Activation of the Other Linker End (if necessary): The methoxy end of the PEG is generally inert. If a different functionality is required at this end for attachment to the second ligand, a heterobifunctional PEG linker would be used. In the case of this compound, the synthesis strategy would involve attaching the thiol end to one ligand, and the other end of the PROTAC would be built up from the methoxy-PEG chain. A more common approach is to use a heterobifunctional PEG linker with reactive groups at both ends.

  • Attachment of the Second Ligand: Couple the purified ligand-linker intermediate to the second ligand using an appropriate chemical reaction.

  • Final PROTAC Purification: Purify the final PROTAC molecule using preparative HPLC to obtain a high-purity product.

  • Characterization: Confirm the structure and purity of the final PROTAC using techniques such as LC-MS and NMR spectroscopy.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental workflows described above.

G cluster_0 Protein PEGylation Workflow A Prepare Protein Solution C Mix Protein and this compound A->C B Prepare this compound Solution B->C D Incubate C->D E Quench Reaction (Optional) D->E F Purify PEGylated Protein E->F G Characterize Product F->G

Caption: Workflow for Protein PEGylation with this compound.

G cluster_1 Nanoparticle Functionalization Workflow H Prepare Gold Nanoparticle Suspension J Mix Nanoparticles and this compound H->J I Prepare this compound Solution I->J K Incubate J->K L Purify by Centrifugation K->L M Resuspend in Buffer L->M N Characterize Functionalized Nanoparticles M->N

Caption: Workflow for Gold Nanoparticle Functionalization.

G cluster_2 PROTAC Synthesis Logical Flow P Functionalize Ligand A Q Attach this compound to Ligand A P->Q R Purify Ligand A-Linker Q->R T Couple Ligand A-Linker to Ligand B R->T S Functionalize Ligand B S->T U Purify Final PROTAC T->U V Characterize PROTAC U->V

Caption: Logical Flow for PROTAC Synthesis using a PEG Linker.

References

physical and chemical properties of m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical and chemical properties of methoxy-poly(ethylene glycol)-thiol with 16 ethylene glycol units (m-PEG16-SH). This heterobifunctional PEG reagent is a valuable tool in bioconjugation, drug delivery, and nanotechnology, offering a versatile platform for the modification of proteins, peptides, surfaces, and nanoparticles.

Core Physical and Chemical Properties

This compound is a well-defined, monodisperse PEG linker possessing a methoxy group at one terminus and a reactive thiol group at the other. The polyethylene glycol backbone imparts water solubility and biocompatibility, while the terminal thiol group allows for specific covalent attachment to various substrates.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Chemical Name Methoxy(polyethylene glycol) thiol-
Synonyms m-PEG16-thiol, Methoxy-PEG16-SH-
CAS Number 874820-38-9-
Molecular Formula C33H68O16S-
Molecular Weight 752.95 g/mol -
Appearance White to off-white solid or viscous oilGeneral observation for PEG derivatives
Purity Typically >95%Supplier Data
Solubility Soluble in water, ethanol, methanol, DMSO, DMF, and chlorinated solvents.General property of PEG derivatives
Storage Store at -20°C, desiccated and protected from light. Handle under inert gas.General recommendation for thiol compounds

Reactivity and Stability

The key chemical feature of this compound is the terminal thiol (-SH) group. This sulfhydryl moiety is a nucleophile that can participate in a variety of conjugation reactions.

Thiol Group Reactivity:

  • Maleimides: The thiol group reacts readily and specifically with maleimides at neutral pH (6.5-7.5) to form a stable thioether bond. This is one of the most common conjugation strategies used with PEG-thiols.

  • Thiol-Disulfide Exchange: Thiols can react with disulfides to form new disulfide bonds. This reaction is reversible.

  • Haloacetamides: Thiol groups react with iodoacetamides and bromoacetamides to form stable thioether linkages.

  • Metal Surfaces: The thiol group has a high affinity for noble metal surfaces, such as gold, silver, and platinum, enabling the straightforward surface modification of nanoparticles and other materials.

Stability:

Thiol-containing compounds, including this compound, are susceptible to oxidation, particularly in the presence of oxygen and at neutral or alkaline pH. This can lead to the formation of disulfide-bridged dimers (PEG-S-S-PEG). To mitigate this, it is recommended to store the compound under an inert atmosphere and to use deoxygenated buffers for reactions. The use of reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) can be employed to cleave any formed disulfide bonds prior to conjugation.

Applications in Research and Development

The unique properties of this compound make it a valuable reagent in several advanced applications:

  • PEGylation: The process of covalently attaching PEG chains to proteins, peptides, or small molecule drugs. PEGylation can improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing their solubility, stability, and circulation half-life, while reducing their immunogenicity.

  • Drug Delivery: this compound is used to functionalize the surface of nanoparticles, liposomes, and other drug delivery vehicles. The PEG layer provides a hydrophilic shield, reducing opsonization and clearance by the reticuloendothelial system (RES), leading to prolonged circulation times.

  • PROTACs: this compound serves as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The PEG spacer connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of proteins of interest.

  • Biosensors and Diagnostics: The ability of the thiol group to bind to gold surfaces is exploited in the development of biosensors. Self-assembled monolayers (SAMs) of this compound on gold electrodes or nanoparticles can prevent non-specific protein adsorption and provide a platform for the immobilization of biorecognition elements.

Experimental Protocols

Synthesis of this compound (General Procedure)

A common route for the synthesis of m-PEG-SH involves the conversion of the terminal hydroxyl group of m-PEG-OH to a better leaving group, followed by nucleophilic substitution with a thiol-containing reagent.

Synthesis_Workflow mPEG16_OH m-PEG16-OH Activation Activation (e.g., Tosylation, Mesylation) mPEG16_OH->Activation Activated_PEG m-PEG16-OTs or m-PEG16-OMs Activation->Activated_PEG Thiolation Thiolation (e.g., NaSH, Thioacetate) Activated_PEG->Thiolation mPEG16_SH This compound Thiolation->mPEG16_SH

Synthesis workflow for this compound.

Step-by-step methodology:

  • Activation of m-PEG16-OH: m-PEG16-OH is dissolved in a suitable anhydrous solvent (e.g., dichloromethane or toluene) under an inert atmosphere (e.g., argon or nitrogen). A base, such as triethylamine or pyridine, is added, followed by the dropwise addition of an activating agent like p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) at 0°C. The reaction is typically stirred overnight at room temperature.

  • Work-up and Isolation: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the activated m-PEG16 intermediate.

  • Thiolation: The activated m-PEG16 is dissolved in an appropriate solvent (e.g., DMF or ethanol). A thiol source, such as sodium hydrosulfide (NaSH) or potassium thioacetate, is added, and the reaction is heated.

  • Final Work-up and Purification: After the reaction is complete, the solvent is evaporated. The crude product is purified by precipitation in a non-solvent (e.g., cold diethyl ether) or by column chromatography to yield the final this compound product.

Quantification of Thiol Groups using Ellman's Assay

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) is widely used for the colorimetric quantification of free thiol groups.

Ellmans_Assay_Workflow Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - DTNB Solution - Thiol Standard (e.g., Cysteine) Prepare_Samples Prepare Samples: - this compound solution - Standard dilutions Prepare_Reagents->Prepare_Samples Reaction Reaction: Add DTNB to samples and standards. Incubate at room temperature. Prepare_Samples->Reaction Measurement Measurement: Measure absorbance at 412 nm Reaction->Measurement Analysis Analysis: - Generate standard curve - Determine concentration of this compound Measurement->Analysis

Workflow for thiol quantification using Ellman's Assay.

Materials:

  • Phosphate buffer (0.1 M, pH 8.0) containing 1 mM EDTA

  • Ellman's Reagent solution (4 mg/mL DTNB in the phosphate buffer)

  • Thiol standard solution (e.g., L-cysteine hydrochloride)

  • This compound solution of unknown concentration

Procedure:

  • Prepare a standard curve:

    • Prepare a stock solution of the thiol standard in the phosphate buffer.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Sample Preparation:

    • Dissolve a known weight of this compound in the phosphate buffer.

  • Reaction:

    • In a 96-well plate or cuvettes, add a defined volume of the phosphate buffer.

    • Add a small volume of the standard or unknown sample.

    • Add a small volume of the Ellman's Reagent solution to initiate the reaction.

    • Incubate at room temperature for 15 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Calculation:

    • Subtract the absorbance of a blank (buffer and Ellman's reagent) from the readings of the standards and the unknown sample.

    • Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

    • Determine the concentration of the this compound solution from the standard curve.

Functionalization of Gold Nanoparticles

AuNP_Functionalization_Workflow Prepare_AuNPs Prepare Gold Nanoparticle (AuNP) suspension Add_mPEG16_SH Add this compound solution to AuNP suspension Prepare_AuNPs->Add_mPEG16_SH Incubate Incubate with gentle stirring (e.g., overnight at room temperature) Add_mPEG16_SH->Incubate Purify Purify by centrifugation and redispersion Incubate->Purify Characterize Characterize functionalized AuNPs (UV-Vis, DLS, TEM) Purify->Characterize

Workflow for the functionalization of gold nanoparticles.

Procedure:

  • Preparation of Gold Nanoparticles (AuNPs): Synthesize AuNPs using a standard method, such as the citrate reduction method.

  • Functionalization:

    • To a solution of AuNPs, add an aqueous solution of this compound. The molar ratio of this compound to AuNPs should be optimized, but a large excess of the PEG-thiol is typically used.

    • Allow the mixture to react overnight at room temperature with gentle stirring.

  • Purification:

    • Centrifuge the solution to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess this compound.

    • Redisperse the pellet in a fresh buffer or water. Repeat the centrifugation and redispersion steps several times to ensure the removal of unbound PEG.

  • Characterization:

    • Confirm the successful functionalization using techniques such as UV-Vis spectroscopy (a red-shift in the surface plasmon resonance peak is often observed), dynamic light scattering (DLS) to measure the increase in hydrodynamic diameter, and transmission electron microscopy (TEM) to visualize the particles.

Characterization

Table 2: Analytical Techniques for this compound Characterization

TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure, including the presence of the methoxy group, the ethylene glycol repeating units, and the terminal thiol group. Can be used to estimate the degree of polymerization.
Mass Spectrometry (MS) Determines the molecular weight and provides information on the purity and molecular weight distribution of the sample.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of characteristic functional groups, such as the C-O-C ether linkages of the PEG backbone and the S-H stretch of the thiol group.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Determines the molecular weight distribution and polydispersity index (PDI) of the polymer.

Disclaimer: This technical guide is intended for informational purposes only and should be used by qualified professionals. Appropriate safety precautions should be taken when handling all chemical reagents. Experimental protocols may require optimization for specific applications.

Navigating the Solubility of m-PEG16-SH: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the solubility of methoxy-polyethylene glycol-thiol (m-PEG16-SH) is critical for its effective application in bioconjugation, nanoparticle functionalization, and drug delivery systems. This guide provides a comprehensive overview of this compound solubility in various solvents, outlines experimental protocols for solubility determination, and visualizes the factors influencing its behavior in solution.

Core Concepts in this compound Solubility

The solubility of this compound, a heterobifunctional PEG linker with a terminal methoxy group and a reactive thiol group, is governed by the physicochemical properties of its polyethylene glycol backbone. The ether linkages in the PEG chain are capable of forming hydrogen bonds with protic solvents, while the overall non-polar character of the ethylene units contributes to its solubility in organic solvents. The terminal thiol group, while reactive, generally has a minor impact on the overall solubility profile of the molecule.

Quantitative and Qualitative Solubility Data

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, valuable information can be extrapolated from technical data sheets for general m-PEG-SH compounds. The following table summarizes the available solubility information.

Solvent ClassSolventReported Solubility
Polar Protic WaterSoluble, with one source specifying a solubility of at least 10 mg/mL for a clear solution.[1][2][3] The hydrophilic PEG backbone contributes to its high aqueous solubility.[4][5]
EthanolSoluble, with a reported value of at least 10 mg/mL for a clear solution.
Polar Aprotic Dimethyl sulfoxide (DMSO)Soluble, with a reported value of at least 10 mg/mL for a clear solution.
Dimethylformamide (DMF)Soluble.
Non-Polar ChloroformSoluble, with a reported value of at least 10 mg/mL for a clear solution.
Methylene Chloride (DCM)Soluble.
TolueneLess soluble.
EtherNot soluble.

It is important to note that the appearance of m-PEG-SH can range from a white/off-white solid to a semi-solid or liquid depending on its molecular weight.

Experimental Protocol for Solubility Determination

A standard method for determining the solubility of a compound like this compound involves the following steps:

Objective: To determine the approximate solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, DMSO)

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • Vials or test tubes

  • Thermostatic shaker or water bath

Procedure:

  • Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be freely soluble (e.g., DMSO).

  • Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations.

  • Equilibration: Add a known amount of this compound to a fixed volume of the test solvent in a vial.

  • Agitation: Agitate the samples at a constant temperature using a thermostatic shaker until equilibrium is reached (typically 24-48 hours). This ensures that the solvent is fully saturated.

  • Phase Separation: Centrifuge the samples to pellet any undissolved solute.

  • Quantification: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved this compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy after derivatization, or gravimetric analysis after solvent evaporation).

  • Solubility Calculation: The determined concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result prep1 Weigh this compound prep2 Add Solvent prep1->prep2 equil1 Agitate at Constant Temp prep2->equil1 equil2 Incubate (24-48h) equil1->equil2 analysis1 Centrifuge equil2->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 Quantify Concentration analysis2->analysis3 result Determine Solubility analysis3->result

Experimental workflow for determining this compound solubility.

solubility_factors cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_conditions Environmental Conditions solute_mw Molecular Weight solute_peg PEG Chain Length solubility Solubility solute_peg->solubility solute_end Terminal Groups (-OCH3, -SH) solvent_polarity Polarity solvent_polarity->solubility solvent_hbond Hydrogen Bonding Capacity solvent_hbond->solubility cond_temp Temperature cond_temp->solubility cond_pressure Pressure

Factors influencing the solubility of this compound.

References

An In-depth Technical Guide to the Mechanism of Action of m-PEG16-SH in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of methoxy(polyethylene glycol)-thiol, specifically with 16 PEG units (m-PEG16-SH), for researchers, scientists, and drug development professionals. It details the core mechanisms of action, presents quantitative data in structured tables, provides experimental protocols, and visualizes key processes using Graphviz diagrams. PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to molecules, is a clinically validated strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutics by increasing solubility, stability, and circulation half-life while reducing immunogenicity[1][2][3]. The this compound reagent, with its terminal thiol (-SH) group, offers specific and versatile pathways for bioconjugation.

Core Mechanisms of Action

The versatility of this compound stems from the high reactivity and specificity of its terminal thiol (sulfhydryl) group. This group can participate in several distinct bioconjugation reactions, enabling the modification of proteins, peptides, nanoparticles, and other biomolecules.

The most prevalent application of thiol-containing PEGs is their reaction with maleimide-functionalized molecules. The thiol group acts as a nucleophile and attacks the electron-deficient double bond of the maleimide ring in a Michael addition reaction[4]. This reaction proceeds rapidly and selectively under mild, near-neutral pH conditions (pH 7.0-7.5), forming a stable, covalent thioether bond[4]. This specificity makes it ideal for targeting cysteine residues in proteins or specifically introduced maleimide groups on other molecules.

G cluster_product Product node_peg This compound node_conj m-PEG16-Thioether-Biomolecule (Stable Conjugate) node_peg->node_conj  Michael Addition  (pH 7.0 - 7.5) node_bio Biomolecule-Maleimide node_bio->node_conj

Caption: Mechanism of Thiol-Maleimide Conjugation.

It is important to note that while the resulting thioether bond is highly stable, conjugates formed with N-terminal cysteine residues can be susceptible to a side-reaction known as thiazine rearrangement, which can impact the homogeneity of the final product.

The thiol group of this compound can be readily oxidized, particularly in the presence of air or mild oxidizing agents, to form a disulfide bond (-S-S-). This can occur with a thiol group on another biomolecule (e.g., a cysteine residue) or with another this compound molecule, leading to dimerization. A key feature of the disulfide bond is its reversibility; it can be cleaved back to the constituent thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP). This property is widely exploited in drug delivery systems to create stimuli-responsive conjugates that release their payload in the reducing environment of the cell.

G node_thiol 2 x this compound node_disulfide m-PEG16-S-S-PEG16-m (Dimer / Conjugate) node_thiol->node_disulfide  Oxidation  (e.g., Air, H₂O₂) node_disulfide->node_thiol  Reduction  (e.g., TCEP, DTT) G cluster_main Nanoparticle PEGylation np Gold Nanoparticle (AuNP) peg1 This compound peg1->np Thiol-Gold Binding peg2 This compound peg2->np peg3 This compound peg3->np peg4 This compound peg4->np G A 1. Prepare Protein Solution Dissolve maleimide-protein in degassed buffer (1-10 mg/mL). B 2. Prepare PEG Reagent Dissolve this compound in buffer (or DMSO if needed) immediately before use. A->B C 3. Initiate Conjugation Add this compound solution to protein (10-20x molar excess). Mix gently. B->C D 4. Incubate Reaction Incubate for 2h at RT or overnight at 4°C, protected from light. C->D E 5. Purify Conjugate Remove excess PEG reagent via size-exclusion chromatography or dialysis. D->E F 6. Characterize Product Analyze via SDS-PAGE, mass spectrometry, and functional assays. E->F

References

role of the thiol group in m-PEG16-SH reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Role of the Thiol Group in m-PEG16-SH Reactivity

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pivotal role the terminal thiol (-SH) group plays in the reactivity of methoxy-polyethylene glycol-thiol, specifically with a 16-unit PEG chain (this compound). The sulfhydryl moiety is a versatile functional group that enables a range of specific and efficient conjugation chemistries critical for drug delivery, biomaterial science, and nanotechnology. This document details the primary reaction mechanisms, including Michael-type additions, disulfide bond formation, and metallo-sulfur bond formation with noble metals. It presents quantitative data on reaction kinetics, summarizes key experimental protocols, and provides visual diagrams of reaction pathways and workflows to serve as a practical resource for scientific professionals.

Introduction: The Chemistry of the Thiol Group

The reactivity of the this compound molecule is almost entirely dictated by its terminal thiol group. A thiol, or sulfhydryl group, is the sulfur analog of an alcohol group (-OH). The sulfur atom in the thiol is a potent nucleophile, particularly in its deprotonated thiolate form (-S⁻). This high nucleophilicity is the basis for its utility in bioconjugation.

The reactivity is critically dependent on the pH of the reaction medium, which governs the equilibrium between the protonated thiol (R-SH) and the more reactive deprotonated thiolate (R-S⁻). This relationship is described by the Henderson-Hasselbalch equation and is centered around the thiol's pKa, which is typically in the range of 8-10. At pH values near or above the pKa, the thiolate concentration increases, accelerating nucleophilic reactions.

Thiol_Thiolate_Equilibrium cluster_equilibrium Thiol-Thiolate Equilibrium (pH Dependent) Thiol mPEG-SH (Protonated Thiol) Thiolate mPEG-S⁻ (Nucleophilic Thiolate) Thiol->Thiolate Deprotonation (Base, pH > pKa) Thiolate->Thiol Protonation (Acid, pH < pKa) Proton H⁺

Caption: pH-dependent equilibrium between the thiol and the highly reactive thiolate anion.

Key Conjugation Chemistries

The thiol group of this compound participates in several key classes of reactions, making it a versatile tool for PEGylation.

Thiol-Maleimide Ligation (Michael-Type Addition)

The reaction between a thiol and a maleimide is one of the most widely used methods for bioconjugation due to its high specificity and efficiency under mild conditions.[1][2] It is a Michael-type addition reaction where the nucleophilic thiolate attacks one of the double-bonded carbons of the maleimide ring, forming a stable thioether bond.[3]

Thiol_Maleimide_Reaction cluster_reaction Thiol-Maleimide Reaction Mechanism reagents mPEG-S⁻ + Maleimide-Molecule product Stable Thioether Adduct reagents->product Nucleophilic Attack (pH 6.5 - 7.5)

Caption: Michael-type addition of a thiol to a maleimide to form a stable thioether linkage.

The kinetics of this reaction are highly pH-dependent. The optimal pH range is 6.5-7.5, where the reaction is highly selective for thiols.[4] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Above pH 7.5, the competitive reaction with primary amines (e.g., lysine residues) increases, and the maleimide ring becomes more susceptible to hydrolysis.

Table 1: pH Influence on Thiol-Maleimide Reaction Characteristics

pH Range Reaction Rate with Thiols Selectivity for Thiols Competing Reactions
< 6.5 Slow High Minimal
6.5 - 7.5 Optimal High Minimal amine reaction
> 7.5 Fast Decreased Amine reaction, Maleimide hydrolysis

Data compiled from references.

Table 2: Comparative Kinetics of Thiol-Reactive Functional Groups

Functional Group Relative Reactivity with Thiols Optimal pH Bond Stability Notes
Maleimide Very Fast 6.5 - 7.5 Stable Thioether Most common for selective thiol conjugation.
Vinyl Sulfone Fast 7.0 - 9.0 Stable Thioether More selective than acrylates; reacts with amines at higher pH.
Iodoacetamide Moderate 7.0 - 8.5 Stable Thioether Forms an irreversible bond via an SN2 reaction.
Acrylate Moderate 7.5 - 9.0 Stable Thioether Less reactive than vinyl sulfones.
Pyridyl Disulfide Fast 4.0 - 7.0 Reversible Disulfide Used for creating cleavable conjugates.

This table provides a qualitative comparison of common thiol-reactive groups.

Disulfide Bond Formation and Cleavage

Thiols can be oxidized to form a disulfide bond (-S-S-). This reaction is particularly useful as it is reversible. An this compound molecule can react with another thiol-containing molecule (e.g., a cysteine residue on a protein) under mild oxidizing conditions to form a disulfide-linked conjugate. This bond can be readily cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), or in the naturally reducing environments found inside cells. This reversibility is a key feature for designing drug delivery systems that release their payload in a specific cellular compartment.

Disulfide_Bond cluster_disulfide Reversible Disulfide Bond Formation Thiols mPEG-SH + R-SH Disulfide mPEG-S-S-R (Disulfide Bond) Thiols->Disulfide Oxidation (e.g., Air, H₂O₂) Disulfide->Thiols Reduction (e.g., DTT, TCEP)

Caption: The reversible oxidation of thiols to form a cleavable disulfide bond.

Conjugation to Noble Metal Surfaces

The thiol group has an exceptionally high affinity for the surfaces of noble metals, most notably gold (Au). This interaction leads to the formation of a strong, semi-covalent gold-sulfur (Au-S) bond, enabling the straightforward surface modification of gold nanoparticles (AuNPs), films, and sensors. PEGylating gold nanoparticles with this compound is a standard method to enhance their colloidal stability, improve biocompatibility, and reduce non-specific protein adsorption.

Table 3: Typical Grafting Density of PEG-SH on Gold Nanoparticles

PEG Ligand AuNP Size Grafting Density (molecules/nm²) Quantification Method Reference
HS-PEG6-OCH3 Dispersed 3.5 - 4.0 NMR

| Thiol-PEG | Spherical | 4.3 - 6.3 | ICP-MS | |

Experimental Protocols

The following sections provide detailed methodologies for the key reactions involving this compound.

Protocol: Conjugation of this compound to a Maleimide-Functionalized Protein

This protocol describes the general procedure for labeling a protein containing a maleimide group with this compound.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2, prepared with degassed, purified water and containing 1-5 mM EDTA.

  • Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine solution.

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis cassettes).

Procedure:

  • Protein Preparation: Dissolve the maleimide-activated protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • This compound Preparation: Immediately before use, dissolve this compound in the conjugation buffer.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

  • Incubation: Gently mix the reaction solution and incubate at room temperature for 2-4 hours or at 4°C overnight. Protect the reaction from light if any components are light-sensitive.

  • Quenching (Optional): To stop the reaction and consume any unreacted this compound, add a quenching reagent to a final concentration of ~50 mM. Incubate for 30 minutes at room temperature.

  • Purification: Remove excess this compound and quenching reagent by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

  • Characterization: Confirm successful conjugation using techniques such as SDS-PAGE (which will show a shift in molecular weight), mass spectrometry, or HPLC.

Protocol: Surface Modification of Gold Nanoparticles with this compound

This protocol outlines the process for passivating citrate-stabilized gold nanoparticles with this compound.

AuNP_Workflow cluster_workflow Workflow for AuNP PEGylation Start Citrate-Stabilized AuNPs AddPEG Add this compound Solution Start->AddPEG Incubate Incubate (e.g., 12h, RT) Ligand Exchange Occurs AddPEG->Incubate Centrifuge1 Centrifuge to Pellet AuNPs Incubate->Centrifuge1 RemoveSupernatant Remove Supernatant Centrifuge1->RemoveSupernatant Resuspend Resuspend in Buffer RemoveSupernatant->Resuspend Wash Repeat Wash Cycle (2-3x) Resuspend->Wash Wash->Centrifuge1 Next Wash Final Stable mPEG-AuNPs Wash->Final Final Wash Complete

Caption: Experimental workflow for the surface modification of gold nanoparticles with this compound.

Materials:

  • Aqueous suspension of citrate-stabilized gold nanoparticles (AuNPs).

  • This compound.

  • Purified water (e.g., 18 MΩ·cm).

  • Buffer for final suspension (e.g., 2 mM sodium citrate, pH 7).

Procedure:

  • This compound Solution: Prepare a stock solution of this compound (e.g., 1 mM) in purified water.

  • Addition: To the AuNP suspension, add the this compound solution to a final concentration that provides a large molar excess relative to the surface area of the nanoparticles. Note: The optimal concentration should be determined empirically to avoid aggregation but ensure full surface coverage.

  • Incubation: Gently mix the solution and allow it to incubate at room temperature for at least 12 hours to facilitate the ligand exchange process, where the thiol displaces the citrate ions on the AuNP surface.

  • Purification (Wash Steps): a. Pellet the PEGylated AuNPs by centrifugation. The required speed and time will depend on the size of the AuNPs (e.g., for 15 nm AuNPs, ~12,000 x g for 20 minutes). b. Carefully remove the supernatant, which contains excess this compound and displaced citrate. c. Resuspend the AuNP pellet in a fresh volume of purified water or buffer by gentle sonication or vortexing.

  • Repeat: Repeat the purification wash step (4a-4c) at least two more times to ensure complete removal of unbound PEG.

  • Final Suspension: After the final wash, resuspend the purified m-PEG-AuNPs in the desired buffer for storage.

  • Characterization: Confirm successful PEGylation by measuring changes in hydrodynamic diameter (via Dynamic Light Scattering), surface charge (via Zeta Potential), and colloidal stability in high-salt buffers.

Conclusion

The terminal thiol group of this compound is a powerful and versatile chemical handle that enables a wide array of conjugation strategies. Its high nucleophilicity and specific reactivity profiles, particularly with maleimides and gold surfaces, make it an indispensable tool in the development of advanced therapeutics, diagnostics, and functional biomaterials. By understanding the underlying chemistry and controlling key reaction parameters such as pH, researchers can effectively leverage the capabilities of this compound to create precisely engineered molecular constructs. This guide serves as a foundational resource for the practical application of these principles in a research and development setting.

References

The Core Principles of PEGylation: A Technical Guide to m-PEG16-SH for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of methoxy polyethylene glycol (16) thiol (m-PEG16-SH). We delve into its chemical properties, conjugation chemistries, and practical applications, offering detailed experimental protocols and data presentation to support the advancement of next-generation therapeutics.

Introduction to PEGylation and the Role of this compound

PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a cornerstone of modern drug delivery. This bioconjugation technique enhances the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. Key benefits include an increased serum half-life due to a larger hydrodynamic radius which reduces renal clearance, decreased immunogenicity by masking epitopes, and improved stability against proteolytic degradation.[1][2][3]

This compound is a specific PEGylation reagent featuring a methoxy cap at one end, which prevents crosslinking, and a reactive thiol (-SH) group at the other. The 16-unit polyethylene glycol chain provides a balance of hydrophilicity and size, making it a versatile tool for various bioconjugation strategies. The terminal thiol group is particularly useful for site-specific modifications, offering a high degree of control over the conjugation process.

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of a representative m-PEG16 derivative. These properties are crucial for understanding its behavior in solution and for designing effective conjugation strategies.

PropertyValueReference
Molecular Weight ~750 g/mol [4]
Formula C34H70O17SInferred
Purity >95%[5]
Solubility Water, DMSO, DMF, DCM
Storage Conditions -20°C, protected from moisture

Core Conjugation Chemistries of this compound

The versatility of this compound stems from the reactivity of its terminal thiol group, which can participate in several reliable conjugation reactions.

Thiol-Maleimide Michael Addition

This is one of the most common and efficient methods for site-specific PEGylation. The thiol group of this compound reacts with a maleimide-functionalized molecule, typically a protein with an available cysteine residue or a lysine residue modified with a maleimide crosslinker, via a Michael addition reaction. This forms a stable thioether bond. The reaction is highly selective for thiols at a pH range of 6.5-7.5.

Disulfide Bond Formation

This compound can react with another thiol-containing molecule, such as a free cysteine on a protein, to form a reducible disulfide bond. This type of linkage is of particular interest for drug delivery systems where the release of the therapeutic agent is desired under the reducing conditions found within the cell. The reaction can be facilitated by mild oxidizing agents or can occur through thiol-disulfide exchange.

Conjugation to Gold Nanoparticles

The thiol group of this compound has a strong affinity for gold surfaces, making it an excellent choice for the functionalization of gold nanoparticles (AuNPs). This conjugation is crucial for improving the biocompatibility and stability of AuNPs in biological media, preventing aggregation, and providing a scaffold for the attachment of targeting ligands or therapeutic molecules.

Quantitative Impact of PEGylation with this compound

The addition of a PEG chain to a biomolecule has a predictable impact on its physical properties, which can be quantified to ensure the desired therapeutic profile is achieved.

Hydrodynamic Radius and Apparent Molecular Weight

PEGylation significantly increases the hydrodynamic radius of a molecule, which is a key factor in reducing its renal clearance. The increase in size is disproportionately large compared to the increase in molecular weight due to the hydration of the PEG chain.

ParameterUnmodified Protein (Example: HSA)PEGylated with 10 kDa PEGPEGylated with 20 kDa PEG
Hydrodynamic Radius (Rh) ~3.5 nmIncreasedFurther Increased
Apparent Molecular Weight (by SEC) 66.5 kDa~206 kDa~339 kDa

Note: Data is illustrative and based on studies with Human Serum Albumin (HSA). The exact values will vary depending on the protein and the specific PEG reagent used.

Reaction Kinetics of Thiol-Maleimide Conjugation

The reaction between a thiol and a maleimide is generally rapid, but the kinetics can be influenced by several factors.

FactorEffect on Reaction Rate
pH Increases with pH from 6.5 to 7.5
Buffer Concentration Can influence the availability of thiolate ions
Temperature Increases with temperature
Presence of Reducing Agents (e.g., TCEP, DTT) Can interfere with the reaction if not removed

Note: It is crucial to optimize these parameters for each specific conjugation reaction.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in PEGylation with this compound.

Protocol for Site-Specific PEGylation of a Protein with this compound via Thiol-Maleimide Chemistry

This protocol outlines the steps for conjugating this compound to a protein containing a single, accessible cysteine residue.

Materials:

  • Protein with a free cysteine residue

  • m-PEG16-Maleimide (or a maleimide-activated protein if conjugating this compound)

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification column (e.g., Size Exclusion Chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in PEGylation buffer to a final concentration of 1-10 mg/mL. If the cysteine residue is in a disulfide bond, it must first be reduced using a reducing agent like TCEP, followed by removal of the reducing agent.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of m-PEG16-Maleimide to the protein solution.

  • Incubation: Gently mix the reaction mixture and incubate at room temperature for 2-4 hours or overnight at 4°C.

  • Quenching: Add a 5-fold molar excess of the quenching reagent over the initial amount of m-PEG16-Maleimide to stop the reaction by consuming any unreacted maleimide groups. Incubate for 1 hour at room temperature.

  • Purification: Purify the PEGylated protein from unreacted PEG, protein, and quenching reagent using Size Exclusion Chromatography (SEC).

Protocol for Purification of PEGylated Protein using Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, making it an effective method for purifying PEGylated proteins.

Materials:

  • Crude PEGylation reaction mixture

  • SEC column (e.g., Superdex 200 or similar)

  • Elution Buffer: PBS, pH 7.4

  • Chromatography system (e.g., FPLC or HPLC)

Procedure:

  • Column Equilibration: Equilibrate the SEC column with at least two column volumes of elution buffer.

  • Sample Loading: Load the quenched PEGylation reaction mixture onto the column.

  • Elution: Elute the sample with the elution buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the protein elution profile using UV absorbance at 280 nm. The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger size.

  • Analysis: Analyze the collected fractions by SDS-PAGE to confirm the purity of the PEGylated protein.

Protocol for Characterization of PEGylated Protein by MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a powerful technique for determining the molecular weight of the PEGylated protein and assessing the degree of PEGylation.

Materials:

  • Purified PEGylated protein

  • MALDI Matrix: Sinapinic acid (10 mg/mL in acetonitrile:water:TFA, 50:50:0.1)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Sample Preparation: Mix the purified PEGylated protein solution (1-10 µM) with the MALDI matrix solution in a 1:1 ratio.

  • Spotting: Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range. The spectrum of the PEGylated protein will show a mass shift corresponding to the mass of the attached this compound moieties. The heterogeneity of the PEGylation can also be assessed by the distribution of peaks.

Application in a Therapeutic Context: Targeting the TNF-α Signaling Pathway

PEGylated biologics are particularly relevant in the treatment of inflammatory diseases. For instance, certolizumab pegol is a PEGylated Fab' fragment of a humanized monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α), a key cytokine in inflammatory signaling. PEGylation extends its half-life, allowing for less frequent dosing.

This diagram illustrates how TNF-α initiates a signaling cascade leading to the transcription of inflammatory genes. A PEGylated inhibitor like certolizumab pegol can block this pathway at its origin.

Conclusion

This compound is a powerful and versatile reagent for the PEGylation of therapeutic molecules. Its well-defined structure and the specific reactivity of its thiol group allow for controlled and site-specific conjugation, leading to more homogeneous and effective drug products. By understanding the core principles of its chemistry, quantifying its impact on molecular properties, and employing robust experimental protocols, researchers and drug developers can leverage this compound to significantly improve the therapeutic potential of their biologics and nanoparticle-based therapies. This guide provides a foundational framework for the successful implementation of this compound in the development of next-generation medicines.

References

An In-depth Technical Guide to m-PEG16-SH in Biomedical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the applications of methoxy-polyethylene glycol (16)-thiol (m-PEG16-SH) in biomedical research. It details its core applications in drug delivery, nanoparticle formulation, and bioconjugation, presenting quantitative data, experimental protocols, and visual workflows to support researchers in leveraging this versatile molecule.

Core Applications of this compound

This compound is a heterobifunctional molecule featuring a methoxy-terminated polyethylene glycol (PEG) chain and a terminal thiol group. The PEG component imparts hydrophilicity and biocompatibility, reducing non-specific protein adsorption and enhancing in vivo circulation times. The thiol group allows for covalent attachment to various surfaces and molecules, particularly gold nanoparticles and cysteine residues in proteins.

Drug Delivery Systems

PEGylation, the process of attaching PEG chains to molecules or nanoparticles, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound is instrumental in the development of advanced drug delivery systems by:

  • Prolonging Circulation Half-Life: The hydrophilic PEG chain creates a hydration layer around the drug carrier, shielding it from opsonization and clearance by the reticuloendothelial system (RES).

  • Enhancing Solubility: this compound can be used to functionalize hydrophobic drugs or drug carriers, increasing their solubility in aqueous environments.

  • Enabling Targeted Delivery: The terminal thiol group can be used to conjugate targeting ligands, such as antibodies or peptides, to the surface of drug carriers, facilitating their accumulation at specific disease sites.

Nanoparticle Functionalization

The thiol group of this compound has a strong affinity for gold surfaces, making it an ideal ligand for the functionalization of gold nanoparticles (AuNPs). This functionalization is crucial for:

  • Stabilizing Nanoparticles: The PEG layer prevents the aggregation of nanoparticles in biological media.

  • Improving Biocompatibility: The "stealth" properties conferred by the PEG coating reduce the immunogenicity of the nanoparticles.

  • Creating Multifunctional Platforms: The this compound backbone allows for the incorporation of other functional groups for drug attachment or targeting.

Bioconjugation

The thiol group of this compound can react with specific functional groups on biomolecules, enabling the creation of well-defined bioconjugates. A primary application is the site-specific PEGylation of proteins and peptides at cysteine residues. This targeted approach helps to preserve the biological activity of the protein, which can be compromised by random conjugation to amine groups.

Quantitative Data

The performance of this compound in various applications is influenced by factors such as its surface density on nanoparticles and the specifics of the conjugation chemistry. The following tables summarize key quantitative data from the literature.

Nanoparticle Core DiametermPEG-SH Molecular Weight ( g/mol )Grafting Density (PEG/nm²)Reference
15 nm2,1003.93[1]
15 nm51,4000.31[1]
10 nm-0.085 (thiolate)[2]
30 nm-0.18 (thiolate)[2]
50 nm3,0002.21[3]
50 nm5,0001.33
50 nm20,0000.21

Table 1: Surface Density of mPEG-SH on Gold Nanoparticles. The grafting density of mPEG-SH on gold nanoparticles is influenced by both the molecular weight of the PEG chain and the size of the nanoparticle core. Generally, as the molecular weight of the PEG increases, the grafting density decreases due to increased steric hindrance.

NanocarrierDrugDrug Loading Capacity (%)Encapsulation Efficiency (%)Reference
PLA-PEG-FA SPIONsDoxorubicin-Varies with PLA:DOX ratio
PLGA-co-PEG NPsDoxorubicin2.6 - 2.9 (mg DOX/100mg NPs)-
Metal Oxide NPs (coated)DoxorubicinHigher than uncoated-
PU-NPsPuerarin14.5690.21

Table 2: Drug Loading in PEGylated Nanoparticles. The drug loading capacity and encapsulation efficiency of PEGylated nanoparticles are dependent on the nanoparticle composition, the drug being encapsulated, and the preparation method.

Cell LineMaterialIC50 (µg/mL)Reference
HepG2Doxorubicin-loaded Spinel Ferrite NPs0.81 - 3.97
HT144Doxorubicin-loaded Spinel Ferrite NPs0.81 - 3.97
Normal LymphocytesDoxorubicin-loaded Spinel Ferrite NPs18.35 - 43.04
HeLaDoxorubicin-loaded PLA-PEG-FA SPIONs-
CT26Doxorubicin-loaded PLA-PEG-FA SPIONs-

Table 3: In Vitro Cytotoxicity of Drug-Loaded Nanoparticles. Functionalized nanoparticles loaded with anticancer drugs exhibit dose-dependent cytotoxicity against cancer cell lines, with significantly lower toxicity observed in normal cells.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol for Conjugation of this compound to Gold Nanoparticles

This protocol describes the basic steps for functionalizing gold nanoparticles with this compound.

  • Synthesis of Gold Nanoparticles: Synthesize gold nanoparticles of the desired size using a standard method, such as the citrate reduction method.

  • Preparation of this compound Solution: Dissolve this compound in an appropriate solvent (e.g., ethanol or water) to a desired concentration.

  • Conjugation Reaction: Add the this compound solution to the gold nanoparticle suspension while stirring. The molar ratio of this compound to gold nanoparticles should be optimized to achieve the desired surface coverage.

  • Incubation: Allow the reaction to proceed for a sufficient time (typically several hours to overnight) at room temperature to ensure complete ligand exchange.

  • Purification: Remove excess, unbound this compound by centrifugation and resuspension of the nanoparticles in a fresh buffer. Repeat this washing step several times.

  • Characterization: Characterize the this compound functionalized gold nanoparticles using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS) to confirm size and stability, and transmission electron microscopy (TEM) for morphology. The surface coverage of this compound can be quantified using methods like thermogravimetric analysis (TGA).

General Protocol for Protein PEGylation with this compound

This protocol outlines a general procedure for the site-specific PEGylation of a protein at a cysteine residue.

  • Protein Preparation: Ensure the protein to be PEGylated has an accessible cysteine residue. If not, site-directed mutagenesis can be used to introduce a cysteine at a desired location. The protein should be in a suitable buffer at a pH of 6.5-7.5.

  • Reduction of Disulfide Bonds (if necessary): If the target cysteine is involved in a disulfide bond, it must first be reduced using a reducing agent like dithiothreitol (DTT). The excess reducing agent must then be removed by dialysis or a desalting column.

  • PEGylation Reaction: Add a molar excess of this compound (typically 5- to 20-fold) to the protein solution. The reaction is usually carried out at room temperature for several hours or overnight at 4°C.

  • Quenching the Reaction: The reaction can be stopped by adding a small molecule thiol, such as cysteine or β-mercaptoethanol, to react with any unreacted this compound.

  • Purification of the PEGylated Protein: The PEGylated protein can be purified from the unreacted protein and excess PEG reagent using techniques like size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).

  • Characterization: The extent of PEGylation can be determined using SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry. The biological activity of the PEGylated protein should be assessed to ensure it has been retained.

Visualizing Workflows and Pathways

Graphviz diagrams are provided to illustrate key processes involving PEGylated nanoparticles.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Functionalization cluster_loading Drug Loading cluster_delivery In Vivo Drug Delivery NP_core Nanoparticle Core (e.g., Gold, PLGA) Functionalized_NP This compound Functionalized Nanoparticle NP_core->Functionalized_NP Conjugation mPEG_SH This compound mPEG_SH->Functionalized_NP Loaded_NP Drug-Loaded Nanoparticle Functionalized_NP->Loaded_NP Encapsulation or Covalent Attachment Drug Therapeutic Drug (e.g., Doxorubicin) Drug->Loaded_NP Administration Systemic Administration Loaded_NP->Administration Circulation Prolonged Circulation (EPR Effect) Administration->Circulation Targeting Targeted Accumulation (Optional Targeting Ligand) Circulation->Targeting Uptake Cellular Uptake Targeting->Uptake Release Drug Release Uptake->Release

Workflow for Nanoparticle-Based Drug Delivery

EGFR_signaling_pathway cluster_membrane Cell Membrane EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Regulates

Simplified EGFR Signaling Pathway

This guide serves as a foundational resource for understanding and utilizing this compound in biomedical research. The provided data, protocols, and visual aids are intended to facilitate the design and execution of experiments, ultimately contributing to the advancement of drug delivery and nanomedicine.

References

The Crucial Connector: An In-depth Technical Guide to PROTAC Linkers with a focus on m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally altering the landscape of drug discovery. Unlike traditional small-molecule inhibitors that rely on occupancy-driven pharmacology to block a protein's function, PROTACs utilize an event-driven mechanism to eliminate disease-causing proteins entirely.[1] These heterobifunctional molecules act as intracellular molecular matchmakers, recruiting a target protein of interest (POI) to an E3 ubiquitin ligase, thereby hijacking the cell's natural protein disposal machinery—the ubiquitin-proteasome system (UPS).[1] This induced proximity leads to the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.[2][3] The PROTAC molecule is then released to catalyze further degradation cycles.[4]

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or Von Hippel-Lindau), and a chemical linker that connects these two ligands. While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success. It is not merely a passive spacer but an active contributor to the molecule's biological activity, influencing everything from ternary complex formation to pharmacokinetic properties.

This technical guide provides a comprehensive overview of PROTAC linkers, with a specific focus on the versatile m-PEG16-SH linker. It will delve into the design principles of PROTAC linkers, the impact of their physicochemical properties on degradation efficacy, and detailed experimental protocols for their evaluation.

The Role and Design of PROTAC Linkers

The linker is a pivotal component that governs the efficacy of a PROTAC by influencing the spatial orientation and binding dynamics between the target protein and the E3 ligase. An optimized linker ensures the proper proximity and orientation for efficient ubiquitination and subsequent degradation of the target protein. The design of an effective linker involves a careful balance of multiple factors, including its length, chemical composition, rigidity, and flexibility.

Linker Composition and Physicochemical Properties

The most common chemical motifs incorporated into PROTAC linker structures are polyethylene glycol (PEG) and alkyl chains of varying lengths. These are the sole motifs in approximately 55% and 30% of linkers, respectively. Around 65% of reported PROTAC structures contain both an alkyl and a PEG segment. Other motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine.

PEG linkers, in particular, have become a cornerstone of PROTAC design due to their unique properties:

  • Solubility: The repeating ethylene glycol units impart hydrophilicity, which can enhance the solubility of often large and lipophilic PROTAC molecules. This is crucial for improving their drug-like properties.

  • Cell Permeability: While increased hydrophilicity can sometimes hinder passive diffusion across the cell membrane, the flexibility of PEG linkers allows them to adopt folded conformations. This can shield the polar surface area, creating a more compact and less polar structure that is more amenable to crossing the cell membrane.

  • Flexibility: The inherent flexibility of PEG chains is crucial for allowing the PROTAC to adopt a suitable conformation for productive ternary complex formation.

The Critical Impact of Linker Length

The length of the linker is a critical parameter that dictates the efficacy of a PROTAC. The relationship between linker length and degradation efficiency is often non-linear and must be empirically optimized for each new POI and E3 ligase pair.

  • Too Short: If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting the formation of a productive ternary complex.

  • Too Long: Conversely, a linker that is too long may lead to the formation of unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination. It can also lead to a decrease in potency.

The optimal linker length is highly dependent on the specific target protein and E3 ligase being recruited.

Featured Linker: this compound

The "this compound" linker is a methoxy-terminated polyethylene glycol chain with 16 ethylene glycol units and a terminal thiol (-SH) group. The thiol group is a versatile functional group for conjugation chemistry, particularly for reaction with maleimides or for use in other thiol-reactive chemistries.

PropertyDescription
Structure CH3O-(CH2CH2O)16-CH2CH2-SH
Description A hydrophilic, flexible linker with a reactive thiol group.
Key Features - Enhances solubility. - Provides a flexible spacer of a defined length. - The terminal thiol group allows for specific conjugation strategies.
Applications Can be used in the synthesis of PROTACs where one of the ligands is functionalized with a thiol-reactive group.

Quantitative Data on Linker Performance

The following tables summarize data from published studies, illustrating the impact of linker length and composition on PROTAC performance.

Table 1: Effect of Linker Length on TBK1 Degradation

PROTAC Linker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/ether< 12No degradation-
Alkyl/ether12-29Submicromolar-
Alkyl/ether21396
Alkyl/ether2929276

Table 2: Impact of Linker Length on p38α Degradation

Linker SeriesLinker Length (atoms)Degradation Efficacy
Shorter Linkers< 15Poor
NR-3 series15-17Optimal
NR-1c20Efficient

Experimental Protocols

Detailed methodologies are crucial for the successful design and evaluation of PROTACs. Below are protocols for key experiments in the PROTAC development workflow.

Protocol 1: Western Blot Analysis of PROTAC-Mediated Protein Degradation

Objective: To quantitatively assess the reduction in the level of a target protein following PROTAC treatment.

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest (stock solution in DMSO)

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle-only control.

  • Cell Lysis and Protein Quantification:

    • After treatment, aspirate the media and wash the cells with ice-cold PBS.

    • Add ice-cold lysis buffer to each well and scrape the cells.

    • Incubate the lysate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Protocol 2: Ternary Complex Formation Assay using Isothermal Titration Calorimetry (ITC)

Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).

Materials:

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • ITC instrument

  • ITC buffer (e.g., PBS or HEPES)

Procedure:

  • Determine Binary Binding Affinities:

    • PROTAC to E3 Ligase (KD1): Titrate the PROTAC into the E3 ligase solution in the ITC cell. Analyze the data using a one-site binding model to determine KD1.

    • PROTAC to Target Protein (KD2): Titrate the PROTAC into the target protein solution in the ITC cell. Analyze the data to determine KD2.

  • Determine Ternary Binding Affinity (KD,ternary):

    • Prepare a solution of the E3 ligase pre-saturated with the target protein in the ITC cell.

    • Titrate the PROTAC into the pre-formed E3 ligase-target protein complex.

    • Analyze the data to determine the apparent KD for ternary complex formation.

  • Cooperativity Calculation:

    • Calculate the cooperativity factor (α) using the formula: α = KD1 / KD,ternary.

Protocol 3: Cell Permeability Assessment using Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a PROTAC across an artificial lipid membrane as a predictor of cell permeability.

Materials:

  • PAMPA plate system (donor and acceptor plates)

  • Artificial membrane solution (e.g., lecithin in dodecane)

  • PROTAC of interest

  • Phosphate buffer saline (PBS) at different pH values

  • UV-Vis plate reader or LC-MS/MS

Procedure:

  • Membrane Coating: Coat the filter of the donor plate with the artificial membrane solution.

  • Compound Addition: Add the PROTAC solution to the donor wells.

  • Assay Assembly: Place the donor plate into the acceptor plate containing buffer.

  • Incubation: Incubate the plate assembly for a defined period (e.g., 4-16 hours) at room temperature.

  • Concentration Measurement: Measure the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp).

Visualizing Key Processes in PROTAC Development

The following diagrams, generated using Graphviz (DOT language), illustrate fundamental concepts in PROTAC action and development.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC Recycled Ternary->E3 Recycled PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Target_Selection Target & E3 Ligase Selection Ligand_Design Ligand Design & Synthesis Target_Selection->Ligand_Design PROTAC_Synthesis PROTAC Synthesis Ligand_Design->PROTAC_Synthesis Linker_Design Linker Design & Synthesis (e.g., this compound) Linker_Design->PROTAC_Synthesis Biochemical_Assays Biochemical Assays (Ternary Complex Formation - ITC, SPR) PROTAC_Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays (Degradation - Western Blot, Permeability - PAMPA) Biochemical_Assays->Cellular_Assays In_Vivo_Studies In Vivo Efficacy & PK/PD Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization Cellular_Assays->Lead_Optimization Lead_Optimization->PROTAC_Synthesis Iterative Design

References

In-Depth Technical Guide to the Safe Handling of m-PEG16-SH in the Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive safety and handling protocols for m-PEG16-SH, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is crucial for ensuring personal safety and maintaining experimental integrity.

Hazard Identification and Safety Precautions

While some suppliers classify polyethylene glycol (PEG) derivatives as non-hazardous, the toxicological properties of many, including this compound, have not been thoroughly investigated.[1][2][3] A safety data sheet for a similar compound, m-PEG-thiol (MW 1000), indicates potential hazards, and it is prudent to handle all thiol-containing PEGs with a degree of caution.[4]

Potential Hazards:

  • Skin Irritation: May cause skin irritation.[4]

  • Eye Irritation: Can cause serious eye irritation.

  • Respiratory Tract Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.

  • Odor: Thiols are known for their strong, unpleasant odors.

Personal Protective Equipment (PPE)

The consistent recommendation across various safety data sheets for similar compounds is the use of standard laboratory PPE.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or glasses.Protects eyes from splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact. Gloves should be inspected before use and disposed of properly.
Body Protection Laboratory coat.Protects skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area. A respirator may be necessary if dust is generated.Minimizes inhalation of potentially harmful dust or aerosols.

Handling and Storage Procedures

Proper handling and storage are critical to maintain the stability of this compound and to ensure safety.

Storage:

  • Temperature: Store desiccated at -20°C for long-term storage.

  • Atmosphere: Store under an inert gas atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light, as PEG thiols can be light-sensitive.

  • Container: Keep the container tightly sealed.

Handling:

  • Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation and contain odors.

  • Avoid the formation of dust and aerosols.

  • When using a powdered form, handle it carefully to prevent dispersal.

  • For weighing and dispensing, which can be difficult for low-melting solids, preparing a stock solution in an appropriate solvent is recommended.

  • Common solvents for creating stock solutions include dimethylsulfoxide (DMSO) or dimethylformamide (DMF).

  • Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture condensation.

Experimental Protocols and Waste Disposal

General Workflow for Handling this compound

The following diagram outlines a typical workflow for handling this compound in a laboratory setting, from preparation to use in an experiment.

G General Workflow for this compound Handling cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal prep1 Equilibrate vial to room temperature prep2 Work in fume hood with appropriate PPE prep1->prep2 prep3 Prepare stock solution (e.g., in DMSO or DMF) under inert gas prep2->prep3 exp1 Use in experimental protocol (e.g., bioconjugation) prep3->exp1 Use stock solution clean1 Quench reaction if necessary exp1->clean1 clean2 Decontaminate glassware with bleach solution clean1->clean2 clean3 Dispose of liquid and solid waste in designated containers clean2->clean3

Caption: Workflow for the safe handling of this compound in the lab.

Spill and Waste Disposal
  • Spills: In the event of a spill, ventilate the area. For solid spills, clean up in a way that does not generate dust, such as by moistening with water. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place in a sealed container for disposal.

  • Waste Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not flush down the sewer. Glassware that has come into contact with thiols should be soaked in a bleach bath overnight to neutralize the odor and decontaminate the equipment.

First Aid Measures

The following first aid measures are based on general recommendations for related chemical compounds.

ExposureFirst Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.
Ingestion Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical advice.

Summary of Key Data

The following table summarizes the key safety and handling information for this compound and related thiol-PEG compounds.

ParameterInformationSource
Potential Hazards Skin irritation, serious eye irritation, respiratory tract irritation.
Storage Temperature -20°C
Storage Conditions Under inert gas (Argon or Nitrogen), desiccated, protected from light.
Recommended PPE Safety goggles, chemical-resistant gloves, lab coat.
Handling Environment Well-ventilated area or chemical fume hood.
Solvents for Stock Solutions DMSO, DMF.
Waste Disposal In accordance with local regulations; decontaminate glassware with bleach.

References

An In-depth Technical Guide to m-PEG16-SH and m-PEG16-COOH: A Comparative Analysis for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Poly(ethylene glycol) (PEG) has become an indispensable tool in the fields of drug delivery, bioconjugation, and nanotechnology. Its unique properties, including high water solubility, biocompatibility, and ability to shield molecules from the immune system, have led to the development of a wide array of PEGylated therapeutics and research agents. The versatility of PEG is further enhanced by the introduction of terminal functional groups that allow for covalent attachment to various biomolecules and surfaces. This guide provides a detailed comparative analysis of two commonly used monofunctional PEG derivatives: methoxy-PEG16-thiol (m-PEG16-SH) and methoxy-PEG16-carboxylic acid (m-PEG16-COOH). Understanding the distinct characteristics and reaction mechanisms of these two linkers is crucial for selecting the optimal reagent to achieve desired conjugation outcomes in research and drug development.

Physicochemical Properties

The foundational differences between this compound and m-PEG16-COOH lie in their terminal functional groups, which dictate their reactivity and suitability for specific applications. Both molecules share a common backbone of 16 ethylene glycol units, conferring hydrophilicity and a flexible spacer arm.

PropertyThis compoundm-PEG16-COOH
Molecular Formula C33H68O16SC34H68O18
Molecular Weight ~752.95 g/mol [1]~764.9 g/mol [2]
Terminal Functional Group Thiol (-SH)Carboxylic Acid (-COOH)
Primary Reactivity Nucleophilic thiolElectrophilic carboxylic acid (after activation)
Solubility Soluble in water and most organic solvents.[3]Soluble in water and most organic solvents.[4][5]
Storage Conditions Store at -20°C, desiccated, and protected from light.Store at -20°C and desiccated.

Chemical Structures

The chemical structures of this compound and m-PEG16-COOH are depicted below, highlighting the terminal functional group that is the primary site of conjugation.

Chemical Structures of this compound and m-PEG16-COOH cluster_0 This compound cluster_1 m-PEG16-COOH sh_struct CH₃O-(CH₂CH₂O)₁₆-CH₂CH₂-SH cooh_struct CH₃O-(CH₂CH₂O)₁₆-CH₂-COOH

Molecular structures of this compound and m-PEG16-COOH.

Conjugation Chemistry and Reaction Mechanisms

The choice between this compound and m-PEG16-COOH is primarily driven by the available functional groups on the target molecule and the desired stability of the resulting linkage.

This compound: Thiol-Reactive Chemistry

The thiol group of this compound is a potent nucleophile that readily reacts with specific electrophilic partners, enabling highly selective conjugation.

  • Thiol-Maleimide Coupling: This is one of the most common and efficient methods for bioconjugation. The thiol group undergoes a Michael addition reaction with a maleimide group, typically present on an activated protein or other molecule, to form a stable thioether bond. This reaction is highly specific for thiols and proceeds rapidly at physiological pH (6.5-7.5). However, the resulting thioether linkage can be susceptible to retro-Michael reactions, particularly in the presence of other thiols like glutathione, which can lead to deconjugation.

  • Thiol-Disulfide Exchange: this compound can react with disulfide bonds in proteins or other molecules through a thiol-disulfide exchange reaction, resulting in the formation of a new disulfide bond. This linkage is reversible and can be cleaved by reducing agents.

  • Conjugation to Gold Surfaces: The thiol group has a strong affinity for gold surfaces, forming a stable dative covalent bond. This property is widely exploited for the functionalization of gold nanoparticles (AuNPs) and gold-coated surfaces for applications in biosensing and drug delivery.

m-PEG16-COOH: Amine-Reactive Chemistry

The carboxylic acid group of m-PEG16-COOH is not inherently reactive towards amines and requires activation to form an active ester, which can then react with primary amines to form a stable amide bond.

  • EDC/NHS Chemistry: The most common method for activating carboxylic acids is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed. The addition of NHS stabilizes the active intermediate by forming a more stable NHS ester, which then reacts efficiently with primary amines at a slightly alkaline pH (7.2-8.5). The resulting amide bond is highly stable.

Comparative Workflow of Conjugation Reactions

The following diagram illustrates the key steps involved in the conjugation of this compound and m-PEG16-COOH to a target protein.

Comparative Conjugation Workflows cluster_0 This compound Conjugation cluster_1 m-PEG16-COOH Conjugation sh_start This compound sh_reaction Michael Addition (pH 6.5-7.5) sh_start->sh_reaction sh_target Target with Maleimide sh_target->sh_reaction sh_product Thioether Conjugate sh_reaction->sh_product cooh_start m-PEG16-COOH cooh_activation Activation with EDC/NHS (pH 4.5-6.0) cooh_start->cooh_activation cooh_intermediate NHS-activated PEG cooh_activation->cooh_intermediate cooh_reaction Amine Coupling (pH 7.2-8.5) cooh_intermediate->cooh_reaction cooh_target Target with Primary Amine cooh_target->cooh_reaction cooh_product Amide Conjugate cooh_reaction->cooh_product Linker Selection Decision Flowchart start Start: Select a PEG Linker q1 What are the available functional groups on your target molecule? start->q1 a1_thiol Free Thiols (Cysteines) or Maleimides q1->a1_thiol Thiols/Maleimides a1_amine Primary Amines (Lysines) q1->a1_amine Amines a1_gold Gold Surface q1->a1_gold Gold q2 Is a highly stable, non-reversible linkage critical? a1_thiol->q2 result_cooh Use m-PEG16-COOH a1_amine->result_cooh result_sh Use this compound a1_gold->result_sh a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No a2_yes->result_cooh q3 Is site-specific conjugation a primary goal? a2_no->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No a3_yes->result_sh a3_no->result_cooh

References

The Cornerstone of Bioconjugation: A Technical Guide to PEG Linkers in Research

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the strategic use of Polyethylene Glycol (PEG) linkers is a foundational element in the design of advanced therapeutics and research tools. This in-depth guide elucidates the fundamental principles of PEGylation, offering a technical overview of its core chemistries, quantitative effects, and the experimental protocols necessary for its successful implementation.

Polyethylene glycol, a water-soluble, non-toxic, and biocompatible polymer, has become an indispensable tool in the biopharmaceutical landscape. The process of covalently attaching PEG chains to molecules—a technique known as PEGylation—can dramatically improve the pharmacokinetic and pharmacodynamic properties of proteins, peptides, and small molecule drugs.[1][2] Key benefits of this modification include enhanced solubility and stability, prolonged circulation half-life in the bloodstream, and reduced immunogenicity.[1][3]

Core Principles of PEGylation

At its heart, PEGylation is a chemical conjugation strategy that leverages the unique properties of the PEG polymer to augment the therapeutic potential of a target molecule. The ethylene oxide repeating units of the PEG chain create a hydrophilic shield around the conjugated molecule.[4] This "stealth" effect masks the molecule from the host's immune system and reduces enzymatic degradation. Furthermore, the increased hydrodynamic size of the PEGylated conjugate significantly slows its clearance by the kidneys, leading to a longer duration of action.

The versatility of PEG linkers lies in their tunable nature. They are available in a variety of molecular weights and structures, including linear and branched forms, allowing for precise control over the properties of the final conjugate. The choice between a linear or branched PEG, as well as the length of the PEG chain, can have a profound impact on the biological activity and pharmacokinetic profile of the modified molecule.

Quantitative Impact of PEG Linker Properties

The selection of a PEG linker is a critical design parameter in the development of PEGylated therapeutics. The molecular weight and architecture of the PEG chain directly influence the physicochemical and biological properties of the resulting conjugate. The following tables summarize the quantitative effects of PEG linker length and structure on key parameters.

Linker TypePEG Molecular Weight (kDa)Hydrodynamic Radius (Rh) (nm)
Unmodified HSA-3.5
Linear54.2
Linear105.2
Linear206.1
Branched206.4
Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.
Linker TypePolymer Molecular Weight (kDa)Hydrodynamic Radius (nm)Retention Half-Life (t½) (h)
Linear125.42 ± 0.286.7 ± 0.9
Linear207.36 ± 0.2016.1 ± 4.1
Linear308.62 ± 0.2716.6 ± 3.4
Linear409.58 ± 0.3521.5 ± 2.7
Four-Arm Branched206.83 ± 0.099.0 ± 0.5
Four-Arm Branched409.25 ± 0.4011.5 ± 1.9
This table presents a comparison of the hydrodynamic radii and retention half-lives of linear and four-arm branched PEG nanocarriers of varying molecular weights.

Foundational PEGylation Chemistries

The covalent attachment of PEG linkers to biomolecules is achieved through a variety of chemical strategies that target specific functional groups on the molecule of interest. The choice of chemistry is dictated by the available reactive groups on the target and the desired stability of the linkage.

Commonly targeted functional groups on proteins include:

  • Amines: Found on lysine residues and the N-terminus of proteins, primary amines are the most frequently targeted groups for PEGylation due to their abundance.

  • Thiols: The sulfhydryl group of cysteine residues provides a more specific site for PEGylation as they are less common than lysine residues.

  • Carboxylic Acids: These groups, present on aspartic and glutamic acid residues as well as the C-terminus, can also be targeted for conjugation.

The following diagrams illustrate the conceptual workflows for two of the most prevalent PEGylation chemistries.

PEGylation_Chemistry cluster_NHS NHS Ester Chemistry (Amine-reactive) cluster_Maleimide Maleimide Chemistry (Thiol-reactive) Protein_NHS Protein (with Lysine residues) Reaction_NHS Reaction (pH 7-9) Protein_NHS->Reaction_NHS PEG_NHS PEG-NHS Ester PEG_NHS->Reaction_NHS PEG_Protein_NHS PEGylated Protein (Stable Amide Bond) Reaction_NHS->PEG_Protein_NHS Protein_Mal Protein (with Cysteine residue) Reaction_Mal Reaction (pH 6.5-7.5) Protein_Mal->Reaction_Mal PEG_Mal PEG-Maleimide PEG_Mal->Reaction_Mal PEG_Protein_Mal PEGylated Protein (Stable Thioether Bond) Reaction_Mal->PEG_Protein_Mal

Core PEGylation reaction pathways.

Linker_Comparison cluster_Linear Linear PEG Linker cluster_Branched Branched PEG Linker Linear_Structure Simple, flexible chain Linear_HD Moderate increase in hydrodynamic radius Linear_Structure->Linear_HD Linear_Activity Less steric hindrance, potentially higher activity Linear_Structure->Linear_Activity Linear_Clearance Reduced renal clearance Linear_HD->Linear_Clearance Branched_Structure Multiple PEG arms from a central core Branched_HD Significant increase in hydrodynamic radius Branched_Structure->Branched_HD Branched_Activity Greater steric hindrance, potentially lower activity Branched_Structure->Branched_Activity Branched_Clearance More pronounced reduction in renal clearance Branched_HD->Branched_Clearance

Comparison of Linear vs. Branched PEG Linkers.

Detailed Experimental Protocols

The successful implementation of PEGylation requires meticulous attention to experimental detail. Below are detailed methodologies for key PEGylation and characterization procedures.

Protocol 1: Amine PEGylation using NHS Ester Chemistry

This protocol outlines the general steps for conjugating a PEG-NHS ester to a protein via its primary amine groups.

Materials:

  • Protein of interest

  • PEG-NHS Ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris or glycine buffer)

  • Anhydrous organic solvent (e.g., DMSO or DMF)

  • Dialysis or gel filtration equipment for purification

Procedure:

  • Protein Preparation: Dissolve the protein in an amine-free buffer to a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or desalting.

  • PEG-NHS Ester Preparation: Immediately before use, dissolve the PEG-NHS ester in a small amount of anhydrous organic solvent to create a stock solution (e.g., 10 mM). The NHS ester moiety is susceptible to hydrolysis, so stock solutions should not be stored.

  • PEGylation Reaction: Add a 5- to 20-fold molar excess of the dissolved PEG-NHS ester to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours. The optimal incubation time and temperature may vary depending on the protein.

  • Quenching: (Optional) Stop the reaction by adding a quenching buffer, which contains primary amines that will react with any remaining PEG-NHS ester.

  • Purification: Remove unreacted PEG-NHS ester and byproducts from the PEGylated protein using dialysis or size-exclusion chromatography.

  • Characterization: Analyze the purified PEGylated protein to determine the degree of PEGylation and confirm its integrity.

Protocol 2: Thiol-Specific PEGylation using Maleimide Chemistry

This protocol describes the site-specific conjugation of a PEG-maleimide to a protein's free cysteine residues.

Materials:

  • Protein with at least one free cysteine residue

  • PEG-Maleimide

  • Reaction buffer (e.g., PBS with EDTA, pH 6.5-7.5)

  • Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

  • Purification equipment (e.g., size-exclusion or ion-exchange chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, a reducing agent (e.g., DTT or TCEP) can be used, followed by its removal prior to PEGylation.

  • PEG-Maleimide Preparation: Dissolve the PEG-maleimide in the reaction buffer immediately before use.

  • PEGylation Reaction: Add a 10- to 20-fold molar excess of the PEG-maleimide to the protein solution.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. The reaction should be protected from light.

  • Quenching: Stop the reaction by adding an excess of a small molecule thiol, such as L-cysteine or 2-mercaptoethanol, to react with any unreacted PEG-maleimide.

  • Purification: Purify the PEGylated protein from unreacted reagents and byproducts using an appropriate chromatography method.

  • Characterization: Characterize the purified product to confirm site-specific PEGylation and assess its purity and activity.

Protocol 3: Characterization of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common technique used to separate molecules based on their hydrodynamic radius, making it ideal for analyzing the degree of PEGylation.

Materials:

  • Purified PEGylated protein sample

  • Unmodified protein control

  • SEC column suitable for the molecular weight range of the protein and its conjugates

  • Mobile phase (e.g., PBS)

  • HPLC or UPLC system with UV detection

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated protein sample and the unmodified control at a known concentration in the mobile phase.

  • Injection: Inject a defined volume of the sample onto the column.

  • Chromatographic Separation: Run the separation at a constant flow rate. Larger molecules (higher degree of PEGylation) will elute earlier than smaller molecules.

  • Data Analysis: Analyze the resulting chromatogram. The appearance of new, earlier-eluting peaks in the PEGylated sample compared to the control indicates successful PEGylation. The relative areas of the peaks corresponding to the unmodified protein and the different PEGylated species (mono-, di-, etc.) can be used to estimate the degree of PEGylation.

Protocol 4: Characterization by Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS provides detailed information on the molecular weight of the PEGylated protein, allowing for precise determination of the number of attached PEG chains.

Materials:

  • Purified PEGylated protein sample

  • LC/MS system (e.g., reversed-phase LC coupled to a high-resolution mass spectrometer)

  • Appropriate solvents for the mobile phase (e.g., water and acetonitrile with formic acid)

Procedure:

  • LC Separation: Separate the components of the PEGylated protein sample using a reversed-phase HPLC column.

  • Mass Spectrometry Analysis: Introduce the eluent from the LC into the mass spectrometer. Acquire mass spectra across the elution profile.

  • Data Deconvolution: The raw mass spectra of PEGylated proteins are often complex due to the presence of multiple charge states and the polydispersity of the PEG linker. Use deconvolution software to process the raw data and obtain the zero-charge mass spectrum, which will show the mass of the intact PEGylated protein.

  • Interpretation: The mass difference between the unmodified protein and the PEGylated species will correspond to the mass of the attached PEG chains, allowing for the determination of the degree of PEGylation.

The following diagram illustrates a general workflow for the production and characterization of a PEGylated protein.

PEGylation_Workflow Start Start: Unmodified Protein PEG_Selection Select PEG Linker (MW, Linear/Branched, Chemistry) Start->PEG_Selection Reaction PEGylation Reaction (e.g., NHS Ester or Maleimide) PEG_Selection->Reaction Purification Purification (SEC, IEX, or Dialysis) Reaction->Purification Characterization Characterization Purification->Characterization SEC Size-Exclusion Chromatography (Degree of PEGylation) Characterization->SEC LCMS LC/MS (Molecular Weight Confirmation) Characterization->LCMS Activity_Assay Biological Activity Assay Characterization->Activity_Assay End End: Characterized PEGylated Protein Activity_Assay->End

General experimental workflow for PEGylation.

Conclusion

PEG linkers are a powerful and versatile tool in modern biopharmaceutical research and development. A thorough understanding of the fundamental principles of PEGylation, including the choice of linker, conjugation chemistry, and methods for purification and characterization, is essential for the successful creation of novel therapeutics with improved efficacy and safety profiles. The data and protocols presented in this guide provide a solid foundation for researchers to harness the full potential of PEG linker technology.

References

A Technical Guide to m-PEG16-SH: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of methoxy-polyethylene glycol (16)-thiol (m-PEG16-SH), a discrete PEG linker critical in modern bioconjugation and drug delivery systems. We will explore its background, synthesis, and the core applications that make it an invaluable tool in the development of advanced therapeutics.

Background and Discovery Context

The development of this compound is not marked by a singular discovery event but rather by the evolution of PEGylation technology. The use of polyethylene glycol (PEG) in biological applications began in the 1970s to enhance the pharmacokinetic properties of proteins, such as extending their circulation time and reducing immunogenicity[1]. Initially, polydisperse and often homobifunctional PEG polymers were used.

The 1990s saw a shift towards the development of monodisperse, well-defined PEG linkers with distinct functional groups at each end, known as heterobifunctional PEGs[1][2]. This innovation allowed for more precise, controlled, and stepwise conjugation of different molecules, such as linking a targeting antibody to a therapeutic drug[2][3].

This compound emerged from this context as a specialized linker. The "m-PEG" portion provides a methoxy cap at one end, rendering it inert, while the "SH" (thiol) group at the other end offers a highly reactive and specific handle for conjugation. The defined length of 16 ethylene oxide units ensures batch-to-batch consistency and predictable physicochemical properties, a critical requirement for therapeutic applications. The thiol group is particularly valuable for its high reactivity towards maleimide groups and its ability to bind to noble metal surfaces like gold, making it a staple in bioconjugation and nanoparticle functionalization.

Synthesis and Characterization

The synthesis of this compound is a multi-step process that starts from a readily available m-PEG16-alcohol precursor. While various methods exist, a common and effective laboratory-scale approach involves the activation of the terminal hydroxyl group followed by nucleophilic substitution to introduce the thiol moiety.

General Synthesis Workflow

The synthetic route typically involves two main stages:

  • Activation of the Terminal Hydroxyl Group: The hydroxyl group of m-PEG16-OH is converted into a better leaving group, commonly a tosylate (tosyl-PEG) or mesylate. This is achieved by reacting the PEG-alcohol with tosyl chloride (TsCl) or mesyl chloride in the presence of a base like triethylamine (TEA).

  • Introduction of the Thiol Group: The activated PEG is then reacted with a thiol-containing nucleophile. A common method is nucleophilic substitution using a reagent like potassium thioacetate, followed by hydrolysis to yield the free thiol. An alternative approach involves esterification with a mercapto-acid.

A generalized workflow for this synthesis is depicted below.

G cluster_0 Step 1: Activation cluster_1 Step 2: Thiolation & Hydrolysis m-PEG16-OH m-PEG16-OH m-PEG16-OTs m-PEG16-OTs (Activated Intermediate) m-PEG16-OH->m-PEG16-OTs Tosylation TsCl_TEA Tosyl Chloride (TsCl), Triethylamine (TEA) m-PEG16-SAc Thioacetate Intermediate m-PEG16-OTs->m-PEG16-SAc Substitution KSAc Potassium Thioacetate Hydrolysis Acid/Base Hydrolysis This compound Final Product: This compound m-PEG16-SAc->this compound Deprotection

Figure 1. General synthetic workflow for this compound.

Representative Experimental Protocol

The following protocol is a representative example adapted from established procedures for synthesizing PEG-thiols.

Step 1: Synthesis of m-PEG16-Tosylate (m-PEG16-OTs)

  • Dissolve m-PEG16-alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (TEA, ~1.5 eq) to the solution.

  • Add tosyl chloride (TsCl, ~1.2 eq) portion-wise while maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by precipitation in cold diethyl ether or by column chromatography to yield pure m-PEG16-OTs.

Step 2: Synthesis of this compound from m-PEG16-OTs

  • Dissolve the purified m-PEG16-OTs (1.0 eq) in a suitable solvent like dimethylformamide (DMF).

  • Add potassium thioacetate (KSAc, ~3-5 eq) to the solution.

  • Heat the mixture (e.g., to 60-70°C) and stir for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, precipitate the product in cold diethyl ether to remove excess KSAc.

  • Dissolve the resulting thioacetate-protected PEG in a solution of hydrochloric acid in methanol or a similar acidic/basic solution for hydrolysis.

  • Stir the deprotection reaction at room temperature for several hours.

  • Neutralize the solution and extract the product.

  • Purify the final this compound product by precipitation or chromatography. Due to the thiol group's susceptibility to oxidation, all purification steps should be performed using degassed solvents, and the final product should be stored under an inert atmosphere at -20°C.

Characterization and Quantitative Data

The identity and purity of this compound are confirmed using standard analytical techniques. The table below summarizes the typical characterization data and specifications for a commercially available equivalent.

ParameterMethodTypical SpecificationReference
Molecular Weight MALDI-MS or ESI-MS~751.0 g/mol (calc. for C₃₃H₆₈O₁₆S)(for precursor)
Purity HPLC, ¹H NMR>95%
Polydispersity Index (PDI) GPC/SEC~1.02 - 1.05
Appearance VisualWhite to off-white solid or waxy solid
Solubility VisualSoluble in water, DMSO, DMF, CH₂Cl₂
Storage --20°C under inert gas

Note: The molecular weight of the m-PEG16-alcohol precursor is ~736.9 g/mol . The final thiol product's molecular weight will be slightly higher.

Core Applications and Signaling Pathways

The primary utility of this compound lies in its thiol group, which enables highly specific conjugation reactions, most notably the thiol-maleimide Michael addition. This reaction is a cornerstone of bioconjugation for creating antibody-drug conjugates (ADCs), functionalizing nanoparticles, and labeling proteins.

Thiol-Maleimide Conjugation

The thiol group of this compound acts as a potent nucleophile, attacking the electron-deficient double bond of a maleimide ring. This reaction is highly efficient and chemoselective, proceeding rapidly at physiological pH (6.5-7.5) to form a stable thioether bond. This specificity allows for the precise attachment of the PEG linker to cysteine residues on proteins or other maleimide-functionalized molecules.

Figure 2. Thiol-Maleimide Michael addition reaction pathway.

Impact of PEGylation on Biomolecules

The conjugation of this compound to a therapeutic protein, peptide, or nanoparticle imparts several beneficial properties, a process known as PEGylation. These advantages are crucial for improving drug efficacy and safety.

  • Increased Hydrophilicity: The PEG chain enhances the water solubility of hydrophobic drugs or proteins.

  • Extended Circulation Half-Life: The hydrodynamic radius of the PEGylated molecule increases, reducing renal clearance and prolonging its presence in the bloodstream.

  • Reduced Immunogenicity: The flexible PEG chain can shield antigenic epitopes on a protein's surface, diminishing the immune response against it.

  • Improved Stability: PEGylation can protect biomolecules from proteolytic degradation.

These relationships are summarized in the logical diagram below.

G cluster_0 Action cluster_1 Physicochemical Changes cluster_2 Pharmacokinetic & Pharmacodynamic Outcomes Conjugation Conjugation of This compound to Biomolecule Solubility Increased Solubility Conjugation->Solubility Size Increased Hydrodynamic Size Conjugation->Size Shielding Steric Shielding of Surface Conjugation->Shielding Bioavailability Improved Bioavailability Solubility->Bioavailability Clearance Decreased Renal Clearance Size->Clearance Immunogenicity Reduced Immunogenicity Shielding->Immunogenicity Stability Increased Proteolytic Stability Shielding->Stability Efficacy Enhanced Therapeutic Efficacy Bioavailability->Efficacy Clearance->Efficacy Immunogenicity->Efficacy Stability->Efficacy

Figure 3. Logical flow of PEGylation benefits.

Application in Antibody-Drug Conjugates (ADCs)

In the context of ADCs, this compound serves as a critical linker connecting a potent cytotoxic drug to a tumor-targeting monoclonal antibody. The PEG component helps to improve the overall solubility and stability of the ADC, while the specific length allows for fine-tuning of the drug-antibody ratio and release characteristics. The thiol group facilitates site-specific conjugation to the antibody, often through engineered cysteine residues, leading to a more homogeneous and effective therapeutic agent.

Conclusion

This compound represents a highly refined tool in the field of bioconjugation and drug delivery. Its well-defined structure, stemming from the evolution of heterobifunctional PEG linkers, provides researchers with a reliable and versatile component for advanced therapeutic design. The specific reactivity of its terminal thiol group enables precise and stable conjugation, while the 16-unit PEG chain imparts crucial pharmacokinetic benefits. From fundamental protein labeling to the sophisticated architecture of antibody-drug conjugates, this compound continues to be an essential building block in the development of next-generation biologics and nanomedicines.

References

An In-depth Technical Guide to the Hydrophilicity of m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the hydrophilic properties of methoxy-poly(ethylene glycol)-thiol, specifically with a 16-unit PEG chain (m-PEG16-SH). The inherent hydrophilicity of the PEG chain is a critical attribute that dictates its utility in a wide range of biomedical and biotechnological applications, from advanced drug delivery systems to the surface modification of materials.

Physicochemical Properties of this compound and Related Compounds

The fundamental characteristics of this compound underscore its function as a hydrophilic linker. Poly(ethylene glycol) (PEG) is a polymer composed of repeating ethylene glycol units, which confers high water solubility. The terminal methoxy group provides stability by preventing unwanted reactions, while the thiol (-SH) group offers a reactive handle for covalent attachment to target molecules or surfaces.

PropertyThis compoundGeneral PEG DerivativesSource
Molecular Formula C33H68O16SVaries[1]
Molecular Weight 752.95 g/mol Varies[1]
CAS Number 874820-38-9Varies[1]
Solubility Soluble in water and various organic solvents (DMSO, DCM, DMF)Generally soluble in aqueous media.[2][3] Longer PEG chains enhance water solubility.
Key Feature Hydrophilic PEG spacerThe hydrophilic nature of the PEG chain increases the solubility of conjugated compounds in aqueous solutions.

The Molecular Basis of PEG's Hydrophilicity

The hydrophilicity of this compound is derived from the repeating ether oxygen atoms in the polyethylene glycol backbone. These oxygen atoms are capable of forming hydrogen bonds with water molecules. This interaction allows the PEG chain to readily dissolve in aqueous environments, effectively creating a hydration shell around itself and any molecule it is attached to. This "stealth" property is fundamental to many of its applications, as it can shield conjugated molecules from enzymatic degradation and recognition by the immune system.

Experimental Protocols for Quantifying Hydrophilicity

The hydrophilicity of a substance or surface is not merely a qualitative descriptor; it is a quantifiable physical property. Two primary experimental methods are widely employed to assess the hydrophilicity of PEG-ylated molecules and surfaces.

Static Water Contact Angle Measurement

This technique is a direct measure of surface wettability and, by extension, surface hydrophilicity. A low contact angle indicates that water spreads readily across the surface, signifying high hydrophilicity.

Experimental Protocol:

  • Substrate Preparation: A thin, uniform film of the substance (e.g., this compound grafted onto a surface) is prepared on a solid substrate, such as a silicon wafer or glass slide.

  • Droplet Deposition: A micro-syringe is used to carefully deposit a small, standardized volume of deionized water (typically 2-5 µL) onto the prepared surface.

  • Imaging and Analysis: A goniometer equipped with a high-resolution camera captures a profile image of the water droplet on the surface.

  • Angle Calculation: Specialized software analyzes the image to measure the angle formed at the three-phase (liquid-solid-vapor) interface. This is the static contact angle.

  • Data Interpretation: The measurement is repeated at multiple positions on the surface to ensure statistical validity. A contact angle below 90° indicates a hydrophilic surface, while an angle above 90° signifies a hydrophobic surface. For context, PEG films have been reported to exhibit contact angles of 27° and, in some cases, less than 5°, demonstrating superior hydrophilicity. One study reported a contact angle for pure PEG at 23°.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis p1 Prepare thin film of PEG-modified material on a solid substrate m1 Deposit standardized water droplet (2-5 µL) onto the film p1->m1 m2 Capture droplet profile using a goniometer m1->m2 m3 Analyze image to calculate the contact angle (θ) m2->m3 a1 θ < 90° Hydrophilic Surface m3->a1 Result a2 θ > 90° Hydrophobic Surface m3->a2 Result a3 Compare results to control surfaces a1->a3 a2->a3

Caption: Workflow for Contact Angle Measurement.
Octanol-Water Partition Coefficient (Kow)

The octanol-water partition coefficient (often expressed as LogP or LogKow) is a measure of a compound's differential solubility in a two-phase system of n-octanol (a lipophilic solvent) and water (a hydrophilic solvent). It is a key indicator of a molecule's hydrophilicity versus lipophilicity. A negative LogP value indicates higher solubility in water, signifying a hydrophilic compound.

Experimental Protocol:

  • System Preparation: Equal volumes of n-octanol and water are combined in a separation vessel and allowed to saturate.

  • Solute Introduction: A known quantity of the test compound (e.g., a molecule conjugated with this compound) is dissolved in one of the phases (typically the one in which it is more soluble).

  • Equilibration: The mixture is agitated vigorously (e.g., by slow stirring) for a prolonged period to allow the compound to partition between the two immiscible layers until equilibrium is reached.

  • Phase Separation: The mixture is allowed to settle, and the n-octanol and water layers are carefully separated.

  • Concentration Measurement: The concentration of the compound in each phase is precisely measured using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The Kow is calculated as the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase. The result is typically reported as its base-10 logarithm (LogP).

Applications Driven by the Hydrophilicity of this compound

The hydrophilic nature of the this compound linker is not merely a chemical curiosity but a functional driver for its use in several advanced applications.

Drug Delivery and PEGylation

PEGylation—the process of attaching PEG chains to therapeutic molecules—is a widely used strategy to improve the pharmacokinetic properties of drugs. The hydrophilic PEG chain increases the overall water solubility of hydrophobic drugs, aiding in their formulation and administration. Furthermore, the hydration shell formed around the PEGylated drug shields it from opsonization and proteolytic degradation, thereby extending its circulation half-life in the bloodstream.

G cluster_prop Resulting Properties drug Hydrophobic Drug conjugate PEGylated Drug Conjugate drug->conjugate peg This compound (Hydrophilic Linker) peg->conjugate p1 Increased Water Solubility conjugate->p1 p2 Reduced Immunogenicity conjugate->p2 p3 Extended Circulation Half-Life conjugate->p3 outcome Improved Therapeutic Efficacy p1->outcome p2->outcome p3->outcome

Caption: Role of PEGylation in enhancing drug properties.
Surface Modification and Anti-Fouling

When grafted onto the surfaces of medical devices, biosensors, or nanoparticles, this compound creates a dense, hydrophilic layer. This layer physically prevents the non-specific adsorption of proteins, cells, and bacteria—a phenomenon known as biofouling. By reducing biofouling, PEGylated surfaces enhance the biocompatibility of implants and improve the signal-to-noise ratio in diagnostic assays.

G cluster_before Unmodified Surface cluster_process Modification Process cluster_after PEG-Modified Surface surface1 Hydrophobic Surface peg This compound Grafting protein1 Protein protein1->surface1 Adsorption (Biofouling) surface2 Hydrophilic Surface protein2 Protein protein2->surface2 Repulsion (Anti-Fouling)

Caption: Mechanism of PEG-based anti-fouling.
Linker for PROTACs

In the development of Proteolysis Targeting Chimeras (PROTACs), this compound serves as a flexible, hydrophilic linker that connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase. The hydrophilicity and length of the PEG linker are critical for maintaining the solubility of the entire PROTAC molecule and for optimizing the spatial orientation of the two ligands to facilitate the ubiquitination and subsequent degradation of the target protein.

Conclusion

The pronounced hydrophilicity of this compound is a cornerstone of its functionality and versatility in modern biomedical research. This property, rooted in the molecular structure of the polyethylene glycol chain, directly translates into improved drug solubility, enhanced in-vivo stability, and the creation of biocompatible, anti-fouling surfaces. A thorough understanding and quantification of this hydrophilicity through established experimental protocols are essential for the rational design and optimization of next-generation therapeutics and advanced biomaterials.

References

Methodological & Application

Application Notes and Protocols for m-PEG16-SH Protein Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a molecule, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins.[1][2][3] This process can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity.[2][4] These application notes provide a detailed protocol for the conjugation of m-PEG16-SH to proteins, leveraging the specific and efficient reaction between a thiol group and a maleimide-activated protein. The thiol group of this compound reacts with maleimide groups on a protein to form a stable thioether bond.

Principle of the Reaction

The conjugation of this compound to a protein is typically achieved through a two-step process. First, the protein is functionalized with a maleimide group. This is often accomplished by reacting primary amines (e.g., lysine residues or the N-terminus) with an NHS-ester-PEG-maleimide crosslinker. Alternatively, if the protein has a native or engineered free cysteine, this step is not necessary. The second step involves the reaction of the thiol group from this compound with the maleimide group on the protein. The maleimide group exhibits high selectivity for the sulfhydryl group of cysteine residues under mild conditions (pH 7.0-7.5), forming a stable covalent bond.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog No.
This compoundBroadPharmBP-22468 (example)
Maleimide-PEG-NHS EsterBroadPharmVaries by PEG length
Protein of Interest--
Phosphate-Buffered Saline (PBS), pH 7.2Standard Lab Supply-
Tris(2-carboxyethyl)phosphine (TCEP)Thermo Fisher Scientific20490
Dimethylsulfoxide (DMSO)Sigma-AldrichD8418
Zeba™ Spin Desalting ColumnsThermo Fisher Scientific89882
Protocol 1: Conjugation to a Protein with an Available Cysteine

This protocol is suitable for proteins that have a readily available free thiol group from a cysteine residue.

1. Protein Preparation:

  • Dissolve the protein to be labeled in a degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5) to a concentration of 1-10 mg/mL. Buffers should be free of thiols.

  • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. Note that excess TCEP does not need to be removed before conjugation. If using DTT, it must be removed by dialysis or desalting prior to adding the maleimide reagent.

2. Preparation of this compound Solution:

  • Prepare a 10 mM stock solution of this compound in a water-miscible organic solvent like DMSO or DMF. Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.

3. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the this compound solution to the protein solution while gently stirring or vortexing.

  • Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

4. Purification of the PEGylated Protein:

  • Remove unreacted this compound and other byproducts using size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis. For small-scale reactions, spin desalting columns are effective.

Protocol 2: Two-Step Conjugation via Amine Functionalization

This protocol is for proteins that do not have an available cysteine and require the introduction of a maleimide group via primary amines.

Step A: Maleimide Activation of the Protein

1. Protein Preparation:

  • Dissolve the protein in an amine-free buffer (e.g., PBS) at pH 7.0-8.0 to a concentration of 1-10 mg/mL.

2. Preparation of Maleimide-PEG-NHS Ester Solution:

  • Immediately before use, prepare a 10 mM solution of a suitable Maleimide-PEG-NHS ester crosslinker in DMSO or DMF.

3. Activation Reaction:

  • Add a 10-50 fold molar excess of the crosslinker solution to the protein solution. The final concentration of the organic solvent should not exceed 10%.

  • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.

  • Remove the excess, unreacted crosslinker using a desalting column or dialysis.

Step B: Conjugation with this compound

1. Preparation of this compound Solution:

  • Prepare a 10 mM stock solution of this compound in DMSO or DMF as described in Protocol 1.

2. Conjugation Reaction:

  • Add a 10-20 fold molar excess of the this compound solution to the maleimide-activated protein solution.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C.

3. Purification of the PEGylated Protein:

  • Purify the final conjugate using SEC, IEX, or dialysis to remove unreacted PEG and byproducts.

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the this compound protein conjugation protocol.

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve reaction efficiency.
Molar Ratio (PEG:Protein)10:1 to 20:1The optimal ratio may need to be determined empirically for each protein.
Reaction pH7.0 - 7.5Optimal for thiol-maleimide reaction.
Reaction Temperature4°C or Room TemperatureRoom temperature for faster reaction, 4°C for overnight reactions to maintain protein stability.
Reaction Time2 hours to OvernightShorter times at room temperature, longer times at 4°C.

Characterization of PEGylated Proteins

After purification, the extent of PEGylation can be assessed using several analytical techniques:

  • SDS-PAGE: PEGylated proteins will show an increase in apparent molecular weight.

  • Mass Spectrometry (MS): Provides an accurate molecular weight of the conjugate, confirming the number of attached PEG molecules.

  • Size-Exclusion Chromatography (SEC): Can be used to separate and quantify the PEGylated protein from the unreacted protein due to the increased hydrodynamic radius of the conjugate.

  • Ion-Exchange Chromatography (IEX): PEGylation can alter the surface charge of a protein, allowing for separation of different PEGylated species.

Visualizing the Workflow and Signaling Pathway

experimental_workflow Experimental Workflow for Protein PEGylation with this compound cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Buffer pH 7-7.5) conjugation Conjugation Reaction (10-20x molar excess PEG, RT for 2h or 4°C overnight) protein_prep->conjugation peg_prep This compound Preparation (10 mM in DMSO) peg_prep->conjugation purification Purification (SEC, IEX, or Dialysis) conjugation->purification characterization Characterization (SDS-PAGE, MS, SEC) purification->characterization reaction_pathway Thiol-Maleimide Conjugation Chemistry protein_maleimide Maleimide-Activated Protein thioether_bond Stable Thioether Bond Formation protein_maleimide->thioether_bond mpeg_sh This compound mpeg_sh->thioether_bond peg_protein PEGylated Protein thioether_bond->peg_protein

References

Application Notes and Protocols: A Step-by-Step Guide to Nanoparticle Functionalization with m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of nanoparticles with polyethylene glycol (PEG) is a cornerstone technique in nanomedicine and drug delivery. This process, known as PEGylation, confers a "stealth" characteristic to nanoparticles, enabling them to evade the mononuclear phagocyte system, reduce protein adsorption, and prolong circulation times in vivo.[1][2] This guide provides a detailed protocol for the functionalization of gold nanoparticles (AuNPs) with methoxy-PEG-thiol (m-PEG-SH), a common method that leverages the strong affinity between sulfur and gold.[3]

The thiol group (-SH) on the m-PEG16-SH readily forms a dative covalent bond with the surface of gold nanoparticles, leading to a stable conjugation.[3] This protocol will cover the step-by-step functionalization process, purification of the PEGylated nanoparticles, and essential characterization techniques to verify successful surface modification.

Experimental Workflow for Gold Nanoparticle Functionalization

The overall workflow for the functionalization of pre-synthesized gold nanoparticles with this compound involves a ligand exchange reaction, followed by purification and characterization.

G cluster_reaction Functionalization cluster_purification Purification prep_np Start with pre-synthesized Gold Nanoparticles (AuNPs) reaction Ligand Exchange Reaction: Mix AuNPs and this compound (Incubate for 12-24h) prep_np->reaction prep_peg Prepare this compound solution prep_peg->reaction centrifuge1 Centrifugation to pellet functionalized AuNPs reaction->centrifuge1 remove_supernatant1 Remove supernatant (contains excess PEG) centrifuge1->remove_supernatant1 resuspend1 Resuspend pellet in deionized water remove_supernatant1->resuspend1 wash_repeat Repeat wash cycle (2-3 times) resuspend1->wash_repeat dls Dynamic Light Scattering (DLS) wash_repeat->dls zeta Zeta Potential wash_repeat->zeta uv_vis UV-Vis Spectroscopy wash_repeat->uv_vis tem Transmission Electron Microscopy (TEM) wash_repeat->tem quant Quantification of PEG (NMR, HPLC, TGA) wash_repeat->quant

Figure 1. Experimental workflow for the functionalization of gold nanoparticles with this compound.

Detailed Experimental Protocol

This protocol outlines the functionalization of pre-synthesized citrate-capped gold nanoparticles with this compound via a ligand exchange reaction.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) in aqueous solution

  • Methoxy-poly(ethylene glycol)-thiol (this compound)

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (if this compound is a solid)

Equipment:

  • Vortex mixer

  • Centrifuge capable of pelleting nanoparticles (e.g., 12,000 x g or higher)

  • Spectrophotometer (UV-Vis)

  • Dynamic Light Scattering (DLS) and Zeta Potential analyzer

  • Transmission Electron Microscope (TEM)

  • pH meter

Procedure:

  • Preparation of this compound Stock Solution:

    • If the this compound is a solid, prepare a stock solution by dissolving it in anhydrous DMF or DMSO.[4]

    • Equilibrate the reagent to room temperature before opening to prevent moisture condensation.

  • Ligand Exchange Reaction:

    • To a solution of citrate-capped AuNPs, add the this compound solution. A significant molar excess of m-PEG-SH to AuNPs (e.g., >3 x 104 molecules of PEG per nanoparticle) is recommended to ensure complete surface coverage.

    • Immediately vortex the mixture.

    • Allow the reaction to proceed for at least 12-24 hours at room temperature with gentle stirring or rocking.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The required speed and duration will depend on the nanoparticle size (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully aspirate and discard the supernatant, which contains unbound this compound and displaced citrate ions.

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of excess reagents.

  • Final Resuspension and Storage:

    • After the final wash, resuspend the purified m-PEG-SH functionalized AuNPs in a suitable buffer, such as PBS, for storage and subsequent applications.

    • Store the functionalized nanoparticles at 4°C.

Characterization of PEGylated Nanoparticles

Thorough characterization is crucial to confirm the successful functionalization of nanoparticles.

Logical Relationship of Characterization Techniques

G pegylation Successful PEGylation hydro_size Increase in Hydrodynamic Size pegylation->hydro_size zeta_potential Shift in Zeta Potential towards Neutral pegylation->zeta_potential stability Enhanced Colloidal Stability pegylation->stability peg_presence Direct Confirmation of PEG Presence pegylation->peg_presence dls DLS hydro_size->dls zeta_analyzer Zeta Potential Analyzer zeta_potential->zeta_analyzer uv_vis UV-Vis Spectroscopy stability->uv_vis nmr NMR peg_presence->nmr hplc HPLC peg_presence->hplc tga TGA peg_presence->tga

Figure 2. Logical relationship between successful PEGylation and characterization techniques.

Quantitative Data Summary

The following table summarizes typical changes observed in nanoparticle properties upon successful PEGylation.

ParameterPre-functionalizationPost-functionalization with m-PEG-SHCharacterization Technique
Hydrodynamic Diameter Varies (e.g., 10-15 nm core size)Significant increase (e.g., from 28.2 nm to 48.5 nm)Dynamic Light Scattering (DLS)
Zeta Potential Highly negative (e.g., -30 to -50 mV for citrate-capped AuNPs)Shifts towards neutral (e.g., ~0 to -10 mV)Zeta Potential Analysis
Surface Plasmon Resonance (for AuNPs) Characteristic peak (e.g., ~520 nm for ~20 nm AuNPs)Minor red-shift (2-5 nm)UV-Vis Spectroscopy
PEG Grafting Density N/AVaries depending on reaction conditionsNMR, HPLC, TGA

Detailed Methodologies for Key Experiments

  • Dynamic Light Scattering (DLS): DLS measures the hydrodynamic diameter of the nanoparticles in solution. A significant increase in size post-functionalization is indicative of the PEG layer. It's important to note that DLS measures the core particle along with the solvated PEG layer, hence the size will be considerably larger than the core size observed by TEM.

  • Zeta Potential Analysis: This technique measures the surface charge of the nanoparticles. Citrate-capped AuNPs are negatively charged. The neutral m-PEG-SH molecules shield this charge, causing the zeta potential to shift towards neutrality. While a zeta potential close to zero might suggest instability for electrostatically stabilized particles, PEGylated nanoparticles are stabilized by steric hindrance.

  • UV-Vis Spectroscopy: For gold nanoparticles, a characteristic surface plasmon resonance peak is observed. A stable dispersion of PEGylated AuNPs will show a minimal red-shift in this peak. Significant broadening or a large red-shift indicates aggregation.

  • Transmission Electron Microscopy (TEM): TEM is used to visualize the core of the nanoparticles and assess their size, shape, and monodispersity. The PEG layer is typically not visible under TEM as it is not electron-dense.

  • Quantification of PEG Grafting Density:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR can be used to quantify the amount of PEG by integrating the area of the characteristic ethylene oxide proton peak (around 3.65 ppm). This may require dissolving the nanoparticle core or cleaving the PEG from the surface.

    • High-Performance Liquid Chromatography (HPLC): HPLC can be employed to separate and quantify the amount of PEG that is either displaced from the nanoparticle surface (e.g., using dithiothreitol for AuNPs) or after dissolving the nanoparticle core.

    • Thermogravimetric Analysis (TGA): TGA measures the weight loss of a dried sample as it is heated. The weight loss corresponding to the degradation temperature of PEG can be used to determine the amount of PEG on the nanoparticles.

Conclusion

The functionalization of nanoparticles with this compound is a robust and widely used method to enhance their biocompatibility and in vivo performance. By following the detailed protocol and employing the characterization techniques outlined in these application notes, researchers can confidently produce and validate high-quality PEGylated nanoparticles for a wide range of applications in research, diagnostics, and drug development.

References

Application Notes and Protocols for m-PEG16-SH in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the utilization of methoxy-polyethylene glycol (16 units)-thiol (m-PEG16-SH) in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1][2] The linker component, in this case, a 16-unit PEG chain with a terminal thiol, is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase.[2][3]

The inclusion of a PEG linker can enhance the solubility, cell permeability, and pharmacokinetic properties of the resulting PROTAC molecule.[4] The terminal thiol group of this compound offers a versatile handle for various conjugation strategies, allowing for the modular and efficient assembly of PROTACs. This document outlines two primary methodologies for incorporating this compound into a PROTAC synthesis workflow: Thiol-Maleimide Conjugation and a HaloTag-Directed Approach .

Core Principles of PROTAC Synthesis with this compound

The synthesis of PROTACs is a modular process involving the sequential or convergent coupling of three key components: a ligand for the protein of interest (the "warhead"), a ligand for an E3 ubiquitin ligase, and the bifunctional linker. The thiol group of this compound provides a nucleophilic handle for specific conjugation reactions. The choice of strategy will depend on the available functional groups on the warhead and the E3 ligase ligand.

Methodology 1: Thiol-Maleimide Conjugation

This is a widely used and efficient method for bioconjugation that relies on the Michael addition of a thiol to the double bond of a maleimide. This reaction is highly selective for thiols under mild conditions, typically at a pH range of 6.5-7.5, forming a stable thioether bond.

Experimental Workflow: Thiol-Maleimide Conjugation

PROTAC_Synthesis_Thiol_Maleimide cluster_0 Step 1: Functionalization of E3 Ligase Ligand cluster_1 Step 2: Conjugation with this compound cluster_2 Step 3: Final PROTAC Assembly E3_ligand E3 Ligase Ligand (e.g., with amine handle) E3_ligand_maleimide Maleimide-functionalized E3 Ligase Ligand E3_ligand->E3_ligand_maleimide Amide coupling Maleimide_reagent Maleimide-NHS ester Maleimide_reagent->E3_ligand_maleimide E3_ligand_PEG E3 Ligand-PEG16-SH E3_ligand_maleimide->E3_ligand_PEG Thiol-Maleimide Reaction pH 6.5-7.5 mPEG16SH This compound mPEG16SH->E3_ligand_PEG Final_PROTAC Final PROTAC E3_ligand_PEG->Final_PROTAC Amide coupling (e.g., HATU, DIPEA) Warhead_COOH Warhead (with carboxylic acid) Warhead_COOH->Final_PROTAC

Caption: Workflow for PROTAC synthesis via thiol-maleimide conjugation.

Protocol 1: Synthesis of a PROTAC using Thiol-Maleimide Conjugation

This protocol describes the synthesis of a PROTAC by first functionalizing an E3 ligase ligand with a maleimide group, followed by conjugation to this compound, and finally coupling to the warhead.

Step 1: Functionalization of E3 Ligase Ligand with a Maleimide Group

  • Reagents and Materials:

    • E3 Ligase Ligand (with a primary or secondary amine handle) (1.0 eq)

    • Maleimide-NHS ester (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the E3 ligase ligand in anhydrous DMF under a nitrogen atmosphere.

    • Add DIPEA to the solution.

    • Add the Maleimide-NHS ester to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the maleimide-functionalized E3 ligase ligand.

Step 2: Conjugation of Maleimide-functionalized E3 Ligase Ligand with this compound

  • Reagents and Materials:

    • Maleimide-functionalized E3 Ligase Ligand (1.0 eq)

    • This compound (1.2 eq)

    • Phosphate-buffered saline (PBS), pH 7.2

    • Acetonitrile (ACN)

  • Procedure:

    • Dissolve the maleimide-functionalized E3 ligase ligand in a mixture of ACN and PBS (pH 7.2).

    • Add this compound to the solution.

    • Stir the reaction at room temperature for 1-2 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the product can be purified by preparative HPLC.

Step 3: Coupling of E3 Ligand-PEG16-SH with the Warhead

  • Reagents and Materials:

    • E3 Ligand-PEG16-SH (1.0 eq)

    • Warhead (with a carboxylic acid handle) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve the warhead in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the E3 Ligand-PEG16-SH to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the final PROTAC by preparative HPLC.

Parameter Step 1: Maleimide Functionalization Step 2: Thiol-Maleimide Conjugation Step 3: Final Amide Coupling
Reaction Time 2-4 hours1-2 hours12-16 hours
Temperature Room TemperatureRoom TemperatureRoom Temperature
Typical Yield 70-90%>90% (often used crude in next step)40-70%
Purification Flash ChromatographyPreparative HPLCPreparative HPLC

Methodology 2: HaloTag-Directed PROTAC Synthesis

This strategy utilizes the highly specific and irreversible reaction between a HaloTag fusion protein and a chloroalkane linker. The this compound can be functionalized with a chloroalkane moiety, which is then conjugated to an E3 ligase ligand. The resulting molecule can then be used to degrade any protein of interest that has been genetically fused to the HaloTag protein. This approach is particularly useful for target validation and studying the biology of a specific protein without the need to develop a unique warhead for each target.

Experimental Workflow: HaloTag-Directed PROTAC Synthesis

PROTAC_Synthesis_HaloTag cluster_0 Step 1: Synthesis of Chloroalkane-PEG16-OH cluster_1 Step 2: Coupling to E3 Ligase Ligand cluster_2 Step 3: PROTAC-Mediated Degradation mPEG16SH This compound Chloroalkane_PEG_SH Chloroalkane-PEG16-SH mPEG16SH->Chloroalkane_PEG_SH Nucleophilic Substitution Chloroalkane_reagent Chloroalkane with leaving group Chloroalkane_reagent->Chloroalkane_PEG_SH HaloPROTAC HaloPROTAC Chloroalkane_PEG_SH->HaloPROTAC Amide coupling (e.g., HATU, DIPEA) E3_ligand_COOH E3 Ligase Ligand (with carboxylic acid) E3_ligand_COOH->HaloPROTAC Ternary_Complex Ternary Complex (HaloTag-POI, HaloPROTAC, E3 Ligase) HaloPROTAC->Ternary_Complex HaloTag_POI HaloTag-Fusion Protein HaloTag_POI->Ternary_Complex Covalent Linkage Degradation Proteasomal Degradation Ternary_Complex->Degradation Ubiquitination

Caption: Workflow for HaloTag-directed PROTAC synthesis and action.

Protocol 2: Synthesis of a HaloPROTAC using this compound

This protocol outlines the synthesis of a chloroalkane-functionalized PEG linker derived from this compound, followed by its conjugation to an E3 ligase ligand.

Step 1: Synthesis of Chloroalkane-PEG16-SH

  • Reagents and Materials:

    • This compound (1.0 eq)

    • 1-Bromo-6-chlorohexane (1.2 eq)

    • Potassium Carbonate (K2CO3) (2.0 eq)

    • Anhydrous Acetonitrile (ACN)

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve this compound in anhydrous ACN under a nitrogen atmosphere.

    • Add K2CO3 to the solution.

    • Add 1-bromo-6-chlorohexane and heat the reaction to 60 °C overnight.

    • Monitor the reaction by LC-MS.

    • Upon completion, filter the reaction mixture and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Chloroalkane-PEG16-SH.

Step 2: Coupling of Chloroalkane-PEG16-SH to an E3 Ligase Ligand

  • Reagents and Materials:

    • Chloroalkane-PEG16-SH (1.0 eq)

    • E3 Ligase Ligand (with a carboxylic acid handle) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Follow the procedure outlined in Step 3 of Protocol 1, using Chloroalkane-PEG16-SH and the E3 ligase ligand with a carboxylic acid handle as the coupling partners.

    • Purify the final HaloPROTAC by preparative HPLC.

Parameter Step 1: Chloroalkane Functionalization Step 2: Final Amide Coupling
Reaction Time 12-16 hours12-16 hours
Temperature 60 °CRoom Temperature
Typical Yield 60-80%40-70%
Purification Flash ChromatographyPreparative HPLC

PROTAC-Mediated Protein Degradation Pathway

The ultimate goal of PROTAC synthesis is to induce the degradation of a target protein. The following diagram illustrates the general mechanism of action for a PROTAC molecule within the cell.

PROTAC_Mechanism PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Conclusion

The use of this compound as a linker in PROTAC synthesis offers a flexible and efficient means to generate potent protein degraders. The thiol functionality allows for robust and selective conjugation chemistries, such as the thiol-maleimide reaction, while also providing a route to more advanced strategies like the HaloTag system. The protocols and data presented herein serve as a guide for researchers to design and synthesize novel PROTACs, with the understanding that optimization of linker length, attachment points, and reaction conditions may be necessary to achieve optimal degradation of the target protein of interest.

References

Application Notes and Protocols for m-PEG16-SH in Thiol-Maleimide Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiol-maleimide chemistry is a cornerstone of bioconjugation, prized for its high selectivity and efficiency in forming stable thioether bonds under mild, aqueous conditions.[1] This Michael addition reaction is particularly valuable for site-specific modification of proteins, peptides, and other biomolecules.[2] This document provides detailed application notes and protocols for the use of methoxy-polyethylene glycol-thiol (m-PEG16-SH) in reactions with maleimide-functionalized molecules. The focus is on providing robust methodologies and critical reaction parameters to ensure successful and reproducible conjugations.

The reaction proceeds via the nucleophilic attack of the thiol group from this compound on the electron-deficient double bond of the maleimide ring.[2] This process is most efficient at a pH range of 6.5-7.5, where the thiol is sufficiently nucleophilic, and competing side reactions are minimized.[1]

Key Reaction Parameters and Optimization

Successful conjugation of this compound to a maleimide-functionalized molecule hinges on the careful control of several key parameters. The following tables summarize the critical conditions and their impact on the reaction outcome.

Table 1: Recommended Reaction Conditions for this compound and Maleimide Conjugation
ParameterRecommended RangeNotes
pH 6.5 - 7.5Optimal for thiol selectivity. At pH 7.0, the reaction with thiols is ~1,000 times faster than with amines.[3] Below pH 6.5, the reaction rate slows considerably. Above pH 7.5, maleimide hydrolysis and reactions with primary amines increase.
Temperature 4°C to 25°C (Room Temperature)Room temperature reactions are typically faster (1-4 hours). Reactions at 4°C are slower (often overnight) but can be beneficial for sensitive biomolecules.
Molar Ratio 1.5 to 20-fold molar excess of maleimide-functionalized moleculeThe optimal ratio is dependent on the specific reactants and should be determined empirically. A 10-20 fold excess is a common starting point for protein labeling. For smaller molecules or nanoparticles, lower ratios (e.g., 2:1 or 5:1) may be optimal.
Buffer Phosphate-buffered saline (PBS), TRIS, HEPESBuffers should be free of thiols (e.g., DTT, 2-mercaptoethanol). Degassing the buffer to remove oxygen is recommended to prevent thiol oxidation. The inclusion of 1-5 mM EDTA can chelate metal ions that catalyze oxidation.
Solvent for Stock Solutions Anhydrous DMSO or DMFMaleimide stock solutions should be prepared fresh in a dry, biocompatible organic solvent to prevent hydrolysis.
Table 2: Influence of pH on Thiol-Maleimide Reaction Kinetics
pHReaction RateSelectivity for ThiolsCompeting Reactions
< 6.5SlowHighMinimal
6.5 - 7.5OptimalHighMinimal maleimide hydrolysis and amine reaction.
> 7.5FastDecreasedIncreased maleimide hydrolysis and reaction with primary amines (e.g., lysine residues).

Data adapted from studies on thiol-maleimide kinetics.

Table 3: Troubleshooting Common Issues in this compound Conjugation
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conjugation - Maleimide hydrolysis- Oxidation of this compound- Suboptimal pH- Incorrect stoichiometry- Prepare maleimide solutions fresh in anhydrous solvent. - Degas buffers and consider adding EDTA. - Ensure pH is between 6.5 and 7.5. - Optimize the molar ratio of reactants.
Poor Reproducibility - Inconsistent reagent preparation- Variation in reaction time or temperature- Standardize protocols for preparing and handling all reagents.- Maintain consistent incubation times and temperatures.
Conjugate Instability - Retro-Michael reaction (reversal of the thioether bond)- Consider post-conjugation hydrolysis of the succinimide ring by incubating at a slightly elevated pH (e.g., pH 9.0) to form a more stable ring-opened product.

Experimental Protocols

Protocol 1: General Procedure for Conjugating this compound to a Maleimide-Activated Protein

This protocol provides a general workflow for the conjugation of this compound to a protein containing a maleimide group.

Materials:

  • This compound

  • Maleimide-activated protein

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4 (thiol-free)

  • Anhydrous DMSO or DMF

  • Quenching Solution: 1 M 2-Mercaptoethanol or L-cysteine in conjugation buffer

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Preparation of this compound Solution:

    • Immediately before use, dissolve this compound in the conjugation buffer to the desired concentration. To prevent oxidation, this solution should be prepared fresh.

  • Preparation of Maleimide-Activated Protein Solution:

    • Dissolve the maleimide-activated protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the this compound solution to the maleimide-activated protein solution. The molar ratio of this compound to protein should be optimized, but a starting point of a 1.5 to 5-fold molar excess of this compound is recommended.

    • Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring or rocking. Protect from light if any of the components are light-sensitive.

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching solution (e.g., 2-mercaptoethanol or L-cysteine) to a final concentration that is in excess of the unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the PEGylated protein from unreacted this compound and other reaction components using a suitable method such as size-exclusion chromatography (SEC), dialysis, or ion-exchange chromatography. SEC is often effective for separating the larger conjugate from the smaller, unreacted PEG.

Protocol 2: Quantification of Free Thiols with Ellman's Reagent

To accurately determine the concentration of this compound in solution, Ellman's reagent (DTNB) can be used.

Materials:

  • Ellman's Reagent Solution (5,5'-dithio-bis-(2-nitrobenzoic acid))

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol-containing standard (e.g., L-cysteine)

  • This compound sample

Procedure:

  • Prepare a standard curve using known concentrations of the thiol standard.

  • Add the this compound sample to the reaction buffer.

  • Add the Ellman's Reagent Solution and incubate for 15 minutes at room temperature.

  • Measure the absorbance at 412 nm.

  • Determine the concentration of free thiols in the sample by comparing the absorbance to the standard curve.

Visualizations

Chemical Reaction and Signaling Pathway

Caption: Thiol-Maleimide Conjugation Reaction.

Experimental Workflow

experimental_workflow prep_peg Prepare this compound Solution conjugation Conjugation Reaction (RT, 2h or 4°C, overnight) prep_peg->conjugation prep_maleimide Prepare Maleimide-Molecule Solution prep_maleimide->conjugation quenching Quench Reaction (Optional) conjugation->quenching purification Purification (e.g., SEC) conjugation->purification If not quenching quenching->purification analysis Analysis and Characterization purification->analysis

Caption: Experimental Workflow for this compound Conjugation.

Logical Relationship of Reaction Parameters

reaction_parameters cluster_inputs Reaction Inputs cluster_outputs Reaction Outcomes pH pH (6.5-7.5) Efficiency Conjugation Efficiency pH->Efficiency Temp Temperature (4-25°C) Temp->Efficiency Molar_Ratio Molar Ratio (Maleimide Excess) Molar_Ratio->Efficiency Buffer Buffer (Thiol-Free) Buffer->Efficiency Stability Conjugate Stability Efficiency->Stability Purity Product Purity Efficiency->Purity

Caption: Key Parameters Influencing Reaction Outcomes.

References

Application Notes and Protocols for the Attachment of m-PEG16-SH to a Gold Surface

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of gold surfaces with Poly(ethylene glycol) (PEG) is a critical technique in biotechnology, diagnostics, and drug delivery. This process, often termed "PEGylation," creates a hydrophilic, biocompatible, and protein-resistant surface. The methoxy-terminated PEG thiol (m-PEG-SH) attaches to gold via a stable gold-thiol (Au-S) dative bond, forming a self-assembled monolayer (SAM). This layer sterically hinders the non-specific adsorption of proteins and cells, enhancing the signal-to-noise ratio in biosensors and improving the in-vivo circulation time of gold nanoparticles.[1][2][3] This document provides a detailed protocol for attaching m-PEG16-SH to a gold surface.

The formation of the SAM is a spontaneous process where the thiol groups of the PEG molecules chemisorb onto the gold, creating a dense and often ordered molecular layer.[4][5] The properties of the resulting PEG layer, such as its thickness and density, can be controlled by factors including the incubation time, the concentration of the PEG solution, and the solvent used.

Experimental Protocols

This section details the step-by-step methodology for preparing a gold surface and subsequently attaching this compound to form a stable SAM.

Protocol 1: Gold Surface Preparation and Cleaning

A pristine, clean gold surface is paramount for the formation of a high-quality, well-ordered SAM. The following protocol is suitable for gold-coated slides or other planar gold substrates.

Materials:

  • Gold-coated substrate (e.g., gold-coated glass slide with a titanium or chromium adhesion layer)

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Alternatively, an RCA cleaning protocol (SC-1 and SC-2 solutions) or UV-Ozone treatment can be used.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (200 proof)

  • High-purity nitrogen or argon gas

  • Tweezers for handling substrates

Procedure:

  • Piranha Cleaning (for experienced users in a fume hood with appropriate PPE): a. Immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes. The solution will become very hot. b. Carefully remove the substrate using tweezers and rinse copiously with DI water. c. Rinse the substrate thoroughly with ethanol. d. Dry the substrate under a gentle stream of high-purity nitrogen or argon gas.

  • UV-Ozone Cleaning (Safer Alternative): a. Place the gold substrate in a UV-Ozone cleaner. b. Expose the surface for 10-20 minutes to remove organic contaminants. c. Rinse with DI water and ethanol, then dry with nitrogen or argon.

  • Final Check: The cleaned surface should be hydrophilic, meaning a drop of water will spread out evenly across the surface. Use the cleaned substrate immediately for the best results.

Protocol 2: Formation of this compound Self-Assembled Monolayer

This protocol describes the solution-phase deposition of this compound onto the cleaned gold surface.

Materials:

  • This compound

  • Anhydrous Ethanol (200 proof) or another suitable solvent like Dimethylformamide (DMF)

  • Cleaned gold substrate

  • Clean glass or Teflon sample container with a cap

  • High-purity nitrogen or argon gas

Procedure:

  • Prepare the PEG-Thiol Solution: a. Prepare a 0.1 mM to 1.0 mM solution of this compound in anhydrous ethanol. The optimal concentration may require some empirical optimization. b. To facilitate handling, a stock solution can be made in DMSO or DMF and stored at -20°C under an inert atmosphere.

  • Self-Assembly Process: a. Place the cleaned, dry gold substrate into the sample container. b. Pour the this compound solution into the container, ensuring the entire gold surface is submerged. c. To prevent oxidation of the thiol groups, backfill the container with nitrogen or argon gas before sealing it tightly. d. Allow the self-assembly to proceed for 12 to 24 hours at room temperature. Longer incubation times generally lead to more ordered and densely packed monolayers.

  • Rinsing and Drying: a. After incubation, carefully remove the substrate from the solution using clean tweezers. b. Rinse the surface thoroughly with fresh ethanol for 10-15 seconds to remove any non-chemisorbed (physisorbed) molecules. c. Dry the functionalized substrate under a gentle stream of nitrogen or argon gas. d. The this compound coated gold surface is now ready for use or characterization.

Data Presentation

The following table summarizes quantitative data related to the formation of PEG-thiol monolayers on gold surfaces, derived from various studies. Note that parameters like grafting density are dependent on the molecular weight of the PEG chain and the size/curvature of the gold substrate (in the case of nanoparticles).

ParameterValueConditions / NotesSource
Binding Affinity
Equilibrium Binding Constant (K)1.16 x 10⁵ L/molFor 5 kDa SH-PEG on gold nanoparticles.
Surface Coverage & Density
Grafting Density (mPEG 2.1 kDa)3.93 PEG/nm²On 15 nm gold nanoparticles.
Grafting Density (mPEG 5 kDa)2.6 PEG/nm²On 15 nm gold nanoparticles.
Grafting Density (mPEG 10.8 kDa)1.57 PEG/nm²On 15 nm gold nanoparticles.
Grafting Density (mPEG 30 kDa)0.57 PEG/nm²On 15 nm gold nanoparticles.
Surface Coverage (Thiol SAM)4.3 to 6.3 molecules/nm²Decreases with increasing ligand chain length.
Kinetics & Stability
Incubation Time12 - 48 hoursLonger times promote better monolayer packing.
Stability in Air< 2 weeksPEG-thiol SAMs on gold can degrade upon exposure to air due to oxidation of the Au-S bond.
Thermal StabilityDegrades at ~120 °CThe Au-S bond is susceptible to thermal degradation.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps involved in the attachment of this compound to a gold surface.

experimental_workflow cluster_prep Phase 1: Substrate Preparation cluster_sam Phase 2: Self-Assembly cluster_post Phase 3: Finalization start Start: Gold Substrate clean Surface Cleaning (e.g., Piranha or UV-Ozone) start->clean rinse_dry1 Rinse (DI Water, Ethanol) & Dry (N2/Ar Gas) clean->rinse_dry1 immerse Immerse Substrate in PEG Solution rinse_dry1->immerse prepare_sol Prepare this compound Solution (in Ethanol) prepare_sol->immerse incubate Incubate (12-24h) under Inert Atmosphere rinse_dry2 Rinse (Ethanol) & Dry (N2/Ar Gas) incubate->rinse_dry2 characterize Surface Characterization (XPS, SPR, AFM, etc.) rinse_dry2->characterize final_product End: PEGylated Gold Surface characterize->final_product

Caption: Workflow for gold surface PEGylation.

Mechanism of Attachment

The diagram below illustrates the chemical principle behind the attachment of a thiol-terminated PEG molecule to a gold surface.

attachment_mechanism cluster_peg This compound Molecule Au_surface Gold Surface (Au) peg_sam Self-Assembled Monolayer (m-PEG16-S-Au) Au_surface->peg_sam Results in peg_chain CH3O-(CH2CH2O)16- thiol_group SH (Thiol Group) peg_chain->thiol_group thiol_group->Au_surface Chemisorption (Dative Bond Formation)

Caption: Thiol-gold chemisorption mechanism.

References

Application Notes and Protocols for m-PEG16-SH in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to m-PEG16-SH in ADCs

Antibody-drug conjugates (ADCs) are a transformative class of targeted cancer therapies, designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] An ADC is composed of three key components: a monoclonal antibody (mAb) that targets a tumor-specific antigen, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload. The linker is a critical element that dictates the stability, solubility, pharmacokinetics (PK), and efficacy of the ADC.[2]

Polyethylene glycol (PEG) linkers have become integral to modern ADC design due to their unique properties. The inclusion of a PEG chain, such as in this compound, offers several advantages:

  • Enhanced Hydrophilicity: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation and rapid clearance from circulation. The hydrophilic PEG chain improves the overall solubility of the ADC, allowing for higher drug-to-antibody ratios (DAR) without compromising stability.[3][4]

  • Improved Pharmacokinetics: The PEG moiety creates a hydration shell around the payload, which can shield it from premature clearance mechanisms, leading to a longer circulation half-life and increased tumor exposure.[5]

  • Reduced Immunogenicity: PEGylation can mask potential epitopes on the linker-payload, reducing the risk of an immune response against the ADC.

  • Flexible Spacer: The PEG chain provides a flexible spacer between the antibody and the payload, which can help to overcome steric hindrance and ensure that the antibody's binding to its target is not impaired.

The this compound linker features a methoxy-capped polyethylene glycol chain with 16 ethylene glycol units, terminating in a thiol (-SH) group. This thiol group is highly reactive towards specific functional groups, most notably maleimides, enabling a precise and stable conjugation chemistry for the attachment of the payload.

Data Presentation

Table 1: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)

LinkerCell LineTarget AntigenIC50 (ng/mL)Reference
No PEGKarpas-299CD30~10
PEG12Karpas-299CD30~10
PEG24BxPC3Trop-2(Significant tumor suppression at 3 mg/kg)
m-PEG16 (Expected) HER2+ HER2 ~15-25 Extrapolated

Note: The in vitro potency of ADCs can sometimes decrease with very long PEG chains, potentially due to steric hindrance affecting payload release or cell penetration. The expected IC50 for a PEG16-ADC is an educated estimate based on trends observed with other long-chain PEGs.

Table 2: Impact of PEG Linker Length on Pharmacokinetics

LinkerDARAnimal ModelHalf-life (t½)Clearance (mL/day/kg)Reference
Non-PEGylated8Rat-Increased
PEG88RatApproaching that of the parent antibodyDecreased
PEG128RatProlongedDecreased
mPEG244 or 8MouseProlonged-
m-PEG16 (Expected) 4-8 Mouse/Rat Prolonged Decreased Extrapolated

Note: A clear trend of increased half-life and decreased clearance is observed with increasing PEG length, plateauing around PEG8-PEG12. A PEG16 linker is expected to confer favorable pharmacokinetic properties.

Table 3: Impact of PEG Linker Length on In Vivo Efficacy

LinkerDARTumor ModelDoseTumor Growth InhibitionReference
Pendant PEG12HighBreast Cancer Xenograft3 mg/kgSignificant anti-tumor activity
Linear PEG24HighBreast Cancer Xenograft3 mg/kgSignificant anti-tumor activity
mPEG248Pancreatic Cancer Xenograft3 mg/kgSignificant tumor suppression
m-PEG16 (Expected) 4-8 Relevant Xenograft Model Effective Dose High Extrapolated

Note: Improved pharmacokinetics with longer PEG chains generally translates to enhanced in vivo efficacy due to greater tumor accumulation of the ADC.

Experimental Protocols

Protocol 1: Conjugation of a Maleimide-Activated Payload to this compound

This protocol describes the first step in creating a drug-linker construct, where the this compound linker is conjugated to a payload that has been functionalized with a maleimide group.

Materials:

  • This compound

  • Maleimide-activated cytotoxic payload (e.g., Maleimide-Val-Cit-PABC-MMAE)

  • Anhydrous, amine-free solvent (e.g., N,N-Dimethylformamide - DMF)

  • Reaction buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Inert gas (e.g., Argon or Nitrogen)

  • Reverse-phase HPLC (RP-HPLC) for purification

  • LC-MS for analysis

Procedure:

  • Preparation: Bring all reagents to room temperature. Ensure all glassware is dry and purged with an inert gas.

  • Dissolution: Dissolve the maleimide-activated payload in DMF to a final concentration of 10-20 mM.

  • Linker Addition: In a separate vial, dissolve this compound in reaction buffer. Add the this compound solution to the payload solution with gentle stirring. A typical molar ratio is 1.1 to 1.5 equivalents of this compound to the maleimide-payload.

  • Reaction: Allow the reaction to proceed at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification: Upon completion, purify the m-PEG16-Payload conjugate by RP-HPLC to remove unreacted starting materials.

  • Characterization: Confirm the identity and purity of the final product by LC-MS. Lyophilize the pure fractions to obtain the drug-linker as a solid.

Protocol 2: Antibody Reduction and Conjugation with m-PEG16-Payload

This protocol details the conjugation of the purified m-PEG16-Payload to a monoclonal antibody via reduction of interchain disulfide bonds.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in PBS

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Purified m-PEG16-Payload

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Reagent: N-acetylcysteine

  • Size-exclusion chromatography (SEC) column

  • Hydrophobic Interaction Chromatography (HIC) system for DAR analysis

Procedure:

  • Antibody Reduction:

    • Incubate the antibody solution (typically 5-10 mg/mL) with a 10-fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove excess TCEP using a desalting column equilibrated with reaction buffer.

  • Conjugation Reaction:

    • Immediately add the purified m-PEG16-Payload to the reduced antibody solution. A typical molar excess of the drug-linker is 5-10 fold over the antibody.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Add a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the resulting ADC from unconjugated drug-linker and other small molecules by SEC.

    • Collect the fractions corresponding to the monomeric ADC.

  • Characterization:

    • Determine the final protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.

    • Assess the purity and aggregation of the ADC by SEC.

    • Confirm the identity and integrity of the ADC by mass spectrometry.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for determining the IC50 of an ADC in a cancer cell line.

Materials:

  • Antigen-positive cancer cell line

  • Complete cell culture medium

  • 96-well plates

  • ADC and unconjugated antibody (as a control)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the antigen-positive cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the ADC and the unconjugated antibody in complete culture medium. Add the solutions to the appropriate wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each ADC concentration relative to the untreated control. Plot the data and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Visualizations

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC ADC with this compound Linker TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Targeting & Binding Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Receptor Antigen Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Apoptosis Apoptosis (Cell Death) PayloadRelease->Apoptosis 5. Cytotoxicity ADC_Synthesis_Workflow mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (with free thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction (Thiol-Maleimide) Reduced_mAb->Conjugation Payload Maleimide-Payload Payload->Conjugation Linker This compound DrugLinker m-PEG16-Payload (Drug-Linker Construct) DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Purification Purification (e.g., SEC) Crude_ADC->Purification Final_ADC Purified ADC Purification->Final_ADC Characterization Characterization (DAR, Purity, etc.) Final_ADC->Characterization Thiol_Maleimide_Conjugation cluster_reactants Reactants cluster_product Product Thiol This compound (Thiol Group) Plus + Thiol->Plus Maleimide Payload-Maleimide (Maleimide Group) Thioether Stable Thioether Bond (m-PEG16-S-Payload) Maleimide->Thioether Michael Addition pH 6.5-7.5 Plus->Maleimide

References

Application Notes and Protocols: Surface Modification of Liposomes with m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Liposomes are versatile nanocarriers for drug delivery, capable of encapsulating both hydrophilic and hydrophobic therapeutic agents. Their biocompatibility and biodegradability make them attractive vehicles for targeted therapies. However, conventional liposomes are often rapidly cleared from circulation by the mononuclear phagocyte system (MPS). Surface modification with polyethylene glycol (PEG), or PEGylation, is a widely adopted strategy to overcome this limitation. PEGylation creates a hydrophilic protective layer around the liposome, which sterically hinders the binding of opsonins and reduces uptake by phagocytic cells, thereby prolonging circulation time and enhancing tumor accumulation through the enhanced permeability and retention (EPR) effect.

This document provides detailed application notes and protocols for the surface modification of liposomes with a short-chain methoxy-PEG-thiol, specifically m-PEG16-SH. The thiol (-SH) group allows for covalent conjugation to the liposome surface, typically via a maleimide-functionalized lipid, resulting in a stable thioether bond. The use of a short PEG chain like PEG16 is of interest for applications where a balance between stealth properties and cellular interaction is desired, as very long PEG chains can sometimes hinder cellular uptake and payload release.

Data Presentation

The following tables summarize typical quantitative data for liposomes before and after surface modification with short-chain PEG. It is important to note that specific values for this compound are not widely available in the literature. Therefore, the data presented here is a representative summary based on studies of liposomes modified with other short-chain PEGs and should be considered as an illustrative guide.

Table 1: Physicochemical Properties of Unmodified and PEGylated Liposomes

PropertyUnmodified LiposomesLiposomes + m-PEG-SH (Short Chain)
Mean Diameter (nm) 100 - 150110 - 160
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -20 to -40-15 to -30
PEGylation Efficiency (%) N/A70 - 90

Note: The exact values will depend on the specific lipid composition, preparation method, and the molar ratio of the PEG-lipid.

Table 2: In Vitro Performance of Unmodified and PEGylated Liposomes

ParameterUnmodified LiposomesLiposomes + m-PEG-SH (Short Chain)
Drug Encapsulation Efficiency (%) 80 - 9575 - 90
Drug Release at 24h (pH 7.4, 37°C) 30 - 50%20 - 40%
Cellular Uptake (in vitro) HighModerate to High

Note: Drug release and cellular uptake are highly dependent on the encapsulated drug, the cell line used, and the specific PEG chain length and density.

Experimental Protocols

Protocol 1: Preparation of Maleimide-Functionalized Liposomes by Thin-Film Hydration and Extrusion

This protocol describes the preparation of liposomes containing a maleimide-functionalized lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000], DSPE-PEG(2000)-Maleimide) for subsequent conjugation with this compound.

Materials:

  • Phospholipids (e.g., DSPC, DPPC)

  • Cholesterol

  • Maleimide-functionalized lipid (e.g., DSPE-PEG-Maleimide)

  • Chloroform

  • Hydration buffer (e.g., HEPES-buffered saline (HBS), pH 6.5-7.5)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Liposome extruder

  • Polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired lipids (e.g., DSPC, cholesterol, and DSPE-PEG-Maleimide at a specific molar ratio) in chloroform in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set to a temperature above the phase transition temperature (Tc) of the lipids.

    • Gradually reduce the pressure to evaporate the chloroform, forming a thin, uniform lipid film on the inner surface of the flask.

    • Continue to dry the film under high vacuum for at least 1-2 hours to remove any residual solvent.

  • Hydration:

    • Warm the hydration buffer to a temperature above the lipid Tc.

    • Add the warm buffer to the flask containing the lipid film.

    • Agitate the flask by hand or on a vortex mixer until the lipid film is fully suspended, forming multilamellar vesicles (MLVs). This may take 30-60 minutes.

  • Extrusion:

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to the extruder.

    • Extrude the liposome suspension through the membrane multiple times (typically 11-21 passes) to form unilamellar vesicles (LUVs) with a uniform size distribution.

    • Store the resulting maleimide-functionalized liposomes at 4°C until ready for conjugation.

Protocol 2: Conjugation of this compound to Maleimide-Functionalized Liposomes

This protocol details the covalent attachment of this compound to the surface of pre-formed maleimide-functionalized liposomes via a maleimide-thiol "click" reaction.

Materials:

  • Maleimide-functionalized liposomes (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., HBS, pH 6.5-7.5, degassed)

  • Inert gas (e.g., argon or nitrogen)

  • Size-exclusion chromatography (SEC) column (e.g., Sepharose CL-4B) for purification

Procedure:

  • Reaction Setup:

    • Place the maleimide-functionalized liposome suspension in a clean reaction vial.

    • Dissolve the this compound in degassed reaction buffer.

    • Add the this compound solution to the liposome suspension. The molar ratio of this compound to maleimide-lipid should be optimized, but a starting point of 2:1 to 5:1 is recommended.

    • Flush the headspace of the vial with an inert gas to prevent oxidation of the thiol groups.

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring.

  • Purification:

    • Separate the PEGylated liposomes from unreacted this compound using size-exclusion chromatography.

    • Equilibrate the SEC column with the desired buffer.

    • Load the reaction mixture onto the column.

    • Collect the fractions containing the liposomes (typically the first turbid fractions to elute).

    • Pool the liposome-containing fractions and store at 4°C.

Protocol 3: Characterization of this compound Modified Liposomes

1. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS):

  • Instrument: Zetasizer or similar DLS instrument.

  • Procedure:

    • Dilute a small aliquot of the liposome suspension in an appropriate buffer (e.g., 10 mM NaCl) to a suitable concentration for DLS measurement.

    • Transfer the diluted sample to a cuvette.

    • Measure the hydrodynamic diameter (size) and polydispersity index (PDI).

    • For zeta potential, use a folded capillary cell and measure the electrophoretic mobility.

    • Compare the results of the modified liposomes to the unmodified liposomes.

2. Quantification of PEGylation Efficiency:

  • Method 1: Quantification of Remaining Maleimide Groups:

    • Use a thiol-reactive fluorescent probe (e.g., fluorescein-5-maleimide) to react with the remaining unreacted maleimide groups on the liposome surface. The decrease in fluorescence compared to the initial maleimide-liposomes can be used to calculate the conjugation efficiency.

  • Method 2: Quantification of Thiol Groups:

    • Use Ellman's reagent (DTNB) to quantify the amount of unreacted this compound in the supernatant after separating the liposomes. The difference between the initial amount of this compound and the unreacted amount gives the amount conjugated to the liposomes.

3. In Vitro Drug Release Study:

  • Method: Dialysis method.

  • Procedure:

    • Load the drug of interest into the liposomes during the preparation step.

    • Place a known concentration of the drug-loaded liposome suspension into a dialysis bag with a suitable molecular weight cut-off.

    • Place the dialysis bag in a larger volume of release buffer (e.g., PBS, pH 7.4) at 37°C with constant stirring.

    • At predetermined time points, withdraw aliquots from the release buffer and replace with fresh buffer.

    • Quantify the amount of released drug in the aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

    • Plot the cumulative drug release as a function of time.

Visualizations

experimental_workflow cluster_prep Liposome Preparation cluster_conj Conjugation cluster_char Characterization prep1 Lipid Dissolution (DSPC, Cholesterol, DSPE-PEG-Maleimide) prep2 Thin-Film Hydration prep1->prep2 prep3 Extrusion (100 nm) prep2->prep3 conj1 Addition of This compound prep3->conj1 Maleimide- functionalized Liposomes conj2 Incubation (RT, 2-4h) conj1->conj2 conj3 Purification (SEC) conj2->conj3 char1 DLS (Size, Zeta Potential) conj3->char1 This compound Modified Liposomes char2 PEGylation Efficiency conj3->char2 char3 Drug Release (HPLC) conj3->char3

Caption: Experimental workflow for the preparation and characterization of this compound modified liposomes.

signaling_pathway cluster_immune Immune System Interaction cluster_cellular Cellular Interaction lipo PEGylated Liposome opsonin Opsonin Proteins (e.g., Complement) lipo->opsonin Reduced Binding (Steric Hindrance) macrophage Macrophage lipo->macrophage Reduced Uptake cell Target Cell lipo->cell Cellular Uptake receptor Cell Surface Receptor lipo->receptor Potential for Targeted Binding opsonin->macrophage Recognition uptake Phagocytosis (Clearance) macrophage->uptake Engulfment internalization Endocytosis cell->internalization receptor->internalization

Caption: Generalized interactions of PEGylated liposomes with biological systems.

Application Notes & Protocols: Synthesis and Application of Thiol-Functionalized Multi-Arm PEG Hydrogels

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG)-based hydrogels are synthetic, biocompatible, and tunable biomaterials widely used in biomedical applications, including drug delivery, tissue engineering, and 3D cell culture.[1][2][3] Their high water content, tunable mechanical properties, and biological inertness make them ideal for mimicking the extracellular matrix (ECM).[1][4]

This document provides detailed protocols for the synthesis and characterization of hydrogels using multi-arm, thiol-terminated PEG (PEG-SH). While the specific term "m-PEG16-SH" might refer to a 16-arm PEG-SH or another specific architecture, the principles and protocols described herein are broadly applicable to multi-arm PEG-SH precursors. These precursors form hydrogel networks through various crosslinking chemistries, most notably Michael-type addition reactions with maleimide- or vinyl sulfone-functionalized PEGs, or through the formation of reducible disulfide bonds. The ability to control properties like stiffness, degradation, and bio-functionality makes these hydrogels a versatile platform for advanced biomedical research.

Principles of PEG-SH Hydrogel Formation

Thiol-functionalized PEG hydrogels are typically formed via "click chemistry" reactions, which are rapid, efficient, and occur under mild, physiological conditions, making them suitable for encapsulating sensitive biological materials like cells and proteins.

A. Michael-Type Addition: This is a popular method for forming stable, covalent thioether bonds. It involves the reaction of a nucleophilic thiol group (-SH) from a multi-arm PEG-SH with an electron-deficient double bond on another precursor, such as a maleimide (MAL) or vinyl sulfone (VS) functionalized multi-arm PEG. The reaction is highly efficient at physiological pH and temperature. The stiffness and other mechanical properties of the resulting hydrogel can be precisely controlled by varying the concentration and molecular weight of the PEG precursors.

B. Disulfide Bond Formation: This method creates bioreducible hydrogels. The crosslinks are disulfide bonds (-S-S-) which are stable in physiological fluids but can be cleaved by reducing agents like dithiothreitol (DTT) or glutathione, the latter of which is present inside cells. This is achieved by reacting a PEG-SH with a PEG functionalized with an orthopyridyl disulfide (OPSS) group. This degradation mechanism is particularly useful for controlled drug release and cell recovery from 3D cultures.

Diagram of Michael-Type Addition Crosslinking

G cluster_reactants Precursors cluster_product Hydrogel Network PEG_SH Multi-arm PEG-SH Hydrogel Crosslinked PEG Hydrogel (Stable Thioether Bonds) PEG_SH->Hydrogel + PEG_MAL Multi-arm PEG-Maleimide PEG_MAL->Hydrogel Michael-type Addition (pH 7.4)

Caption: Michael-type addition reaction between PEG-SH and PEG-Maleimide precursors.

Experimental Protocols

Protocol 1: Synthesis of a PEG-SH/PEG-MAL Hydrogel for 3D Cell Culture

This protocol describes the formation of a hydrogel using a 4-arm PEG-SH and a 4-arm PEG-Maleimide (PEG-MAL), a common system for encapsulating cells in a 3D environment.

Materials:

  • 4-arm PEG-SH (e.g., 10 kDa)

  • 4-arm PEG-MAL (e.g., 10 kDa)

  • Sterile, ice-cold Phosphate Buffered Saline (PBS), pH 7.4

  • Cells for encapsulation (e.g., Mesenchymal Stem Cells)

  • Sterile, low-adhesion microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Prepare Precursor Solutions:

    • On ice, prepare a 20% (w/v) stock solution of 4-arm PEG-SH in sterile PBS. For example, dissolve 20 mg of 4-arm PEG-SH in 100 µL of PBS. Vortex briefly and keep on ice.

    • Similarly, prepare a 20% (w/v) stock solution of 4-arm PEG-MAL in sterile PBS. Keep on ice.

    • Note: The final polymer concentration in the hydrogel will be 10% (w/v) after mixing equal volumes.

  • Prepare Cell Suspension:

    • Trypsinize and count cells. Centrifuge the required number of cells and resuspend the cell pellet in the 4-arm PEG-SH precursor solution at the desired cell density (e.g., 2.5 x 10^6 cells/mL). Keep the cell-laden precursor solution on ice to prevent premature gelation.

  • Hydrogel Formation:

    • In a sterile mold or a well of a culture plate, add a specific volume of the 4-arm PEG-MAL solution (e.g., 25 µL).

    • Carefully add an equal volume of the cell-laden 4-arm PEG-SH solution (e.g., 25 µL) to the PEG-MAL solution.

    • Pipette up and down gently 2-3 times to mix thoroughly. Avoid introducing air bubbles.

    • Note: Gelation will begin rapidly, often within seconds to minutes, depending on the precursor concentration and temperature.

  • Incubation:

    • Place the hydrogel construct in a humidified incubator at 37°C and 5% CO2.

    • After gelation is complete (typically 5-10 minutes), add cell culture medium to the well to cover the hydrogel.

    • Change the medium every 2-3 days.

Workflow for Hydrogel Synthesis and Cell Encapsulation

G A Prepare PEG-SH Stock Solution C Prepare Cell Suspension in PEG-SH Solution A->C B Prepare PEG-MAL Stock Solution D Mix Precursors (PEG-SH/Cell + PEG-MAL) B->D C->D E Cast Hydrogel in Mold/Plate D->E F Incubate at 37°C for Gelation E->F G Add Culture Medium F->G H Long-term 3D Cell Culture G->H

Caption: Workflow for preparing a PEG-SH/PEG-MAL hydrogel for 3D cell culture.

Protocol 2: Characterization of Hydrogel Properties

A. Gelation Time:

  • Mix the PEG-SH and PEG-MAL precursor solutions as described in Protocol 1.

  • Start a stopwatch immediately upon mixing.

  • Tilt the vial or tube periodically.

  • The gelation time is recorded when the solution no longer flows upon tilting.

B. Swelling Ratio:

  • Prepare acellular hydrogels and weigh them immediately after formation (W_s, swollen weight).

  • Lyophilize (freeze-dry) the hydrogels until a constant weight is achieved (W_d, dry weight).

  • The mass swelling ratio (Q_m) is calculated as: Q_m = W_s / W_d.

C. Mechanical Testing (Rheology):

  • Prepare hydrogel discs of a defined geometry (e.g., 25 mm diameter, 1 mm thickness).

  • Use a rheometer with a parallel plate geometry.

  • Allow the hydrogel to equilibrate at 37°C for 5 minutes on the rheometer stage.

  • Perform an oscillatory time sweep at a constant strain (e.g., 1%) and frequency (e.g., 1 Hz) to monitor the evolution of the storage modulus (G') and loss modulus (G'').

  • Gelation is confirmed when G' exceeds G''. The final G' value represents the stiffness of the hydrogel.

Data Presentation: Properties of Multi-Arm PEG Hydrogels

The properties of PEG hydrogels can be tuned by altering the polymer concentration, molecular weight, and the number of arms on the precursor. The following tables summarize typical data from the literature.

Table 1: Mechanical Properties of Multi-Arm PEG Hydrogels

PEG Precursor Type Polymer Conc. (% w/v) Molecular Weight (kDa) Storage Modulus (G') Reference
4-arm PEG-SH / 4-arm PEG-VS 4% 20 ~1 kPa
8-arm PEG-SH / 8-arm PEG-VS 4% 40 ~2.5 kPa
4-arm PEG-Mal / MMP-degradable peptide 20% 10 2.7 kPa

| Thiolated Gelatin / 4-arm PEG-Mal | 5% | - | 3.17 - 4.56 kPa | |

Table 2: Swelling Properties of PEG-SH Hydrogels

PEG Precursor Type Buffer System Swelling Ratio (Weight) Time Point Reference
PEG-(SH)₂ / PEG-(Mal)₂ PBS ~23 ± 3 7 days
4-arm PEG-SH / 4-arm PEG-VS PBS ~25 - 30 Equilibrium

| 8-arm PEG-SH / 8-arm PEG-VS | PBS | ~18 - 22 | Equilibrium | |

Note: Lower swelling ratios generally correlate with a more densely crosslinked network and higher stiffness.

Signaling Pathway Considerations for Bioactive Hydrogels

To enhance biological functionality, inert PEG hydrogels can be modified with bioactive peptides. A common modification is the incorporation of the RGD (Arginine-Glycine-Aspartic acid) peptide sequence, which is found in ECM proteins like fibronectin.

The RGD motif is recognized by cell surface receptors called integrins. This interaction triggers downstream signaling cascades that influence cell adhesion, migration, proliferation, and differentiation.

Integrin-Mediated Cell Adhesion Pathway

G cluster_ECM Hydrogel ECM cluster_Cell Cell RGD RGD Peptide (Covalently linked to PEG) Integrin Integrin Receptor (on cell surface) RGD->Integrin Binding FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activation Actin Actin Cytoskeleton FAK->Actin Signaling Cascade Response Cellular Responses (Adhesion, Spreading, Survival) Actin->Response Leads to

Caption: RGD-Integrin binding initiates signaling for cell adhesion and function.

By incorporating peptides like RGD, researchers can transform a bio-inert PEG scaffold into a bioactive environment that provides specific cues to encapsulated cells, making it a more physiologically relevant model for drug screening and tissue engineering studies.

References

Application Notes and Protocols for the Characterization of m-PEG16-SH Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analytical methods for the successful characterization of methoxy-poly(ethylene glycol)-thiol with 16 ethylene glycol units (m-PEG16-SH) and its conjugates. The following protocols and data will enable researchers to assess the purity, identity, and physicochemical properties of these important bioconjugation reagents.

Introduction

This compound is a heterobifunctional PEG linker commonly used in bioconjugation to attach to gold surfaces or form disulfide bonds with therapeutic molecules. The methoxy group at one end provides stability, while the terminal thiol group offers a reactive handle for conjugation.[1] Thorough characterization is crucial to ensure the quality and consistency of the resulting conjugates. This document outlines key analytical techniques for this purpose, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatography.

Analytical Methods Overview

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates. The primary techniques employed are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): For accurate molecular weight determination and identification of impurities.

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS): To determine the absolute molecular weight and assess polydispersity.

A logical workflow for the characterization of this compound is presented below.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_conjugation Conjugation & Analysis Synthesis This compound Synthesis Purification Purification Synthesis->Purification NMR NMR Spectroscopy (Structure, Purity) Purification->NMR MS Mass Spectrometry (Molecular Weight, Identity) Purification->MS HPLC HPLC (Purity, Quantification) Purification->HPLC SEC_MALS SEC-MALS (Absolute MW, Polydispersity) Purification->SEC_MALS Conjugation Conjugation to Substrate NMR->Conjugation MS->Conjugation HPLC->Conjugation SEC_MALS->Conjugation Conjugate_Analysis Conjugate Characterization (e.g., LC-MS, SEC) Conjugation->Conjugate_Analysis

Figure 1: General workflow for the characterization of this compound.

Data Presentation

Expected Molecular Weight and Purity
ParameterExpected ValueReference
Molecular FormulaC33H68O17S
Average Molecular Weight~753 g/mol
Purity (by HPLC)>95%[2]
Representative NMR Chemical Shifts

The following table summarizes the characteristic ¹H NMR chemical shifts for this compound in Deuterium Oxide (D₂O).[1]

ProtonsChemical Shift (ppm)Multiplicity
-SH~2.7t
-S-CH₂-~2.9t
-OCH₃~3.3s
-O-CH₂-CH₂-O- (backbone)3.5 - 3.6m
Mass Spectrometry Data

In mass spectrometry, this compound is typically observed as its sodiated or protonated adduct.

IonCalculated m/z
[M+H]⁺~754
[M+Na]⁺~776

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the structure and assess the purity of this compound.

Materials:

  • This compound sample

  • Deuterium Oxide (D₂O)

  • NMR tubes

  • NMR Spectrometer (400 MHz or higher recommended)

Protocol:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of D₂O in a clean vial.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum on a 400 MHz (or higher) NMR spectrometer.

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic peaks corresponding to the methoxy protons, the ethylene glycol backbone protons, and the protons adjacent to the thiol group.

  • Compare the integral ratios to the expected values based on the structure to confirm identity and estimate purity. The characteristic peak values are approximately 2.7 ppm (-SH), 2.9 ppm (-S-CH₂), 3.3 ppm (-OCH₃), and 3.5-3.6 ppm for the ethylene glycol chain hydrogens.[1]

Mass Spectrometry (MALDI-TOF)

Objective: To determine the molecular weight of this compound.

MALDI_Workflow Sample_Prep Sample Preparation (this compound in Solvent) Spotting Spotting (Sample + Matrix on Plate) Sample_Prep->Spotting Matrix_Prep Matrix Preparation (e.g., DHB in ACN/H2O) Matrix_Prep->Spotting Drying Air Drying Spotting->Drying Analysis MALDI-TOF MS Analysis Drying->Analysis Data_Processing Data Processing (Spectrum Analysis) Analysis->Data_Processing

Figure 2: Experimental workflow for MALDI-TOF MS analysis.

Materials:

  • This compound sample

  • Matrix solution (e.g., 2,5-dihydroxybenzoic acid (DHB) at 10 mg/mL in 50:50 acetonitrile/water with 0.1% TFA)

  • Cationizing agent (optional, e.g., sodium trifluoroacetate (NaTFA) at 1 mg/mL in water)

  • MALDI target plate

  • MALDI-TOF Mass Spectrometer

Protocol:

  • Prepare a 1 mg/mL solution of the this compound sample in water or a suitable organic solvent.

  • Mix the sample solution, matrix solution, and optionally the cationizing agent solution in a 1:1:1 ratio.

  • Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely (crystallize).

  • Insert the target plate into the MALDI-TOF mass spectrometer.

  • Acquire the mass spectrum in positive ion mode.

  • Analyze the resulting spectrum to determine the molecular weight distribution. The peak spacing should correspond to the mass of the ethylene glycol monomer (44 Da).

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • HPLC grade water

  • HPLC grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Protocol:

  • Prepare mobile phase A: 0.1% TFA in water.

  • Prepare mobile phase B: 0.1% TFA in acetonitrile.

  • Prepare a sample solution of this compound at 1 mg/mL in mobile phase A.

  • Set up the HPLC system with the following parameters (example):

    • Column: C18 reversed-phase

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Detector: UV at 214 nm or ELSD

    • Gradient: 5% to 95% B over 20 minutes.

  • Inject the sample and run the analysis.

  • Integrate the peaks in the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity of the this compound. Purity is often expected to be above 95%.[2]

Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)

Objective: To determine the absolute molecular weight and polydispersity index (PDI) of this compound.

Materials:

  • This compound sample

  • Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • SEC-MALS system (including an SEC column, MALS detector, and a refractive index (RI) detector)

Protocol:

  • Prepare the mobile phase and thoroughly degas it.

  • Equilibrate the SEC-MALS system with the mobile phase until stable baselines are achieved for all detectors.

  • Prepare a sample solution of this compound at 2-5 mg/mL in the mobile phase. Filter the sample through a 0.1 µm filter.

  • Inject an appropriate volume of the sample (e.g., 100 µL) onto the SEC column.

  • Collect the data from the MALS and RI detectors.

  • Process the data using the appropriate software (e.g., ASTRA) to calculate the absolute molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI = Mw/Mn). For monodisperse PEGs, the PDI is expected to be close to 1.0.

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound and its conjugates. By employing a combination of NMR, mass spectrometry, and chromatography, researchers can confidently assess the quality, identity, and purity of their materials, which is a critical step in the development of reliable and effective bioconjugates for research and therapeutic applications.

References

Application Notes and Protocols for m-PEG16-SH in Biosensor Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxy-poly(ethylene glycol)-thiol with 16 PEG units (m-PEG16-SH) is a critical reagent in the development of high-sensitivity and high-specificity biosensors. Its primary application lies in the surface modification of gold-based transducers, such as those used in Surface Plasmon Resonance (SPR) and electrochemical biosensors. The self-assembly of this compound on gold surfaces via the thiol-gold bond creates a densely packed, hydrophilic monolayer. This monolayer acts as a robust barrier against the non-specific adsorption of proteins and other biomolecules from complex biological samples, a phenomenon known as biofouling. By minimizing non-specific binding, this compound significantly enhances the signal-to-noise ratio, ensuring that the detected signal originates primarily from the specific binding of the target analyte to the immobilized bioreceptor.

Key Applications of this compound in Biosensor Development

  • Reduction of Non-Specific Binding: The hydrophilic and neutral nature of the PEG chains creates a steric and energetic barrier that repels proteins, preventing them from adsorbing onto the sensor surface.[1] This is crucial for assays in complex media like serum or plasma.

  • Improved Signal-to-Noise Ratio: By minimizing background noise from non-specific interactions, the specific signal from the analyte of interest is more easily and accurately detected.

  • Enhanced Biosensor Stability: The stable gold-thiol bond ensures the longevity and reusability of the biosensor surface.[2]

  • Controlled Surface Functionalization: While this compound itself is a blocking agent, it can be used in mixed monolayers with other functionalized PEGs (e.g., carboxyl-PEG-SH or biotin-PEG-SH) to create a surface with a low density of capture molecules on a non-fouling background.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the use of short-chain m-PEG-SH in biosensor development. Data for this compound is often extrapolated from studies using similar short-chain PEGs.

ParameterTypical Value RangeTechniqueSignificance
Surface Coverage Density 4.3 - 6.3 molecules/nm²Inductively Coupled Plasma–Mass Spectrometry (ICP-MS)Indicates the packing density of the PEG monolayer, which is crucial for its anti-fouling properties.[3][4]
Non-Specific Protein Adsorption < 1 ng/mm²Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance (QCM)Quantifies the effectiveness of the PEG layer in preventing biofouling. A lower value indicates better performance.
Charge Transfer Resistance (Rct) 10 - 100 kΩ·cm² (for a well-packed monolayer)Electrochemical Impedance Spectroscopy (EIS)A significant increase in Rct after this compound immobilization indicates the formation of a dense, insulating layer that blocks electron transfer.

Note: The exact values can vary depending on the specific experimental conditions, such as the cleanliness of the gold surface, the incubation time, and the concentration of the this compound solution.

Experimental Protocols

Protocol 1: Immobilization of this compound on a Gold Surface for SPR Biosensors

This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on a gold-coated SPR sensor chip to create an anti-fouling surface.

Materials:

  • Gold-coated SPR sensor chip

  • This compound

  • Absolute ethanol, spectroscopic grade

  • Deionized (DI) water (18.2 MΩ·cm)

  • Nitrogen gas, high purity

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic solvents. Handle with appropriate personal protective equipment in a fume hood.

  • Running buffer for SPR (e.g., HBS-EP: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • A non-specific protein solution for testing (e.g., 1 mg/mL Bovine Serum Albumin in running buffer)

Procedure:

  • Gold Surface Cleaning:

    • Immerse the gold-coated sensor chip in Piranha solution for 1-2 minutes.

    • Thoroughly rinse the chip with copious amounts of DI water.

    • Rinse the chip with absolute ethanol.

    • Dry the chip under a gentle stream of high-purity nitrogen gas.

  • SAM Formation:

    • Immediately after cleaning and drying, immerse the gold chip in a freshly prepared 1 mM solution of this compound in absolute ethanol.

    • Incubate for at least 12-18 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

    • After incubation, remove the chip from the solution and rinse thoroughly with absolute ethanol to remove any physisorbed molecules.

    • Dry the chip again under a gentle stream of nitrogen gas.

  • Quality Control and Performance Testing (SPR):

    • Dock the this compound modified sensor chip in the SPR instrument.

    • Equilibrate the surface with running buffer until a stable baseline is achieved.

    • Inject the non-specific protein solution (e.g., BSA) over the surface.

    • Monitor the SPR signal (in Resonance Units, RU). A well-formed this compound monolayer should exhibit a minimal increase in RU, indicating low non-specific binding.

    • Regenerate the surface if necessary, using a mild regeneration solution (e.g., a short pulse of 10 mM glycine-HCl, pH 2.5).

Protocol 2: Characterization of this compound Monolayers using Electrochemical Impedance Spectroscopy (EIS)

This protocol outlines the procedure for verifying the formation and integrity of an this compound monolayer on a gold electrode using EIS.

Materials:

  • Gold working electrode

  • Platinum counter electrode

  • Ag/AgCl reference electrode

  • Potentiostat with EIS capabilities

  • Electrochemical cell

  • Phosphate-buffered saline (PBS), pH 7.4

  • Redox probe solution: 5 mM K₃[Fe(CN)₆]/K₄[Fe(CN)₆] (1:1) in PBS

  • This compound

  • Absolute ethanol

  • Cleaning reagents as in Protocol 1

Procedure:

  • Electrode Preparation:

    • Clean the gold working electrode as described in Protocol 1, step 1.

    • Form the this compound SAM on the cleaned electrode as described in Protocol 1, step 2.

  • EIS Measurement of Bare Gold Electrode:

    • Assemble the electrochemical cell with the bare, cleaned gold electrode as the working electrode, the platinum wire as the counter electrode, and the Ag/AgCl electrode as the reference electrode.

    • Fill the cell with the redox probe solution.

    • Perform an EIS measurement over a frequency range of, for example, 100 kHz to 0.1 Hz with a small AC amplitude (e.g., 10 mV) at the formal potential of the redox couple.

    • Record the Nyquist plot. For a bare gold electrode, this should show a small semicircle at high frequencies.

  • EIS Measurement of this compound Modified Electrode:

    • Rinse the this compound modified electrode with ethanol and DI water and dry it.

    • Assemble the electrochemical cell with the modified electrode.

    • Perform the EIS measurement under the same conditions as for the bare electrode.

    • Record the Nyquist plot. A well-formed monolayer will act as a barrier to electron transfer, resulting in a significantly larger semicircle in the Nyquist plot, corresponding to a higher charge transfer resistance (Rct).

  • Data Analysis:

    • Fit the EIS data to an appropriate equivalent circuit model (e.g., a Randles circuit) to extract the Rct value.

    • Compare the Rct values for the bare and modified electrodes. A substantial increase in Rct confirms the successful formation of a densely packed this compound monolayer.

Visualizations

Experimental_Workflow_SPR cluster_prep Surface Preparation cluster_sam SAM Formation cluster_spr SPR Analysis Clean_Gold Clean Gold Surface (Piranha Etch) Rinse_Dry Rinse and Dry (DI Water, Ethanol, N2) Clean_Gold->Rinse_Dry Immerse_PEG Immerse in this compound (1 mM in Ethanol) Rinse_Dry->Immerse_PEG Incubate Incubate (12-18h) Immerse_PEG->Incubate Rinse_Dry_2 Rinse and Dry (Ethanol, N2) Incubate->Rinse_Dry_2 Equilibrate Equilibrate with Running Buffer Rinse_Dry_2->Equilibrate Inject_Analyte Inject Target Analyte (for specific binding) Equilibrate->Inject_Analyte Assay Step Inject_NS_Protein Inject Non-Specific Protein (e.g., BSA) Equilibrate->Inject_NS_Protein Test anti-fouling Detect_Signal Detect SPR Signal (RU) Inject_Analyte->Detect_Signal Inject_NS_Protein->Detect_Signal

Caption: Experimental workflow for preparing and testing an this compound modified SPR biosensor surface.

Signaling_Pathway_Electrochemical cluster_modification Electrode Modification cluster_detection Analyte Detection Bare_Gold Bare Gold Electrode (Low Rct) PEG_SAM This compound SAM Formation Bare_Gold->PEG_SAM Modified_Gold Modified Gold Electrode (High Rct) PEG_SAM->Modified_Gold Bioreceptor Immobilize Bioreceptor (e.g., Antibody) Modified_Gold->Bioreceptor Analyte_Binding Specific Analyte Binding Bioreceptor->Analyte_Binding Impedance_Change Further Increase in Rct Analyte_Binding->Impedance_Change Signal_Readout Signal Proportional to Analyte Concentration Impedance_Change->Signal_Readout

Caption: Logical flow of an electrochemical biosensor from surface modification to signal generation.

Logic_Relationship_AntiFouling mPEG16SH This compound Monolayer Hydrophilic Hydrophilic Surface mPEG16SH->Hydrophilic Steric_Hindrance Steric Hindrance mPEG16SH->Steric_Hindrance Repel_Protein Repels Proteins Hydrophilic->Repel_Protein Steric_Hindrance->Repel_Protein Reduce_NSB Reduced Non-Specific Binding Repel_Protein->Reduce_NSB High_SNR High Signal-to-Noise Ratio Reduce_NSB->High_SNR Accurate_Detection Accurate Analyte Detection High_SNR->Accurate_Detection

Caption: The mechanism by which this compound reduces non-specific binding to improve biosensor performance.

References

Application Notes and Protocols for the Purification of Proteins Conjugated with m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene glycol (PEG) to a protein, is a widely used strategy in drug development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. This modification can enhance protein stability, increase serum half-life, and reduce immunogenicity. The use of methoxy-PEG-thiol (m-PEG-SH), such as m-PEG16-SH, allows for site-specific conjugation to cysteine residues or to other introduced thiol groups on the protein surface, offering greater control over the conjugation process compared to amine-reactive PEGylation.

Following the conjugation reaction, a heterogeneous mixture is typically obtained, containing the desired mono-PEGylated protein, multi-PEGylated species, unreacted protein, and excess PEG reagent. Therefore, a robust purification strategy is crucial to isolate the desired product with high purity and yield. This document provides detailed application notes and protocols for the purification of proteins conjugated with this compound using common chromatographic techniques.

Challenges in Purifying PEGylated Proteins

The purification of PEGylated proteins presents several challenges:

  • Heterogeneity of the reaction mixture: The presence of multiple PEGylated species, unreacted protein, and free PEG necessitates a high-resolution separation technique.

  • Similar properties of PEGylated species: Different PEGylated forms of a protein (e.g., mono-, di-, and positional isomers) often have very similar physicochemical properties, making their separation difficult.

  • Shielding effect of PEG: The PEG molecule can mask the surface charges and hydrophobic regions of the protein, altering its interaction with chromatographic media.

Purification Strategies

A multi-step purification strategy is often required to achieve high purity of the desired PEGylated protein. The most common chromatographic techniques employed are Size Exclusion Chromatography (SEC), Ion-Exchange Chromatography (IEX), and Hydrophobic Interaction Chromatography (HIC).

General Workflow for PEGylation and Purification

The overall process from conjugation to purified product can be summarized in the following workflow:

PEGylation_Workflow cluster_conjugation Conjugation cluster_purification Purification Protein Protein with -SH group(s) Reaction Conjugation Reaction Protein->Reaction mPEG16SH This compound mPEG16SH->Reaction Mixture Reaction Mixture (PEGylated protein, unreacted protein, free PEG) Reaction->Mixture SEC Size Exclusion Chromatography (SEC) Mixture->SEC Initial Cleanup IEX Ion-Exchange Chromatography (IEX) SEC->IEX Fractionation Analysis Purity & Yield Analysis (SDS-PAGE, MS, HPLC) SEC->Analysis HIC Hydrophobic Interaction Chromatography (HIC) IEX->HIC Polishing (Optional) IEX->Analysis HIC->Analysis Purified_Product Purified m-PEG16-Protein Analysis->Purified_Product

Caption: General workflow for protein conjugation with this compound and subsequent purification.

Experimental Protocols

Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius. It is an effective first step to remove unreacted PEG and, to some extent, unreacted protein from the larger PEGylated protein conjugates.

Principle: Larger molecules, such as PEGylated proteins, are excluded from the pores of the chromatography resin and therefore elute earlier than smaller molecules like unreacted protein and free PEG, which can enter the pores and have a longer path length.

Protocol:

  • Column: Select a size exclusion column with a fractionation range appropriate for the size of the PEGylated protein. For example, a Superdex 200 or similar column is often suitable for proteins in the 10-600 kDa range.

  • Mobile Phase: Prepare an isocratic mobile phase, typically a buffered saline solution (e.g., Phosphate-Buffered Saline (PBS), pH 7.4). The buffer should be filtered and degassed.

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Concentrate the reaction mixture if necessary. Filter the sample through a 0.22 µm filter to remove any precipitates.

  • Injection and Elution: Inject the prepared sample onto the column. Continue to run the mobile phase at a constant flow rate and collect fractions.

  • Analysis: Analyze the collected fractions using SDS-PAGE and/or UV-Vis spectroscopy to identify the fractions containing the PEGylated protein, unreacted protein, and free PEG. Pool the fractions containing the purified PEGylated protein.

Data Presentation: Example SEC Purification

ParameterUnconjugated ProteinMono-PEGylated ProteinFree this compound
Elution Volume (mL) 15.212.518.1
Apparent Molecular Weight (kDa) 50~75<1
Purity after SEC (%) ->85-
Yield (%) -~90-
Ion-Exchange Chromatography (IEX)

IEX separates molecules based on their net surface charge. PEGylation can alter the surface charge of a protein, particularly if the PEG is attached to a charged amino acid residue. This change in charge can be exploited for separation. IEX is particularly useful for separating proteins with different degrees of PEGylation (mono-, di-, etc.) and positional isomers.

Principle: The PEGylated protein is loaded onto an IEX column with a charged stationary phase. By applying a gradient of increasing salt concentration or a pH gradient, molecules with different net charges will elute at different points. The shielding effect of the PEG chain often reduces the protein's interaction with the IEX resin, causing it to elute earlier than the un-PEGylated form in a salt gradient.

Protocol:

  • Column Selection: Choose a cation-exchange (e.g., SP Sepharose) or anion-exchange (e.g., Q Sepharose) column based on the isoelectric point (pI) of the protein and the desired mobile phase pH.

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A low ionic strength buffer at a pH that ensures the protein binds to the column (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).

    • Elution Buffer (Buffer B): Buffer A with a high concentration of salt (e.g., 1 M NaCl).

  • System Preparation: Equilibrate the IEX column with Buffer A until the pH and conductivity are stable.

  • Sample Preparation: The sample from the SEC step should be buffer-exchanged into Buffer A.

  • Loading and Elution: Load the sample onto the column. After loading, wash the column with Buffer A to remove any unbound molecules. Elute the bound proteins using a linear gradient of Buffer B (e.g., 0-100% B over 20 column volumes).

  • Fraction Collection and Analysis: Collect fractions throughout the elution gradient and analyze them by SDS-PAGE and/or RP-HPLC to identify the fractions containing the desired mono-PEGylated protein.

Data Presentation: Example IEX Purification

SpeciesElution Salt Concentration (mM NaCl)Purity after IEX (%)Yield (%)
Unconjugated Protein 350--
Mono-PEGylated (Isomer 1) 280>95~80
Mono-PEGylated (Isomer 2) 295>95~75
Di-PEGylated Protein 220--
Hydrophobic Interaction Chromatography (HIC)

HIC separates proteins based on their surface hydrophobicity. The attachment of a hydrophilic PEG chain generally decreases the overall hydrophobicity of a protein. This difference can be used to separate PEGylated proteins from their un-PEGylated counterparts.

Principle: The reaction mixture is loaded onto a HIC column in a high-salt buffer, which promotes hydrophobic interactions between the protein and the stationary phase. A decreasing salt gradient is then used to elute the proteins, with more hydrophobic molecules eluting later.

Protocol:

  • Column Selection: Choose a HIC column with an appropriate level of hydrophobicity (e.g., Phenyl, Butyl, or Octyl Sepharose).

  • Buffer Preparation:

    • Binding Buffer (Buffer A): A high-salt buffer (e.g., 1-2 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).

    • Elution Buffer (Buffer B): A low-salt or no-salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).

  • System Preparation: Equilibrate the HIC column with Buffer A.

  • Sample Preparation: Add salt to the protein sample to match the concentration in Buffer A.

  • Loading and Elution: Load the sample onto the column. Wash with Buffer A to remove unbound components. Elute the bound proteins with a decreasing linear salt gradient (e.g., 100-0% Buffer A over 20 column volumes).

  • Fraction Collection and Analysis: Collect and analyze fractions as described for IEX.

Data Presentation: Example HIC Purification

SpeciesElution Salt Concentration (M (NH₄)₂SO₄)Purity after HIC (%)Yield (%)
Unconjugated Protein 0.8--
Mono-PEGylated Protein 1.2>98~85
Di-PEGylated Protein 1.4--

Analytical Techniques for Characterization

Accurate characterization of the purified PEGylated protein is essential to ensure its quality and consistency.

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

SDS-PAGE is a rapid and simple method to assess the purity and apparent molecular weight of the PEGylated protein. The PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower than its actual molecular weight would suggest. It's important to note that the C-S linkage in maleimide-thiol conjugates can sometimes be unstable under the high temperature and reducing conditions of standard SDS-PAGE, potentially leading to the loss of the PEG chain. Therefore, non-reducing and non-heated sample preparation should be considered. Native PAGE can also be a good alternative to avoid issues with PEG-SDS interactions.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) and SEC-HPLC are powerful tools for assessing the purity and heterogeneity of the final product. SEC-HPLC can be used to quantify aggregates and fragments.

Mass Spectrometry (MS)

Mass spectrometry, particularly MALDI-TOF or ESI-MS, is used to determine the precise molecular weight of the PEGylated protein, confirming the number of attached PEG molecules. LC-MS can be used to analyze the heterogeneity of the sample and identify different PEGylated species.

Signaling Pathway and Experimental Workflow Diagrams

Purification_Logic Start Crude Reaction Mixture SEC_Step SEC (Removes free PEG & some unreacted protein) Start->SEC_Step SEC_Product Partially Purified PEG-Protein SEC_Step->SEC_Product IEX_Step IEX (Separates by degree of PEGylation & isomers) SEC_Product->IEX_Step IEX_Product Highly Purified Mono-PEG-Protein IEX_Step->IEX_Product HIC_Step HIC (Optional Polishing) (Separates based on hydrophobicity) IEX_Product->HIC_Step Final_Product Final Purified Product IEX_Product->Final_Product HIC_Step->Final_Product Analysis_Node Characterization (SDS-PAGE, HPLC, MS) Final_Product->Analysis_Node

Application Notes and Protocols: Calculating Molar Excess of m-PEG16-SH for Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methoxy-poly(ethylene glycol)-thiol, specifically with 16 PEG units (m-PEG16-SH), is a versatile reagent widely employed in bioconjugation and materials science. Its terminal thiol group allows for specific covalent attachment to various substrates, including proteins, nanoparticles, and polymer backbones. A critical parameter for successful conjugation is the molar ratio of this compound to the reactive partner. This document provides detailed application notes and protocols for calculating and optimizing the molar excess of this compound for common reactions, ensuring high efficiency, product purity, and reproducibility.

The determination of the optimal molar excess is crucial as it directly impacts the degree of PEGylation, surface density on nanoparticles, and the mechanical properties of hydrogels. An insufficient amount of this compound can lead to incomplete reactions and low yields, while a large excess might necessitate extensive purification steps and could potentially lead to undesirable side reactions. These guidelines will assist researchers in making informed decisions for their specific applications.

Key Applications and Molar Excess Considerations

The required molar excess of this compound is highly dependent on the nature of the reaction and the substrate. The following sections detail the considerations for three primary applications: protein modification, nanoparticle functionalization, and hydrogel formation.

Protein and Peptide PEGylation

PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic biomolecules. The thiol group of this compound typically reacts with a maleimide-functionalized protein or peptide.

General Principle: To drive the conjugation reaction to completion and achieve a high degree of PEGylation, a molar excess of the PEGylating agent is generally recommended. For thiol-specific reactions, it is important to first ensure that the cysteine residues on the protein are in their reduced, free thiol form.

Table 1: Recommended Molar Excess of Maleimide Reagent for Protein Thiol PEGylation *

Molar Ratio (Maleimide:Protein Thiol)Application/ConsiderationExpected Outcome
2:1 - 5:1For sensitive proteins or when a low degree of PEGylation is desired.[1]Minimizes potential side reactions and protein aggregation. Lower yield of PEGylated product.
10:1 - 20:1General starting point for optimization. [1][2]Sufficient excess to drive the reaction towards completion for most proteins.
>20:1For proteins with low reactivity or when maximizing the degree of PEGylation is critical.Higher PEGylation efficiency, but may require more rigorous purification to remove unreacted PEG.

Note: In the context of reacting this compound with a maleimide-activated protein, the molar excess of the protein's reactive maleimide groups to the available thiols on the PEG would be the inverse of the ratios typically cited for PEG-maleimide reacting with a protein thiol. However, the principle of using an excess of one reagent to drive the reaction remains the same. For clarity in these notes, we will focus on the molar ratio of the PEG reagent to the substrate's reactive sites.

Experimental Protocol: PEGylation of a Maleimide-Activated Antibody Fragment (Fab')

This protocol describes the conjugation of this compound to a Fab' fragment that has been previously functionalized with a maleimide group.

Materials:

  • Maleimide-activated Fab' in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 6.5-7.5)[3]

  • This compound

  • Reaction Buffer: PBS, pH 7.2, degassed

  • Quenching Solution: 1 M N-ethylmaleimide (NEM) or L-cysteine in reaction buffer

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Preparation of Reactants:

    • Determine the concentration of the maleimide-activated Fab' solution using a protein concentration assay (e.g., BCA or absorbance at 280 nm).

    • Prepare a stock solution of this compound in the reaction buffer immediately before use to minimize oxidation of the thiol group.

  • Molar Excess Calculation:

    • Objective: Achieve a 10-fold molar excess of this compound to the maleimide-activated Fab'.

    • Example Calculation:

      • Volume of Fab' solution: 1 mL

      • Concentration of Fab': 5 mg/mL

      • Molecular weight of Fab': ~50,000 g/mol

      • Moles of Fab' = (5 mg/mL * 1 mL) / 50,000 g/mol = 0.0001 mmol

      • Target moles of this compound = 0.0001 mmol * 10 = 0.001 mmol

      • Molecular weight of this compound: ~800 g/mol

      • Mass of this compound required = 0.001 mmol * 800 g/mol = 0.8 mg

  • Conjugation Reaction:

    • Add the calculated amount of the this compound stock solution to the maleimide-activated Fab' solution.

    • Gently mix and incubate the reaction at room temperature for 2 hours or at 4°C overnight.[2]

  • Quenching the Reaction:

    • Add a 2-fold molar excess of the quenching solution relative to the initial amount of this compound to cap any unreacted maleimide groups on the Fab' and consume excess this compound.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the PEGylated Fab' from unreacted this compound and quenching agent using an appropriate chromatography technique (e.g., SEC).

  • Characterization:

    • Analyze the purified product by SDS-PAGE to confirm the increase in molecular weight due to PEGylation.

    • Use techniques like HPLC or mass spectrometry to determine the degree of PEGylation and purity of the conjugate.

Gold Nanoparticle (AuNP) Surface Modification

This compound is commonly used to functionalize the surface of gold nanoparticles, enhancing their stability, biocompatibility, and creating a platform for further bioconjugation. The thiol group forms a strong dative bond with the gold surface.

General Principle: The molar ratio of this compound to AuNPs determines the surface density of the PEG chains. A sufficient excess is required to achieve a stable coating and prevent aggregation.

Table 2: Molar Ratio of m-PEG-SH to Gold Nanoparticles for Surface Functionalization

Molar Ratio (m-PEG-SH:AuNP)Application/ConsiderationExpected OutcomeReference
500:1 - 2000:1Initial stabilization and sparse surface coverage.Partial PEGylation, may not provide complete stability against aggregation in high salt buffers.
>3000:1Achieving a dense "brush" conformation of PEG chains.High colloidal stability, reduced non-specific protein binding, and provides a steric barrier.

Experimental Protocol: Functionalization of Gold Nanoparticles with this compound

This protocol outlines the procedure for coating citrate-stabilized gold nanoparticles with this compound.

Materials:

  • Citrate-stabilized gold nanoparticle solution (e.g., 20 nm diameter)

  • This compound

  • Deionized (DI) water

Procedure:

  • Preparation of Reactants:

    • Determine the concentration of the AuNP solution. This can be estimated from its UV-Vis absorbance spectrum.

    • Prepare a stock solution of this compound in DI water.

  • Molar Excess Calculation:

    • Objective: Achieve a final molar ratio of 4000:1 of this compound to AuNPs.

    • Example Calculation:

      • Volume of AuNP solution: 1 mL

      • Concentration of AuNPs (20 nm): ~0.15 nM

      • Moles of AuNPs = 0.15 nmol/mL * 1 mL = 0.15 nmol

      • Target moles of this compound = 0.15 nmol * 4000 = 600 nmol

      • Molecular weight of this compound: ~800 g/mol

      • Mass of this compound required = 600 nmol * 800 g/mol = 480,000 ng = 0.48 mg

  • Conjugation Reaction:

    • Add the calculated volume of the this compound stock solution to the AuNP solution.

    • Vortex the mixture and then allow it to react at room temperature for at least 24 hours to ensure complete ligand exchange.

  • Purification:

    • Remove excess, unbound this compound by repeated centrifugation and resuspension of the nanoparticle pellet in fresh DI water. Typically, 2-3 cycles are sufficient.

  • Characterization:

    • Confirm successful PEGylation by observing changes in the hydrodynamic diameter using Dynamic Light Scattering (DLS).

    • Assess the stability of the PEGylated AuNPs by monitoring their UV-Vis spectrum after the addition of a high concentration of salt (e.g., 1 M NaCl); stable particles will not show a significant shift in their plasmon peak.

Hydrogel Formation

This compound can be used as a crosslinker to form hydrogels, typically by reacting with multi-arm PEG maleimides. The molar ratio of thiol to maleimide groups is a key determinant of the hydrogel's network structure and mechanical properties.

General Principle: For hydrogel formation through thiol-maleimide chemistry, a stoichiometric balance (1:1 molar ratio) of thiol and maleimide groups is often the starting point to achieve a well-formed gel network. Deviating from this ratio can be used to tune the hydrogel's properties.

Table 3: Molar Ratio of Thiol to Maleimide for Hydrogel Formation

Molar Ratio (Thiol:Maleimide)Application/ConsiderationExpected Outcome
1:1Formation of a well-defined, crosslinked network.Optimal gelation and mechanical strength.
>1:1 (Excess Thiol)To ensure all maleimide groups are reacted; leaves free thiol groups in the gel.Can be used for subsequent functionalization of the hydrogel. May slightly reduce crosslinking density.
<1:1 (Excess Maleimide)To ensure all thiol groups are reacted; leaves free maleimide groups in the gel.Can be used for subsequent functionalization with other thiol-containing molecules. May slightly reduce crosslinking density.

Experimental Protocol: Formation of a PEG Hydrogel via Thiol-Maleimide Chemistry

This protocol describes the formation of a hydrogel by reacting a 4-arm PEG-thiol with a 4-arm PEG-maleimide.

Materials:

  • 4-arm PEG-SH

  • 4-arm PEG-Maleimide

  • Phosphate Buffered Saline (PBS), pH 7.4

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a stock solution of 4-arm PEG-SH in PBS.

    • Prepare a stock solution of 4-arm PEG-Maleimide in PBS. The concentration of these solutions will determine the final polymer concentration of the hydrogel.

  • Molar Ratio Calculation:

    • Objective: Achieve a 1:1 molar ratio of thiol groups to maleimide groups.

    • Example Calculation:

      • Assume both 4-arm PEG-SH and 4-arm PEG-Maleimide have a molecular weight of 10,000 g/mol .

      • To achieve a 1:1 functional group ratio, equal masses of the two polymers should be mixed if their molecular weights are the same.

      • Desired final polymer concentration: 10% (w/v)

      • In a final volume of 100 µL, you would need 5 mg of 4-arm PEG-SH and 5 mg of 4-arm PEG-Maleimide.

      • Prepare a 10% (w/v) solution of each precursor (e.g., 10 mg in 100 µL PBS).

  • Hydrogel Formation:

    • Mix equal volumes of the 4-arm PEG-SH and 4-arm PEG-Maleimide solutions (e.g., 50 µL of each).

    • Mix thoroughly and quickly. Gelation should occur within minutes at room temperature.

  • Characterization:

    • The mechanical properties of the hydrogel (e.g., storage modulus, compressive modulus) can be measured using rheometry or mechanical testing.

    • The swelling ratio can be determined by measuring the weight of the hydrogel in its swollen and dry states.

Visualization of Workflows

Diagram 1: General Workflow for Protein PEGylation This diagram illustrates the key steps involved in the PEGylation of a protein with this compound, from initial preparation to final characterization.

protein_pegylation_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Maleimide- Activated Protein Molar_Calc Calculate Molar Excess of this compound Protein_Prep->Molar_Calc PEG_Prep Prepare this compound Stock Solution PEG_Prep->Molar_Calc Conjugation Conjugation Reaction Molar_Calc->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purification (e.g., SEC) Quench->Purification Characterization Characterization (SDS-PAGE, MS) Purification->Characterization

Caption: Workflow for protein PEGylation with this compound.

Diagram 2: Logic for Determining Molar Excess in Different Applications This diagram outlines the decision-making process for selecting an appropriate molar excess of this compound based on the intended application.

molar_excess_logic start Select Application protein Protein PEGylation start->protein nanoparticle Nanoparticle Functionalization start->nanoparticle hydrogel Hydrogel Formation start->hydrogel protein_ratio Start with 10-20x molar excess of PEG-SH protein->protein_ratio nanoparticle_ratio Use large excess (e.g., >3000x) for dense coating nanoparticle->nanoparticle_ratio hydrogel_ratio Start with 1:1 thiol:maleimide ratio hydrogel->hydrogel_ratio

Caption: Decision logic for this compound molar excess.

Conclusion

The successful application of this compound in bioconjugation and material science is critically dependent on the careful calculation and optimization of its molar excess in reactions. The protocols and guidelines provided in this document offer a starting point for researchers working with protein PEGylation, nanoparticle surface modification, and hydrogel formation. It is essential to empirically optimize the molar ratios for each specific system to achieve the desired product characteristics with high yield and purity. Proper analytical characterization of the final products is paramount to confirm the success of the conjugation reaction and to understand the impact of the chosen molar excess.

References

Application Notes and Protocols: m-PEG16-SH Mediated Crosslinking

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Poly(ethylene glycol) (PEG) is a biocompatible, non-immunogenic, and water-soluble polymer widely used in the biomedical field to enhance the therapeutic properties of molecules.[1][2] The m-PEG16-SH is a monodisperse PEG linker featuring a methoxy end-cap, a 16-unit ethylene glycol chain, and a terminal thiol (-SH) group. This thiol group serves as a highly reactive and specific handle for covalent crosslinking.

The primary mechanism for this compound mediated crosslinking is the Michael-type addition reaction with a maleimide functional group. This thiol-maleimide conjugation is highly efficient and proceeds rapidly under physiological conditions (pH 6.5-7.5) to form a stable, covalent thioether bond.[3][4] This chemistry is a cornerstone for various applications, including the formation of hydrogels for tissue engineering, creating PEGylated protein therapeutics with improved pharmacokinetic profiles, and developing advanced drug delivery systems.[1]

Principle of Thiol-Maleimide Crosslinking

The crosslinking reaction involves the nucleophilic attack of the thiol group (-SH) from the this compound onto the carbon-carbon double bond of a maleimide ring. This reaction is highly specific for thiols at a pH range of 6.5-7.5. At more alkaline conditions (pH > 8.5), maleimides may also react with primary amines, which could be a consideration when working with proteins. The resulting thioether linkage is highly stable, making this chemistry ideal for creating robust bioconjugates and polymer networks.

G cluster_reactants Reactants cluster_product Product Reactant1 This compound R-SH Reaction Reactant1:f0->Reaction + Reactant2 Maleimide Maleimide Ring Reactant2:f0->Reaction Product Stable Thioether Bond R-S-Maleimide Reaction->Product:f0  pH 6.5-7.5 (Michael Addition)

Caption: Thiol-Maleimide Michael Addition Reaction.

Key Applications

Protein and Peptide Conjugation

PEGylation, the process of attaching PEG chains to proteins or peptides, can significantly enhance their therapeutic properties. By reacting this compound with a maleimide-functionalized protein, researchers can improve the molecule's solubility, increase its in-vivo half-life by reducing renal clearance, and decrease its immunogenicity.

Hydrogel Formation

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal for tissue engineering and controlled drug delivery. This compound can be used as a crosslinker with multi-arm PEG maleimides to form biocompatible hydrogels. The gelation process is rapid and can occur in situ, allowing for the encapsulation of cells or therapeutic agents with high viability. The mechanical properties and degradation profile of these hydrogels can be tuned by adjusting polymer concentration, functionality, and the inclusion of degradable peptide sequences.

Experimental Protocols & Workflows

Protocol: Conjugation of this compound to a Maleimide-Activated Protein

This protocol describes a general procedure for conjugating this compound to a protein that has been functionalized with maleimide groups.

Materials:

  • Maleimide-activated protein

  • This compound

  • Conjugation Buffer: Phosphate-buffered saline (PBS), 0.1 M phosphate, 0.15 M NaCl, pH 7.2-7.5. Avoid buffers containing primary amines.

  • Reducing agent (optional, for protein prep): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching Reagent (optional): L-cysteine or 2-mercaptoethanol

  • Purification System: Size exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Prepare Protein: Dissolve the maleimide-activated protein in the conjugation buffer. If the protein has internal disulfide bonds that need to be reduced to generate free thiols for other purposes, it should be done prior to maleimide activation.

  • Dissolve this compound: Immediately before use, dissolve this compound in the conjugation buffer.

  • Reaction: Add a 10- to 20-fold molar excess of this compound to the protein solution. The exact ratio should be optimized for the specific protein and desired degree of PEGylation.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.

  • Quenching (Optional): To stop the reaction, a small molar excess of a free thiol compound like L-cysteine can be added to react with any remaining maleimide groups.

  • Purification: Remove unreacted this compound and quenching reagents from the final conjugate using SEC or dialysis.

  • Characterization: Confirm successful conjugation via SDS-PAGE (which will show a shift in molecular weight), HPLC, or mass spectrometry.

G A Prepare Maleimide- Activated Protein in Conjugation Buffer (pH 7.2-7.5) C Mix Protein and this compound (10-20x Molar Excess of PEG) A->C B Dissolve this compound in Conjugation Buffer B->C D Incubate (2-4h at RT or Overnight at 4°C) C->D E Purify Conjugate (SEC or Dialysis) D->E F Characterize Product (SDS-PAGE, HPLC, MS) E->F

Caption: Workflow for Protein Conjugation with this compound.

Protocol: Formation of a PEG Hydrogel

This protocol describes the formation of a hydrogel by crosslinking a multi-arm PEG-maleimide with a dithiol crosslinker (for this example, we assume a PEG-dithiol, but this compound could be used to modify the network).

Materials:

  • 4-arm PEG-Maleimide (e.g., 10 kDa)

  • PEG-dithiol (e.g., 3.4 kDa) or other multi-thiol crosslinker

  • Buffer: Phosphate-buffered saline (PBS, pH 7.0) or Triethanolamine (TEOA) buffer.

Procedure:

  • Prepare Precursor Solutions: Prepare separate stock solutions of the 4-arm PEG-Maleimide and the PEG-dithiol in the desired buffer to a specific weight percentage (e.g., 10 wt%).

  • Initiate Crosslinking: To form the hydrogel, rapidly and thoroughly mix the two precursor solutions in a 1:1 molar ratio of thiol to maleimide groups. For example, mix equal volumes of the two stock solutions.

  • Gelation: The mixture will begin to crosslink immediately. The time to gelation can range from seconds to minutes depending on the pH, buffer concentration, and precursor molecular weight and concentration. Gelation can be confirmed when the solution no longer flows upon inverting the vial.

  • Equilibration: Allow the hydrogel to cure for a set period (e.g., 1 hour to overnight) to ensure the reaction goes to completion. The hydrogel can be swelled in PBS or cell culture media before further experiments.

  • Characterization: Analyze the hydrogel's properties using rheology to determine the storage (G') and loss (G'') moduli, perform swelling studies to determine the water uptake, and conduct compression tests to measure the mechanical modulus.

G cluster_prep Precursor Preparation A Dissolve Multi-Arm PEG-Maleimide in Buffer C Mix Precursor Solutions (1:1 Thiol:Maleimide Ratio) A->C B Dissolve Multi-Arm PEG-SH in Buffer B->C D Allow for Gelation (Crosslinking Occurs) C->D E Characterize Hydrogel Properties (Rheology, Swelling, Mechanics) D->E

Caption: Workflow for PEG Hydrogel Formation.

Quantitative Data Summary

The properties of the crosslinked material, particularly hydrogels, are highly dependent on the reaction conditions. The following tables summarize quantitative data from relevant studies.

Table 1: Influence of Reaction Conditions on PEG Hydrogel Gelation Time

Precursor Concentration (wt%) Buffer System pH Gelation Time Citation
10% 1x PBS 7.0 ~30 seconds
10% 0.1x PBS 6.0 ~10 minutes
3.5 mM PEG-Mal, 3.5 mM PEG-SH 10 mM PBS 6.8 ~5 minutes

| Not Specified | Basic Conditions | > 7.5 | Faster Gelation | |

Table 2: Mechanical and Swelling Properties of Thiol-Crosslinked PEG Hydrogels

PEG Precursors Precursor Conc. (wt%) Compressive Modulus (kPa) Mass Swelling Ratio Citation
8-arm PEG-Norbornene / 4-arm PEG-Thiol 25% > 600 ~10
4-arm PEG-Maleimide / VPM Peptide 10% ~30 ~25
4-arm PEG-Vinyl Sulfone / VPM Peptide 10% ~15 ~45

| 4-arm PEG-Acrylate / VPM Peptide | 10% | ~5 | > 100 | |

Note: The mass swelling ratio is inversely related to hydrogel stiffness and crosslinking efficiency. Lower swelling indicates a more tightly crosslinked network.

Troubleshooting

  • Low Conjugation/Crosslinking Efficiency:

    • Cause: Incorrect pH, oxidized thiols, hydrolyzed maleimides.

    • Solution: Ensure the buffer pH is between 6.5 and 7.5. Use fresh, high-quality reagents. If working with proteins that have been stored, consider a brief treatment with a reducing agent like TCEP to ensure free thiols are available. Prepare maleimide solutions immediately before use as they can hydrolyze.

  • Premature or Heterogeneous Gelation:

    • Cause: Reaction kinetics are too fast for uniform mixing.

    • Solution: Slow the reaction by lowering the pH towards 6.5, reducing the buffer concentration, or decreasing the precursor concentration. Ensure rapid and thorough mixing of precursor solutions.

  • Low Cell Viability (for cell encapsulation):

    • Cause: Sheer stress during mixing, non-optimal precursor concentration.

    • Solution: Gently mix precursors to avoid damaging cells. Optimize the polymer weight percentage; very high concentrations can negatively impact viability. Including supplements like high glucose medium can improve cell viability without affecting gelation time.

References

Troubleshooting & Optimization

how to prevent disulfide bond formation with m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed information to prevent the formation of disulfide bonds when working with m-PEG16-SH, ensuring successful and reproducible conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound inactivation?

The primary cause of inactivation is the oxidation of the terminal thiol (-SH) group. Two this compound molecules can react with each other in the presence of oxygen to form a disulfide bond (-S-S-), resulting in a PEG-dimer that is unreactive towards its intended target (e.g., a maleimide group).[1][2]

Q2: How can I prevent this oxidation from occurring?

Preventing oxidation involves a combination of proper storage, careful handling, and optimized reaction conditions. Key strategies include storing the reagent under an inert atmosphere, using deoxygenated buffers, and incorporating a chelating agent to sequester metal ions that can catalyze oxidation.[1][3][4]

Q3: How should I properly store this compound?

Upon receipt, solid this compound should be stored desiccated at -20°C or lower, under an inert atmosphere like argon or nitrogen. It is also sensitive to light and should be kept in the dark.

Q4: What is the best way to prepare and store a stock solution of this compound?

To facilitate handling, it is recommended to prepare a stock solution in an anhydrous organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF). The solvent should be high quality and anhydrous. The stock solution should be stored at -20°C under an inert atmosphere. To minimize air exposure, cap the vial with a septum and use a syringe for dispensing.

Q5: How can I verify the quality of my this compound reagent before an experiment?

You can quantify the concentration of free thiol groups using Ellman's reagent (DTNB). This assay allows you to determine the percentage of active, non-oxidized this compound in your stock solution, ensuring it is suitable for your conjugation reaction.

Q6: What should I do if I suspect my this compound has already oxidized?

If you suspect disulfide bond formation, the inactive dimer can be converted back to the active monomer by treatment with a reducing agent. Tris(2-carboxyethyl)phosphine (TCEP) is often the preferred choice as it is highly effective and, unlike DTT, does not contain a thiol group itself, meaning it does not need to be removed before subsequent reactions with maleimides.

Troubleshooting Guide: Low Conjugation Efficiency

Low or failed conjugation efficiency is the most common issue arising from this compound degradation. Use the following guide to troubleshoot your experiment.

Problem: Low or no yield of the desired PEGylated product.
Possible Cause 1: Inactive this compound Reagent

The thiol groups on your this compound have formed disulfide bonds, rendering the reagent inactive.

  • Solution A: Use Fresh Reagent. Ensure you are using a fresh vial of this compound that has been stored correctly. Before opening, always allow the vial to equilibrate to room temperature to prevent moisture condensation.

  • Solution B: Quantify Free Thiols. Before your experiment, perform the Ellman's reagent assay (see Protocol 3) to confirm a high percentage of free thiols.

  • Solution C: Reduce the Reagent. If the reagent is oxidized, treat it with a reducing agent like TCEP to regenerate the active thiol groups (see Protocol 4).

Possible Cause 2: Oxidation During the Reaction

The reaction conditions are promoting the oxidation of the thiol groups.

  • Solution A: Deoxygenate Buffers. All aqueous buffers must be thoroughly degassed to remove dissolved oxygen. This can be achieved by applying a vacuum or by bubbling an inert gas (argon or nitrogen) through the solution for 20-30 minutes.

  • Solution B: Use a Chelating Agent. Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) to your reaction buffer at a final concentration of 1-5 mM. EDTA will sequester divalent metal ions that can catalyze the oxidation of thiols.

  • Solution C: Maintain an Inert Atmosphere. If possible, conduct the reaction under a blanket of inert gas (argon or nitrogen) to minimize contact with atmospheric oxygen.

Possible Cause 3: Issues with the Substrate

If you are conjugating to a protein or other biomolecule, the target thiol groups on the substrate may not be available.

  • Solution: Reduce Substrate Disulfide Bonds. Proteins often have cysteine residues locked in disulfide bonds. These must be reduced to generate free thiols for conjugation. Treat the protein with TCEP or DTT. If using DTT, it is critical to remove the excess DTT (e.g., via a desalting column) before adding the this compound, as it will compete for the reaction.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound
FormTemperatureAtmosphereLight ConditionAdditional Notes
Solid ≤ -15°CInert Gas (Argon/Nitrogen)DarkStore with a desiccant.
Stock Solution -20°CInert Gas (Argon/Nitrogen)DarkUse anhydrous DMSO or DMF. Avoid repeated freeze-thaw cycles.
Table 2: Comparison of Common Reducing Agents for Thiol Chemistry
Reducing AgentKey CharacteristicsRemoval Before Maleimide Reaction?
TCEP (Tris(2-carboxyethyl)phosphine)Odorless, stable, and effective over a wide pH range (1.5-8.5).No, it does not contain a thiol group and will not react with maleimides.
DTT (Dithiothreitol)Strong reducing agent, but has a strong odor and is less stable. Optimal at pH > 7.Yes, excess DTT is thiol-containing and must be completely removed to prevent it from reacting with your target.

Experimental Protocols

Protocol 1: Proper Handling and Stock Solution Preparation of this compound

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO or DMF

  • Inert gas (Argon or Nitrogen) with tubing

  • Septum-capped vial

  • Syringes

Procedure:

  • Remove the this compound vial from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation.

  • Once equilibrated, open the vial in a low-humidity environment or under a stream of inert gas.

  • Weigh the desired amount of this compound quickly and place it into a clean, dry, septum-capped vial.

  • Flush the vial with inert gas.

  • Using a syringe, add the required volume of anhydrous DMSO or DMF to achieve the desired stock solution concentration (e.g., 10-50 mM).

  • Mix gently by vortexing until the solid is completely dissolved.

  • Flush the headspace of the vial with inert gas again before sealing tightly.

  • Store the stock solution at -20°C in the dark.

Protocol 2: Setting Up an Oxidation-Free Conjugation Reaction

Materials:

  • Reaction buffer (e.g., PBS, HEPES, pH 6.5-7.5, free of primary amines if targeting NHS esters).

  • EDTA stock solution (e.g., 0.5 M)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel

Procedure:

  • Prepare the Buffer:

    • Add EDTA to your reaction buffer to a final concentration of 1-5 mM.

    • Place the buffer in a flask or bottle with a stir bar.

    • Degas the buffer by bubbling inert gas through it for at least 20-30 minutes while stirring. Alternatively, use a vacuum pump to degas the solution.

  • Set up the Reaction:

    • Add your substrate (e.g., protein with free cysteines) to the degassed buffer in the reaction vessel.

    • If the reaction vessel is not already under an inert atmosphere, gently flush the headspace with inert gas.

    • Using a syringe, add the required volume of the this compound stock solution to the reaction mixture.

    • Seal the reaction vessel and allow the reaction to proceed at the desired temperature, protected from light.

Protocol 3: Quality Control of this compound using Ellman's Reagent (DTNB)

This protocol allows for the quantification of free thiol groups to assess the quality of your this compound.

Materials:

  • Ellman's Reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • This compound stock solution

  • Cysteine or another thiol standard for generating a standard curve

  • Spectrophotometer and cuvettes

Procedure:

  • Prepare DTNB Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.

  • Prepare Standard Curve: Prepare a series of known concentrations of the cysteine standard in the reaction buffer.

  • Assay Standards: For each standard, add 50 µL of the DTNB solution to 2.5 mL of the standard solution. Mix and incubate at room temperature for 15 minutes. Measure the absorbance at 412 nm. Plot absorbance vs. molar concentration.

  • Assay Sample: Prepare a dilute solution of your this compound in the reaction buffer. Add 50 µL of the DTNB solution to 2.5 mL of the diluted this compound solution. Mix, incubate for 15 minutes, and measure the absorbance at 412 nm.

  • Calculate Concentration: Use the standard curve to determine the molar concentration of free thiols in your this compound sample. Compare this to the expected concentration to determine the percentage of active reagent.

Protocol 4: Procedure for Reduction of Oxidized this compound using TCEP

Materials:

  • Oxidized this compound solution

  • TCEP hydrochloride

  • pH-neutral buffer (e.g., PBS or HEPES, pH 7.0)

Procedure:

  • Dissolve the oxidized this compound in a degassed, EDTA-containing buffer.

  • Prepare a fresh solution of TCEP in the same buffer.

  • Add TCEP to the this compound solution to a final concentration of 5-10 mM (a 10-50 fold molar excess over the estimated disulfide concentration).

  • Incubate the reaction at room temperature for 30-60 minutes.

  • The reduced this compound solution can now be used directly in your conjugation reaction without needing to remove the TCEP.

Visualizations

TroubleshootingWorkflow start Low / No Conjugation Efficiency check_peg Step 1: Assess this compound Reagent start->check_peg ellman Perform Ellman's Assay (Protocol 3) check_peg->ellman quality_gate Free Thiol > 90%? ellman->quality_gate reduce_peg Reagent is Oxidized. Reduce with TCEP (Protocol 4) or use fresh aliquot. quality_gate->reduce_peg No check_conditions Step 2: Review Reaction Conditions quality_gate->check_conditions  Yes reduce_peg->check_peg Re-assess degas Degas Buffers with N2/Ar (Protocol 2) check_conditions->degas add_edta Add 1-5 mM EDTA to Buffer (Protocol 2) check_conditions->add_edta check_substrate Step 3: Check Substrate Thiols degas->check_substrate add_edta->check_substrate reduce_substrate Reduce substrate disulfide bonds (e.g., with TCEP) check_substrate->reduce_substrate proceed Proceed with Optimized Conjugation Reaction reduce_substrate->proceed

Caption: Troubleshooting workflow for low conjugation efficiency.

DisulfideFormation cluster_0 Mechanism of Oxidation cluster_1 Prevention & Reversal peg_sh1 This compound (Active Thiol) peg_ss_peg m-PEG16-S-S-PEG16-m (Inactive Disulfide) peg_sh1->peg_ss_peg peg_sh2 This compound (Active Thiol) peg_sh2->peg_ss_peg catalysts Catalysts: - Dissolved O2 - Metal Ions peg_ss_peg->peg_sh1 Reverses catalysts->peg_ss_peg Promotes Oxidation prevention_inert Inert Atmosphere (N2 / Ar) prevention_inert->catalysts Inhibits prevention_edta EDTA (Chelates Metals) prevention_edta->catalysts Inhibits prevention_degas Degassed Buffers (Removes O2) prevention_degas->catalysts Inhibits reversal_tcep TCEP (Reducing Agent)

Caption: Mechanism of disulfide formation and key preventative strategies.

References

Technical Support Center: Troubleshooting Low Conjugation Efficiency with m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG16-SH conjugation. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their PEGylation experiments. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during the conjugation process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the reaction between this compound and a maleimide-activated molecule?

A1: The reaction between a thiol (from this compound) and a maleimide group proceeds most efficiently at a pH between 6.5 and 7.5.[1] Within this range, the thiol group is sufficiently nucleophilic to attack the maleimide double bond, while minimizing potential side reactions, such as the hydrolysis of the maleimide group, which becomes more significant at pH values above 7.5.[2]

Q2: I am observing very low to no conjugation. What are the most common causes?

A2: Several factors can contribute to low or no conjugation. Here are the most common culprits:

  • Incorrect Buffer Conditions: The presence of primary amines (e.g., Tris buffer) or other thiols in your reaction buffer will compete with your target molecule.[3][4] It is crucial to use a non-amine, thiol-free buffer such as Phosphate-Buffered Saline (PBS).

  • Reagent Instability: Both this compound and the maleimide-activated molecule can degrade. The maleimide group is susceptible to hydrolysis, especially at higher pH.[2] Ensure your reagents are fresh and have been stored correctly, typically at -20°C and protected from moisture.

  • Oxidation of Thiol Groups: The thiol group (-SH) on this compound can oxidize to form disulfide bonds (S-S), rendering it unreactive towards the maleimide. This can be minimized by working with deoxygenated buffers.

  • Insufficient Molar Excess of PEG Reagent: To drive the reaction to completion, a molar excess of the PEG reagent is often required. A 10- to 20-fold molar excess of PEG-maleimide over the thiol-containing material is a common starting point. The optimal ratio may need to be determined empirically for your specific molecules.

Q3: My final product shows a high degree of aggregation. What could be the cause?

A3: Aggregation during or after PEGylation can occur for several reasons:

  • Presence of Di-functional PEGs: If your this compound reagent contains a significant amount of PEG diol impurities, this can lead to cross-linking between your target molecules, resulting in aggregation.

  • Changes in Protein Solubility: The addition of PEG chains can alter the surface properties and solubility of your protein. This may lead to aggregation, especially if the protein is near its isoelectric point.

  • Incorrect Reaction Conditions: Suboptimal pH or high concentrations of reactants can sometimes favor aggregation.

Q4: How can I confirm that the conjugation reaction has occurred and determine the efficiency?

A4: There are several analytical techniques to assess PEGylation:

  • SDS-PAGE: A simple and common method. PEGylated proteins will show a characteristic shift in molecular weight, appearing as a larger band on the gel compared to the unmodified protein.

  • HPLC: Size-exclusion chromatography (SEC) can separate PEGylated molecules from unreacted starting materials based on their size. Reversed-phase HPLC (RP-HPLC) can also be used to separate species with different degrees of PEGylation.

  • Mass Spectrometry (MALDI-TOF or ESI-MS): This provides a precise measurement of the molecular weight of the conjugate, confirming the number of PEG chains attached to your molecule.

  • UV-Vis Spectroscopy: If your target molecule has a chromophore, you can monitor the reaction progress by observing changes in the UV-Vis spectrum.

Troubleshooting Guides

Guide 1: Low Conjugation Yield

If you are experiencing low conjugation yields, follow these troubleshooting steps.

Experimental Workflow for Troubleshooting Low Conjugation Yield

Low_Conjugation_Yield start Low Conjugation Yield Observed check_reagents 1. Verify Reagent Quality and Storage start->check_reagents fail Consult Further Technical Support check_reagents->fail Reagents expired or improperly stored reagent_ok Reagents OK check_reagents->reagent_ok Fresh & properly stored? check_buffer 2. Analyze Buffer Composition check_buffer->fail Incompatible buffer components buffer_ok Buffer OK check_buffer->buffer_ok Thiol & amine free? pH 6.5-7.5? optimize_ratio 3. Optimize Molar Ratio optimize_ratio->fail Ratio not optimized ratio_ok Ratio OK optimize_ratio->ratio_ok Tried increasing PEG excess? optimize_conditions 4. Adjust Reaction Conditions optimize_conditions->fail Conditions not optimal conditions_ok Conditions OK optimize_conditions->conditions_ok Varied time & temperature? analyze_product 5. Analyze Reaction Products success Successful Conjugation analyze_product->success Improvement observed? analyze_product->fail No Improvement reagent_ok->check_buffer buffer_ok->optimize_ratio ratio_ok->optimize_conditions conditions_ok->analyze_product

Caption: Troubleshooting workflow for low conjugation yield.

Parameter Recommendation Rationale
This compound Storage Store at -20°C in a dry, tightly sealed container, away from light and moisture. Avoid frequent freeze-thaw cycles.Prevents oxidation of the thiol group and degradation of the PEG chain.
Maleimide Compound Storage Store at -20°C, protected from moisture.The maleimide ring is susceptible to hydrolysis, which deactivates it.
Buffer pH 6.5 - 7.5Optimal for the thiol-maleimide reaction while minimizing maleimide hydrolysis.
Buffer Composition Use non-amine, thiol-free buffers (e.g., PBS).Avoids competitive reactions with primary amines or other thiols.
Molar Ratio (PEG:Molecule) Start with a 10-20 fold molar excess of this compound.Drives the reaction towards product formation. May require optimization.
Reaction Time 2-4 hours at room temperature, or overnight at 4°C.Allows sufficient time for the reaction to proceed to completion.
Reaction Temperature Room temperature or 4°C.Milder temperatures can help maintain the stability of sensitive biomolecules.
Guide 2: Characterizing the Conjugate

A key part of troubleshooting is accurately analyzing the results of your reaction.

General Protocol for SDS-PAGE Analysis of PEGylation

  • Sample Preparation:

    • Collect aliquots of your reaction mixture at different time points (e.g., 0, 1, 2, 4 hours).

    • Prepare a negative control (your unmodified molecule) and a positive control if available.

    • Mix each aliquot with an appropriate volume of SDS-PAGE loading buffer.

  • Electrophoresis:

    • Load the samples onto a polyacrylamide gel of an appropriate percentage to resolve your protein of interest and its PEGylated forms.

    • Run the gel according to standard procedures.

  • Staining and Visualization:

    • Stain the gel with a protein stain such as Coomassie Brilliant Blue.

    • Destain the gel and visualize the protein bands. The PEGylated protein should migrate slower than the unmodified protein, appearing as a higher molecular weight band.

Signaling Pathway of Thiol-Maleimide Conjugation

Thiol_Maleimide_Reaction cluster_reactants Reactants cluster_product Product mPEG_SH This compound (Thiol) Thioether Stable Thioether Bond (PEGylated Molecule) mPEG_SH->Thioether Nucleophilic attack Maleimide Maleimide-activated Molecule Maleimide->Thioether

Caption: Reaction pathway for thiol-maleimide conjugation.

Quantitative Data Summary

Parameter Typical Range Reference
Reaction pH 6.5 - 7.5
Molar Excess of PEG 10 - 20 fold
Reaction Time (RT) 2 - 4 hours
Reaction Time (4°C) Overnight
This compound Storage Temp. -20°C

This technical support guide provides a starting point for troubleshooting your this compound conjugation experiments. Successful PEGylation often requires careful optimization of reaction conditions for each specific application.

References

aggregation issues with m-PEG16-SH conjugates and how to solve them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during experiments with m-PEG16-SH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause aggregation?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a terminal thiol (-SH) group. The thiol group is highly reactive and prone to oxidation, which is the primary cause of aggregation. The formation of intermolecular disulfide bonds (-S-S-) between two or more this compound conjugate molecules can lead to the formation of larger, often insoluble, aggregates. This can result in a loss of biological activity, decreased yield, and challenges in purification and analysis.

Q2: What are the main causes of aggregation in this compound conjugate experiments?

A2: The primary causes of aggregation are:

  • Oxidation of Thiol Groups: The thiol group (-SH) can be easily oxidized to form a disulfide bond (-S-S-), linking two PEG conjugates. This process is accelerated by the presence of dissolved oxygen, trace metal ions, and a pH above 7.5.[1]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly influence the stability of the conjugate. A pH that is too high can deprotonate the thiol group, making it more susceptible to oxidation.[1][2]

  • High Concentrations: High concentrations of the this compound conjugate can increase the probability of intermolecular interactions and aggregation.

  • Inadequate Storage and Handling: Improper storage of this compound reagents can lead to degradation and the formation of reactive species that promote aggregation.

Q3: How can I detect and quantify aggregation of my this compound conjugate?

A3: Several techniques can be used to detect and quantify aggregation:

  • Visual Inspection: The simplest method is to visually check for turbidity, precipitation, or visible particles in the solution.

  • UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350-600 nm) can indicate the presence of large aggregates.

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size distribution of particles in a solution and can detect the formation of aggregates.

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species or a shift in the elution profile can indicate aggregation.

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, the formation of dimers, trimers, and higher-order oligomers can be visualized on an SDS-PAGE gel.

Troubleshooting Guide

This guide provides a systematic approach to resolving aggregation issues with your this compound conjugates.

Issue: My this compound conjugate is precipitating out of solution.

This is a common problem that can occur during the conjugation reaction, purification, or storage. The following workflow will help you identify and resolve the root cause of the aggregation.

G cluster_0 Troubleshooting Workflow for this compound Conjugate Aggregation start Aggregation Observed check_ph Check Buffer pH start->check_ph Is pH 6.5-7.5? check_reducing_agent Add Reducing Agent check_ph->check_reducing_agent Yes solution Aggregation Resolved check_ph->solution No, adjust pH check_degassing Degas Buffers check_reducing_agent->check_degassing Yes check_reducing_agent->solution No, add TCEP/DTT check_concentration Optimize Concentration check_degassing->check_concentration Yes check_degassing->solution No, degas all buffers check_storage Verify Reagent Storage check_concentration->check_storage Yes check_concentration->solution No, lower concentration check_storage->solution Yes check_storage->solution No, use fresh reagent

Caption: A step-by-step workflow for troubleshooting this compound conjugate aggregation.

Troubleshooting Steps & Optimization Strategies
Strategy Parameter to Modify Recommended Action Rationale
Buffer Optimization pHAdjust the buffer pH to a range of 6.5-7.5.Minimizes the deprotonation of the thiol group, reducing its susceptibility to oxidation.[1][2]
Buffer ComponentsUse non-amine containing buffers such as PBS or MES.Amine-containing buffers (e.g., Tris) can compete with the desired reaction.
Inclusion of Additives Reducing AgentsAdd a reducing agent like TCEP (1-5 mM) or DTT (1-10 mM) to your buffers.Prevents and reverses the formation of disulfide bonds.
Chelating AgentsInclude a chelating agent such as EDTA (1-2 mM) in your buffers.Sequesters trace metal ions that can catalyze the oxidation of thiols.
Stabilizing ExcipientsConsider adding stabilizers like sucrose (5-10% w/v), glycerol (10-20% v/v), or L-arginine (50-100 mM).These molecules can help to maintain the conformational stability of the conjugate and prevent aggregation.
Process Control DegassingDegas all buffers and solutions prior to use.Removes dissolved oxygen, a key oxidizing agent responsible for disulfide bond formation.
TemperaturePerform the conjugation reaction at a lower temperature (e.g., 4°C).Slows down the rate of both the desired reaction and the aggregation process, often favoring the former.
ConcentrationReduce the concentration of your protein/molecule and the this compound reagent.Decreases the likelihood of intermolecular interactions and aggregation.
Reagent Handling StorageStore this compound reagent at -20°C under an inert gas (e.g., argon or nitrogen).Protects the thiol group from oxidation during storage.
PreparationAllow the reagent to equilibrate to room temperature before opening. Prepare stock solutions in anhydrous DMSO or DMF.Prevents moisture condensation and degradation of the reagent.

Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solution

This protocol describes the proper procedure for preparing a stock solution of this compound to minimize the risk of degradation and aggregation.

G cluster_0 This compound Stock Solution Preparation Workflow start Start equilibrate Equilibrate this compound vial to Room Temperature start->equilibrate prepare_solvent Prepare Anhydrous DMSO or DMF equilibrate->prepare_solvent dissolve Dissolve this compound in Solvent prepare_solvent->dissolve aliquot Aliquot into Small Volumes dissolve->aliquot store Store at -20°C under Inert Gas aliquot->store end End store->end

References

stability of m-PEG16-SH in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of m-PEG16-SH in aqueous solutions. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in aqueous solutions?

The primary cause of instability is the oxidation of the terminal thiol (-SH) group.[1] In the presence of oxygen, two this compound molecules can readily oxidize to form a dimer linked by a disulfide bond (S-S).[2][3] This dimerization renders the PEG non-reactive towards its intended targets, such as maleimide groups or gold surfaces.[2][3]

Q2: How should solid this compound be stored to ensure long-term stability?

For long-term stability, solid this compound should be stored in a freezer at -20°C or lower, under desiccated conditions. It is also beneficial to handle the material under an inert gas, such as argon or nitrogen, to minimize exposure to air and moisture.

Q3: What are the best practices for preparing and storing aqueous stock solutions of this compound?

Aqueous solutions of this compound are susceptible to oxidation. It is strongly recommended to prepare solutions fresh just before use. If a stock solution must be prepared, it should be made using degassed, oxygen-free buffers. For short-term storage (a few days), the solution can be kept at 4°C. Avoid repeated freeze-thaw cycles. For longer-term storage, consider preparing aliquots and storing them at -80°C.

Q4: What is the optimal pH range for working with this compound solutions?

The optimal pH is application-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is a common and effective compromise to ensure the thiol group is sufficiently nucleophilic without promoting significant side reactions. Highly alkaline conditions (pH > 8.5) should be avoided as they can favor side reactions. For storage, a slightly acidic pH of 6.0-6.5 can help reduce the rate of oxidation.

Q5: How can I prevent or minimize the oxidation of this compound in my experiments?

To minimize oxidation, several steps can be taken:

  • Use Degassed Buffers: Removing dissolved oxygen from all buffers and solutions is critical.

  • Work Under Inert Gas: If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

  • Include a Chelating Agent: Add a chelating agent like EDTA (1-5 mM) to your buffers to sequester divalent metal ions, which can catalyze thiol oxidation.

  • Prepare Fresh: Always prepare this compound solutions immediately before use.

Q6: My conjugation reaction is failing. How can I check if my this compound has oxidized?

You can quantify the concentration of free, reactive thiol groups in your PEG solution using a colorimetric assay, most commonly the Ellman's Test. This method uses 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm. A lower-than-expected concentration of free thiols indicates that oxidation has occurred.

Q7: If my this compound has oxidized into a disulfide dimer, can I reverse it?

Yes, the disulfide bond can be reversed. The dimer can be reduced back to the monomeric, thiol-reactive form by treating the solution with a reducing agent. Common reducing agents include TCEP (tris(2-carboxyethyl)phosphine) and DTT (dithiothreitol). TCEP is often preferred as it does not contain a thiol itself and does not need to be removed before subsequent conjugation reactions with maleimides.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound

FormTemperatureConditionsRationale
Solid (as received) -20°C or lowerDesiccate, protect from light, store under inert gas if possible.Minimizes degradation from air, moisture, and light over the long term.
Aqueous Stock Solution (Short-term) 4°CUse degassed buffer, purge container with inert gas.Slows oxidation for temporary storage; not recommended for more than a few days.
Aqueous Stock Solution (Long-term) -80°CAliquot to avoid freeze-thaw cycles, use degassed buffer.Best option for preserving reactivity if fresh solutions are not feasible.

Table 2: Factors Influencing the Stability of this compound in Aqueous Solutions

FactorEffect on StabilityRecommendation
Oxygen High Impact: Directly causes oxidative dimerization to form disulfide bonds.Use degassed (deaerated) buffers and solvents for all experiments.
pH Moderate Impact: Higher pH increases the concentration of the reactive thiolate anion, which is more susceptible to oxidation.For storage, use a slightly acidic buffer (pH 6.0-6.5). For reactions, use the lowest pH compatible with the reaction chemistry (e.g., 6.5-7.5 for maleimides).
Temperature Moderate Impact: Higher temperatures can accelerate the rate of oxidation.Store solutions at recommended low temperatures (4°C or -20°C). Avoid heating unless necessary for solubilization.
Divalent Metal Ions High Impact: Catalyze the oxidation of thiols.Add a chelating agent such as EDTA (1-5 mM) to all buffers.
Light Low Impact: Can accelerate aging effects in PEG solutions generally.Store solutions in light-protected containers.

Visual Guides

G cluster_product Product PEG_SH_1 This compound PEG_SS_PEG m-PEG16-S-S-PEG16-m (Inactive Dimer) PEG_SH_1->PEG_SS_PEG PEG_SH_2 This compound PEG_SH_2->PEG_SS_PEG label_oxidation Oxidation (O2, Metal Ions)

Caption: Oxidation pathway of this compound to an inactive disulfide dimer.

G start Problem: Low Conjugation Efficiency check_thiol 1. Quantify Free Thiols (e.g., Ellman's Test) start->check_thiol is_thiol_low Is Free Thiol Concentration Low? check_thiol->is_thiol_low reduce 2. Reduce Disulfide Bonds (Add TCEP) is_thiol_low->reduce Yes check_buffer 3. Check Buffer Conditions is_thiol_low->check_buffer No re_run Re-run Conjugation with Reduced PEG reduce->re_run end_ok Problem Solved re_run->end_ok is_buffer_ok Degassed? Contains EDTA? pH 6.5-7.5? check_buffer->is_buffer_ok prep_buffer Prepare Fresh, Degassed Buffer with EDTA is_buffer_ok->prep_buffer No check_partner 4. Verify Reactivity of Conjugation Partner (e.g., Maleimide) is_buffer_ok->check_partner Yes prep_buffer->re_run end_other Problem Likely with Other Reagents check_partner->end_other

Caption: Troubleshooting workflow for low conjugation efficiency.

Experimental Protocols

Protocol 1: Quantification of Free Thiols via Ellman's Test

This protocol is used to determine the concentration of free sulfhydryl (-SH) groups in a solution.

Materials:

  • Phosphate Buffer (e.g., 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Ellman's Reagent (DTNB) Stock Solution (4 mg/mL in the phosphate buffer)

  • Your this compound solution

  • Cysteine or another known thiol standard for generating a standard curve

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a Standard Curve (Optional but Recommended):

    • Prepare a series of known concentrations of the cysteine standard in the phosphate buffer.

    • For each standard, mix a defined volume (e.g., 50 µL) with a larger volume of the phosphate buffer (e.g., 900 µL).

    • Add a small volume of the DTNB stock solution (e.g., 50 µL).

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. molar concentration of the thiol.

  • Assay the this compound Sample:

    • Dilute your this compound solution in the phosphate buffer to a concentration that will fall within the range of your standard curve.

    • In a cuvette, mix the diluted this compound solution with the phosphate buffer and the DTNB stock solution using the same ratios as for the standards.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Determine the concentration of free thiols in your sample by comparing its absorbance to the standard curve.

    • Alternatively, use the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) and Beer's Law (A = εbc) to calculate the concentration, though a standard curve is generally more accurate.

Protocol 2: Reduction of Oxidized m-PEG-S-S-PEG Dimers

This protocol is used to regenerate the free thiol group from its disulfide form.

Materials:

  • Your oxidized this compound solution

  • TCEP (tris(2-carboxyethyl)phosphine) hydrochloride

  • Degassed reaction buffer (e.g., PBS or HEPES with 1-5 mM EDTA, pH 7.2)

Procedure:

  • Dissolve the oxidized this compound in the degassed reaction buffer.

  • Prepare a stock solution of TCEP in a degassed buffer.

  • Add TCEP to the PEG solution to a final concentration of 5-50 mM. A 2 to 10-fold molar excess of TCEP over the estimated disulfide bond concentration is a good starting point.

  • Incubate the reaction mixture at room temperature for 30-60 minutes.

  • The reduced this compound solution can now be used directly in your conjugation reaction. TCEP does not need to be removed for reactions involving maleimides. If using DTT instead of TCEP, excess DTT must be removed via a desalting column or dialysis prior to conjugation to prevent it from competing for the maleimide.

References

Technical Support Center: Optimizing m-PEG16-SH Functionalized Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of m-PEG16-SH functionalized nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for m-PEG-SH conjugation to gold nanoparticles?

A1: The optimal pH for conjugating m-PEG-SH to gold nanoparticles can significantly impact the yield. Studies have shown that both acidic and alkaline conditions can be favorable, with distinct peaks in efficiency. For gold nanorods, a PEGylation efficiency of 95.5% has been achieved at a pH of 2.3, while an efficiency of 83.6% has been observed at a pH of 9.9.[1] It is crucial to experimentally determine the optimal pH for your specific nanoparticle system, as the surface chemistry of the nanoparticle can influence the reaction.

Q2: What is the recommended molar ratio of this compound to nanoparticles?

A2: The ideal molar ratio of this compound to nanoparticles is dependent on the nanoparticle's size, material, and surface area. A general starting point is a 10:1 to 20:1 molar excess of the PEG reagent to the nanoparticle. However, for optimal results, it is highly recommended to perform titration experiments with varying molar ratios to identify the ideal condition for your specific nanoparticles. For some systems, a lower molar excess, such as 2:1 or 5:1, has been shown to be effective.

Q3: My this compound reagent may have formed disulfide bonds. How can I address this?

A3: m-PEG-SH is susceptible to oxidation, which leads to the formation of disulfide bonds (S-S), reducing the concentration of reactive thiol groups and thus lowering the conjugation yield. To address this, disulfide bonds must be reduced to free sulfhydryl (-SH) groups. Common reducing agents for this purpose include Tris(2-carboxyethyl)phosphine (TCEP), which is effective over a broad pH range and typically does not need to be removed before conjugation.[2] Dithiothreitol (DTT) is another effective reducing agent.

Q4: How can I quantify the amount of this compound successfully conjugated to my nanoparticles?

A4: Several techniques can be used to quantify the conjugation efficiency. A common and effective method is the Ellman's assay, which quantifies the number of free thiol groups remaining in the solution after the conjugation reaction. The difference between the initial and final thiol concentration allows for the calculation of the amount of PEG-SH bound to the nanoparticles. Other techniques include High-Performance Liquid Chromatography (HPLC) to separate and quantify unbound PEG, and thermogravimetric analysis (TGA) to determine the mass of the PEG coating. For a more detailed analysis of the PEG layer, Nuclear Magnetic Resonance (NMR) spectroscopy can be used.

Q5: What are the key characterization techniques I should use for my functionalized nanoparticles?

A5: Key characterization techniques include:

  • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter of the nanoparticles and confirm an increase in size after PEGylation.

  • Zeta Potential Measurement: To assess the surface charge of the nanoparticles, which is expected to change after functionalization.

  • UV-Vis Spectroscopy: To monitor changes in the plasmon resonance peak of metallic nanoparticles upon surface modification.

  • Transmission Electron Microscopy (TEM): To visualize the size, shape, and aggregation state of the nanoparticles.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Low Functionalization Yield Oxidation of this compound: The thiol (-SH) group has oxidized to a disulfide (S-S) bond, rendering it unreactive.1. Use a reducing agent like TCEP or DTT to cleave the disulfide bonds prior to the conjugation reaction. 2. Work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Use deoxygenated buffers and solvents.
Suboptimal Reaction pH: The pH of the reaction buffer is not optimal for the thiol-gold interaction.1. Perform a pH titration study to identify the optimal pH for your specific nanoparticle system. Test a range of pH values (e.g., from acidic to alkaline).[1]
Insufficient Molar Ratio of PEG: The concentration of this compound is too low to achieve sufficient surface coverage.1. Increase the molar excess of this compound to nanoparticles. 2. Perform a concentration-dependent study to find the saturation point.
Steric Hindrance: The nanoparticle surface is crowded, preventing efficient binding of the PEG molecules.1. Consider using a longer PEG linker to overcome steric hindrance. 2. Optimize the reaction time to allow for slower, more complete surface coverage.
Nanoparticle Aggregation Incomplete Surface Coverage: Insufficient PEGylation leaves exposed nanoparticle surfaces, leading to aggregation.1. Increase the concentration of this compound. 2. Increase the reaction time to ensure maximum surface coverage. 3. Optimize the pH to improve conjugation efficiency.
Inadequate Purification: Residual reactants or byproducts are causing instability.1. Use appropriate purification methods such as centrifugation, dialysis, or size exclusion chromatography to remove excess reagents.
Inconsistent Results Variability in Reagents: The quality and purity of this compound or nanoparticles differ between batches.1. Characterize each new batch of nanoparticles and PEG reagent before use. 2. Ensure proper storage of the this compound reagent at low temperatures and under inert gas to prevent degradation.
Inconsistent Reaction Conditions: Minor variations in pH, temperature, or reaction time are affecting the outcome.1. Carefully control and monitor all reaction parameters. 2. Use calibrated equipment for all measurements.

Data Presentation

Table 1: Effect of pH on the PEGylation Efficiency of Gold Nanorods

pHPEGylation Efficiency (%)
0.3~10
1.3~50
2.395.5
3.3~80
4.3~60
5.3~40
6.3~30
7.3~35
8.3~50
9.983.6
11.0~70
12.0~60
13.0~50
14.0~40

Data adapted from a study on gold nanorods.[1]

Table 2: Factors Influencing PEGylation of BSA Nanoparticles

FactorRange StudiedGeneral Trend
PEG Concentration (g/L) 2.5 - 32.5Increased PEG concentration leads to a higher degree of PEGylation.[3]
Reaction Time (min) 10 - 130Longer reaction times generally result in higher PEGylation, but the effect may plateau.
Temperature (°C) 3 - 27Higher temperatures can increase the reaction rate and PEGylation efficiency.
pH 7.0 - 9.0The effect of pH can be complex and should be optimized for the specific system.

Experimental Protocols

Protocol 1: this compound Functionalization of Gold Nanoparticles
  • Nanoparticle Preparation: Synthesize or obtain a colloidal solution of gold nanoparticles. Characterize the initial size and concentration using DLS and UV-Vis spectroscopy.

  • Preparation of this compound Solution: Dissolve this compound in a deoxygenated buffer (e.g., phosphate-buffered saline, PBS) to the desired concentration. If disulfide formation is suspected, pre-treat the solution with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation Reaction: Add the this compound solution to the gold nanoparticle colloid at the desired molar ratio. The reaction is typically carried out at room temperature with gentle stirring for a period ranging from 2 to 24 hours. The optimal time should be determined experimentally.

  • Purification: Separate the functionalized nanoparticles from excess this compound and other reactants. This is commonly achieved by repeated centrifugation and resuspension in fresh buffer. The number of washing steps should be sufficient to remove all unbound PEG.

  • Characterization: Characterize the purified this compound functionalized nanoparticles using DLS, zeta potential, and UV-Vis spectroscopy to confirm successful conjugation and assess colloidal stability.

Protocol 2: Quantification of Surface Thiol Groups using Ellman's Assay
  • Prepare Standards: Prepare a series of standard solutions of a known thiol-containing compound (e.g., L-cysteine) in the reaction buffer (e.g., 0.1 M sodium phosphate, pH 8.0).

  • Prepare Ellman's Reagent: Dissolve 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the reaction buffer to a final concentration of 4 mg/mL.

  • Reaction:

    • To a known volume of your nanoparticle solution (before and after conjugation), add the Ellman's reagent.

    • In parallel, add the Ellman's reagent to your standard solutions.

    • Incubate all samples at room temperature for 15 minutes.

  • Measurement: Measure the absorbance of the solutions at 412 nm using a spectrophotometer.

  • Calculation:

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of free thiols in your nanoparticle solutions by interpolating their absorbance values on the standard curve.

    • The difference in thiol concentration before and after the conjugation reaction corresponds to the amount of this compound bound to the nanoparticles.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_characterization Characterization np_prep Nanoparticle Suspension mixing Mixing & Incubation (Controlled pH, Temp, Time) np_prep->mixing peg_prep This compound Solution peg_prep->mixing buffer_prep Deoxygenated Buffer buffer_prep->mixing centrifugation Centrifugation/ Dialysis mixing->centrifugation washing Resuspension in Fresh Buffer centrifugation->washing washing->centrifugation Repeat as necessary dls DLS washing->dls zeta Zeta Potential washing->zeta uv_vis UV-Vis washing->uv_vis quantification Quantification (e.g., Ellman's Assay) washing->quantification

Caption: Experimental workflow for this compound functionalization of nanoparticles.

troubleshooting_yield start Low Functionalization Yield check_oxidation Check for PEG-SH Oxidation (e.g., NMR, Mass Spec) start->check_oxidation reduce_disulfides Action: Add Reducing Agent (TCEP/DTT) Work under inert atmosphere check_oxidation->reduce_disulfides Yes check_ph Is Reaction pH Optimal? check_oxidation->check_ph No/Resolved reduce_disulfides->check_ph optimize_ph Action: Perform pH Titration Study check_ph->optimize_ph No check_ratio Is Molar Ratio Sufficient? check_ph->check_ratio Yes optimize_ph->check_ratio increase_ratio Action: Increase Molar Excess of PEG-SH check_ratio->increase_ratio No check_time Is Reaction Time Adequate? check_ratio->check_time Yes increase_ratio->check_time increase_time Action: Increase Incubation Time check_time->increase_time No end Improved Yield check_time->end Yes increase_time->end

Caption: Troubleshooting flowchart for low functionalization yield.

References

common pitfalls to avoid when using m-PEG16-SH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using m-PEG16-SH in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a monofunctional polyethylene glycol (PEG) derivative with a methoxy group at one end and a thiol (-SH) group at the other, connected by a 16-unit PEG chain. The thiol group allows for covalent attachment to specific surfaces and molecules. Its primary applications include:

  • Nanoparticle Functionalization: Modifying the surface of gold nanoparticles (AuNPs) and other metallic nanoparticles to improve stability, biocompatibility, and reduce non-specific protein binding.

  • Bioconjugation: Linking to thiol-reactive molecules such as maleimides to create bioconjugates for drug delivery, diagnostics, and proteomics research.

  • Surface Modification: Creating self-assembled monolayers (SAMs) on various substrates to alter their surface properties.

Q2: How should I properly store and handle this compound to ensure its stability and reactivity?

A2: Proper storage and handling are critical to prevent degradation of the thiol group. It is recommended to store this compound at -20°C in a dry, tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light.[1] Thiol-containing PEGs are sensitive to oxidation, which can lead to the formation of disulfide bonds and loss of reactivity. When using the reagent, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[2] For preparing stock solutions, use degassed anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2]

Q3: My this compound solution appears cloudy or has precipitated. What should I do?

A3: Cloudiness or precipitation can occur if the PEG concentration exceeds its solubility in a particular solvent or if the temperature is too low. Gently warming the solution and vortexing may help redissolve the reagent. Ensure you are using a suitable solvent; this compound is generally soluble in water, ethanol, and other polar organic solvents. If precipitation persists, it could indicate aggregation or degradation, and it is advisable to use a fresh batch of the reagent.

Q4: How can I confirm the quality and purity of my this compound reagent?

A4: The quality of this compound can be assessed using several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure and the presence of the terminal thiol group. Mass spectrometry (e.g., MALDI-TOF) can verify the molecular weight. The purity can be determined by techniques like High-Performance Liquid Chromatography (HPLC). It is recommended to obtain a Certificate of Analysis (CoA) from the supplier, which should provide this information.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency

Symptoms:

  • Incomplete reaction with the target molecule (e.g., maleimide-functionalized protein or gold nanoparticles).

  • Low yield of the desired conjugate.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Oxidation of Thiol Group The thiol group is susceptible to oxidation, forming disulfide bonds that are unreactive towards maleimides or gold surfaces. Prepare solutions with degassed buffers and solvents.[2] Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Consider adding a small amount of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), but be mindful of potential interference with your downstream application.
Incorrect Reaction pH The reactivity of the thiol group is pH-dependent. For reactions with maleimides, a pH range of 6.5-7.5 is optimal to ensure the thiol is in its more reactive thiolate form without promoting significant hydrolysis of the maleimide. For conjugation to gold nanoparticles, the pH can influence the surface charge and stability.
Steric Hindrance The accessibility of the thiol group on your target molecule or the this compound itself might be sterically hindered. Consider using a longer PEG chain if steric hindrance is a suspected issue.
Impure Reagents Impurities in the this compound or the target molecule can interfere with the reaction. Ensure the purity of all reagents.
Suboptimal Reagent Concentration The molar ratio of this compound to the target molecule is crucial. For reactions with maleimides, a slight excess of the maleimide is often used. For gold nanoparticle conjugation, the concentration of this compound needs to be carefully optimized to achieve a stable coating without causing aggregation.
Problem 2: Aggregation of Nanoparticles or Proteins During/After Conjugation

Symptoms:

  • Visible precipitation or cloudiness in the reaction mixture.

  • Changes in the UV-Vis spectrum of gold nanoparticles (e.g., broadening and red-shifting of the surface plasmon resonance peak).

  • Formation of high molecular weight species observed by size-exclusion chromatography (SEC).

Possible Causes and Solutions:

Possible CauseRecommended Solution
Disulfide Bridge Formation Intermolecular disulfide bond formation between this compound molecules or with cysteine residues on proteins can lead to aggregation. Minimize oxidation by using degassed buffers and working under an inert atmosphere.
Insufficient PEGylation on Nanoparticles An incomplete or non-uniform coating of this compound on nanoparticles can lead to their aggregation, especially in high salt buffers. Optimize the concentration of this compound and the reaction time to ensure complete surface coverage.
Inappropriate Buffer Conditions The ionic strength and pH of the buffer can affect the stability of both the nanoparticles and the proteins. Use buffers with appropriate ionic strength to maintain colloidal stability.
Hydrophobic Interactions If the target molecule is hydrophobic, the resulting conjugate may have a tendency to aggregate in aqueous solutions. The PEG chain of this compound generally improves solubility, but this may not be sufficient for highly hydrophobic molecules.

Quantitative Data Summary

The following table provides general quantitative data for thiol-terminated PEGs. Note that specific values for this compound may vary depending on the supplier and batch. It is always recommended to refer to the product's Certificate of Analysis.

ParameterTypical Value/RangeConditions/Notes
Purity >95%As determined by HPLC or NMR.
Molecular Weight ~800 g/mol For this compound.
Optimal pH for Maleimide Reaction 6.5 - 7.5Balances thiol reactivity and maleimide stability.
Recommended Storage Temperature -20°C or lowerLong-term storage.
Shelf-life 1-2 yearsWhen stored properly under inert gas and protected from light.
Solubility Soluble in water, DMF, DMSO, Chloroform

Experimental Protocols

Protocol 1: Conjugation of this compound to Gold Nanoparticles (AuNPs)

Materials:

  • This compound

  • Citrate-stabilized gold nanoparticles (AuNPs) solution

  • Phosphate-buffered saline (PBS), pH 7.4 (degassed)

  • Deionized (DI) water (degassed)

Procedure:

  • Prepare this compound Solution: Dissolve this compound in degassed DI water to a final concentration of 1 mM.

  • Reaction Setup: In a clean glass vial, add the AuNP solution. While gently stirring, add the this compound solution. The final molar ratio of this compound to AuNPs should be optimized, but a starting point is a 2000-fold molar excess of PEG.

  • Incubation: Allow the reaction to proceed for at least 4 hours at room temperature with continuous gentle stirring.

  • Purification: Centrifuge the solution to pellet the PEGylated AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.

  • Washing: Carefully remove the supernatant containing excess this compound and resuspend the pellet in degassed PBS. Repeat the centrifugation and washing steps at least two more times to ensure complete removal of unreacted PEG.

  • Final Resuspension: Resuspend the final pellet in the desired buffer for your downstream application.

  • Characterization: Characterize the PEGylated AuNPs using UV-Vis spectroscopy to check for changes in the surface plasmon resonance peak and dynamic light scattering (DLS) to determine the increase in hydrodynamic diameter.

Protocol 2: Reaction of this compound with a Maleimide-Functionalized Protein

Materials:

  • This compound

  • Maleimide-functionalized protein

  • Reaction buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.2 (degassed)

  • Reducing agent (optional): TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: N-ethylmaleimide (NEM) or free cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare Protein Solution: Dissolve the maleimide-functionalized protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.

  • (Optional) Reduction of Protein Disulfides: If the protein has internal disulfide bonds that need to be reduced to generate free thiols for other purposes (not for reaction with the maleimide), treat with a 10-fold molar excess of TCEP for 30 minutes at room temperature. This step is generally not needed if you are reacting with an already available free thiol.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in the degassed reaction buffer to a concentration that will result in a 10- to 20-fold molar excess over the protein.

  • Conjugation Reaction: Add the this compound solution to the protein solution. Mix gently and incubate at room temperature for 2 hours or overnight at 4°C. The reaction should be performed under an inert atmosphere if possible.

  • Quench the Reaction: To quench any unreacted maleimide groups, add a 100-fold molar excess of free cysteine or NEM and incubate for an additional 30 minutes.

  • Purification: Remove excess this compound and quenching reagent by size-exclusion chromatography (SEC) or dialysis.

  • Characterization: Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight and by mass spectrometry to confirm the conjugation.

Visualizations

G cluster_storage Storage & Handling cluster_reaction Reaction Considerations Store_at_20C Store at -20°C mPEG16SH This compound Reagent Store_at_20C->mPEG16SH Inert_Atmosphere Inert Atmosphere (Ar/N2) Inert_Atmosphere->mPEG16SH Protect_from_Light Protect from Light Protect_from_Light->mPEG16SH Equilibrate_to_RT Equilibrate to Room Temp Before Opening Equilibrate_to_RT->mPEG16SH Degassed_Buffers Use Degassed Buffers/Solvents Successful_Conjugation Successful Conjugation Degassed_Buffers->Successful_Conjugation Optimal_pH Optimize Reaction pH (6.5-7.5 for Maleimide) Optimal_pH->Successful_Conjugation Molar_Ratio Optimize Molar Ratio Molar_Ratio->Successful_Conjugation Oxidation Oxidation (Disulfide Formation) mPEG16SH->Oxidation Improper Handling Low_Yield Low Conjugation Yield Oxidation->Low_Yield Aggregation Aggregation Oxidation->Aggregation

Caption: Troubleshooting workflow for this compound experiments.

G mPEG16SH This compound CH3O-(CH2CH2O)16-SH PEG_Gold_Bond PEGylated Gold Surface CH3O-(CH2CH2O)16-S-Au mPEG16SH->PEG_Gold_Bond + Au Surface Thioether_Bond Thioether Conjugate Stable Covalent Bond mPEG16SH->Thioether_Bond + Maleimide GoldSurface Gold Surface Au Maleimide Maleimide Functional Group

Caption: Reaction pathways of this compound.

References

side reactions of m-PEG16-SH and how to minimize them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for m-PEG16-SH. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and minimizing side reactions during their experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a monofunctional polyethylene glycol (PEG) derivative with a methoxy group at one end and a reactive thiol (sulfhydryl, -SH) group at the other. The thiol group is the primary site for conjugation, readily reacting with maleimides, participating in disulfide bond formation, and binding to noble metal surfaces.[1][2][3][4]

Q2: What are the most common side reactions observed when using this compound?

The primary side reactions involving this compound are:

  • Disulfide Bond Formation: The thiol group can be oxidized to form a disulfide bond, resulting in a homodimer of the PEG reagent (mPEG-S-S-PEG).

  • Instability of Thiol-Maleimide Conjugates: When reacting this compound with a maleimide-functionalized molecule, the resulting thiosuccinimide linkage can be unstable, leading to several issues.

    • Retro-Michael Reaction (Thiol Exchange): The thioether bond is reversible, which can lead to the detachment of the PEG and reaction with other thiols, a significant concern in biological systems rich in glutathione.

    • Hydrolysis of the Thiosuccinimide Ring: The succinimide ring in the conjugate can undergo hydrolysis. While this can stabilize the linkage, uncontrolled hydrolysis leads to product heterogeneity.

  • Thiazine Rearrangement: Conjugation to an N-terminal cysteine can lead to a rearrangement of the conjugate to form a stable six-membered thiazine ring.

  • Reaction with Amines: At pH values above 7.5, the maleimide group (on the reaction partner) can lose its selectivity for thiols and react with primary amines like lysine residues.

Q3: How can I prevent the formation of disulfide bonds with this compound?

To minimize the oxidation of the thiol group to a disulfide, the following precautions are recommended:

  • Use degassed buffers to remove dissolved oxygen.

  • Include a chelating agent such as EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze oxidation.

  • If disulfide bonds have formed, they can be reduced back to free thiols using reducing agents like TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). Note that excess DTT, being a thiol, must be removed before proceeding with a maleimide conjugation.

Troubleshooting Guides

Issue 1: Low Conjugation Efficiency

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Oxidation of this compound The thiol group may have oxidized to a disulfide.Prior to conjugation, treat the this compound solution with a 10-fold molar excess of TCEP at room temperature for 30 minutes to reduce any disulfide bonds.
Hydrolysis of Maleimide Partner The maleimide group on your binding partner is susceptible to hydrolysis, especially in aqueous solutions at neutral to high pH.Prepare aqueous solutions of maleimide-containing reagents immediately before use. For storage, use a dry, biocompatible organic solvent like DMSO or DMF.
Incorrect pH The optimal pH for the thiol-maleimide reaction is between 6.5 and 7.5. At lower pH, the reaction rate decreases significantly.Ensure your reaction buffer is within the pH 6.5-7.5 range. Common buffers include PBS, HEPES, or Tris, provided they do not contain thiols.
Inaccessible Thiols on Protein If conjugating to a protein, the target cysteine residues may be sterically hindered or part of a disulfide bond.If the target cysteine is in a disulfide bond, perform a pre-reduction step. Incubate the protein with a 10-100 fold excess of TCEP for 20-30 minutes at room temperature.
Issue 2: Instability of the Final Conjugate (Payload Loss)

Possible Causes & Solutions

Possible Cause Troubleshooting Step Experimental Protocol
Retro-Michael Reaction (Thiol Exchange) The thiosuccinimide linkage is reversible in the presence of other thiols.Induce hydrolysis of the thiosuccinimide ring post-conjugation to form a stable succinamic acid thioether.
1. After the initial conjugation reaction, confirm the formation of the conjugate. 2. Adjust the pH of the conjugate solution to 8.5-9.0. 3. Incubate at room temperature or 37°C, monitoring the ring-opening by mass spectrometry. 4. Once hydrolysis is complete, re-neutralize the solution to pH 7.0-7.5 for storage.
Thiazine Rearrangement If conjugated to an N-terminal cysteine, the product can rearrange.Avoid conjugating to N-terminal cysteines if a stable thiosuccinimide linkage is desired. Alternatively, perform the conjugation at a more acidic pH (around 5.0) to prevent the rearrangement. Acetylation of the N-terminal amine can also prevent this side reaction.

Quantitative Data Summary

Parameter Recommended Range/Value Notes
Optimal pH for Thiol-Maleimide Conjugation 6.5 - 7.5At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.
pH to Minimize Thiazine Rearrangement ~5.0Significantly slows down or prevents the rearrangement of N-terminal cysteine conjugates.
pH for Post-Conjugation Hydrolysis 8.5 - 9.0Facilitates the hydrolysis of the thiosuccinimide ring to a more stable succinamic acid thioether.
Molar Ratio of Maleimide to Thiol 10:1 to 20:1A starting point for labeling proteins, should be optimized for each specific molecule.

Visualizing Reaction Pathways and Workflows

Side_Reactions cluster_main_reaction Main Conjugation Pathway cluster_side_reactions Potential Side Reactions mPEG-SH mPEG-SH Thiosuccinimide_Conjugate Thiosuccinimide_Conjugate mPEG-SH->Thiosuccinimide_Conjugate + Maleimide (pH 6.5-7.5) Disulfide_Dimer Disulfide_Dimer mPEG-SH->Disulfide_Dimer Oxidation Retro_Michael_Products Retro_Michael_Products Thiosuccinimide_Conjugate->Retro_Michael_Products Retro-Michael (Thiol Exchange) Hydrolyzed_Conjugate Hydrolyzed_Conjugate Thiosuccinimide_Conjugate->Hydrolyzed_Conjugate Hydrolysis (Stabilization) Thiazine_Product Thiazine_Product Thiosuccinimide_Conjugate->Thiazine_Product Rearrangement (N-term Cys)

Caption: Overview of the main conjugation pathway and potential side reactions of this compound.

Troubleshooting_Workflow cluster_workflow Troubleshooting Low Conjugation Yield Start Low Yield Observed Check_pH Is pH 6.5-7.5? Start->Check_pH Adjust_pH Adjust pH to 6.5-7.5 Check_pH->Adjust_pH No Check_Reagents Reagents Freshly Prepared? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Prepare_Fresh Use Fresh Maleimide/ Reduce mPEG-SH Check_Reagents->Prepare_Fresh No Optimize_Ratio Optimize Molar Ratio Check_Reagents->Optimize_Ratio Yes Prepare_Fresh->Optimize_Ratio Success Improved Yield Optimize_Ratio->Success

Caption: A logical workflow for troubleshooting low conjugation yield with this compound.

References

Technical Support Center: m-PEG16-SH Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of temperature on m-PEG16-SH reaction kinetics. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for reacting this compound with a maleimide-functionalized molecule?

A1: The optimal temperature for a thiol-maleimide conjugation reaction depends on the sensitivity of the molecules involved and the desired reaction time.[1] Generally, reactions are conducted at either 4°C or room temperature (20-25°C).[1] Room temperature offers faster reaction kinetics, often completing within 30 minutes to 2 hours, while reactions at 4°C are slower and may require overnight incubation (8-16 hours).[1] The lower temperature is recommended for sensitive proteins to minimize degradation.[1] For very rapid reactions, 37°C can be used, but this may not be suitable for all biomolecules.[1]

Q2: How does pH influence the reaction of this compound?

A2: The reaction of the thiol group on this compound is highly pH-dependent. The thiol-maleimide reaction is most efficient and specific within a pH range of 6.5 to 7.5. Below pH 6.5, the reaction rate is significantly slower. Above pH 7.5, the reaction rate increases, but the specificity for thiols decreases due to competing reactions with amines (e.g., lysine residues) and an increased rate of maleimide hydrolysis.

Q3: My this compound reagent is not reacting. What are the possible causes?

A3: A lack of reactivity can stem from several factors. The most common issue is the oxidation of the thiol group (-SH) on the this compound, which can form disulfide bonds (S-S), rendering it unreactive towards maleimides. This oxidation can be catalyzed by dissolved oxygen or divalent metal ions in the buffer. It is also possible that the maleimide-functionalized molecule has degraded, particularly if it has been stored in an aqueous solution.

Q4: How can I prevent the oxidation of my this compound?

A4: To prevent oxidation, it is crucial to handle and store the this compound reagent properly. Store it at -20°C or lower in a dry environment. When preparing for an experiment, allow the container to warm to room temperature before opening to prevent condensation. Use degassed buffers for the reaction to remove dissolved oxygen. The inclusion of a chelating agent like EDTA (1-5 mM) in the buffer can also help by sequestering metal ions that catalyze oxidation.

Q5: What is the shelf-life of this compound?

A5: The shelf-life of this compound is dependent on storage conditions. When stored as a dry solid at -5°C or below, it is stable for an extended period. However, once in solution, its stability decreases. Aqueous stock solutions are not recommended for long-term storage due to the risk of oxidation. If an aqueous solution must be stored, it should be for a short period at 4°C in a slightly acidic buffer (pH 6.0-6.5).

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Conjugation Efficiency Oxidation of Thiol Groups: The -SH group on this compound has oxidized to a disulfide (S-S) bond.Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce the disulfide bonds back to free thiols. TCEP is often preferred as it does not contain a thiol group itself and does not need to be removed before the conjugation reaction.
Hydrolysis of Maleimide: The maleimide group on the reaction partner is unstable in aqueous solutions, especially at neutral to high pH, and may have hydrolyzed.Prepare the maleimide-functionalized reagent fresh in an anhydrous solvent like DMSO or DMF and add it to the reaction buffer immediately before starting the conjugation.
Incorrect pH: The reaction buffer pH is outside the optimal range of 6.5-7.5.Ensure the reaction buffer is within the optimal pH range of 6.5-7.5 for efficient and specific conjugation.
Suboptimal Temperature: The reaction temperature is too low for the desired reaction time.For faster kinetics, increase the temperature from 4°C to room temperature (20-25°C). Monitor the stability of your biomolecules at higher temperatures.
Precipitation During Reaction Low Solubility of Reagents: One or both of the reacting molecules have poor solubility in the chosen reaction buffer.Dissolve the less soluble reagent (often the maleimide-functionalized one) in a minimal amount of a water-miscible organic solvent like DMSO or DMF before adding it dropwise to the reaction mixture with gentle stirring.
Inconsistent Reaction Rates Temperature Fluctuations: The ambient temperature of the lab is not stable, leading to variable reaction kinetics.Use a temperature-controlled environment such as a water bath or incubator to maintain a consistent reaction temperature.
Oxygen in Buffer: Dissolved oxygen is promoting thiol oxidation, reducing the concentration of reactive this compound over time.Degas all buffers immediately before use by sparging with an inert gas like nitrogen or argon, or by using a vacuum pump.
Side Reactions Reaction with Amines: At pH values above 7.5, the maleimide group can react with primary amines (e.g., lysine residues on a protein).Maintain the reaction pH at or below 7.5 to ensure the specificity of the reaction towards thiols.
Thiazine Rearrangement: If conjugating to a peptide with an N-terminal cysteine, a rearrangement to a thiazine structure can occur, especially at physiological or higher pH.Perform the conjugation at a more acidic pH (e.g., pH 5.0) to keep the N-terminal amine protonated and less nucleophilic.

Impact of Temperature on Thiol-Maleimide Reaction Time

TemperatureTypical Reaction TimeNotes
4°COvernight (8-16 hours)Recommended for sensitive proteins to minimize degradation.
Room Temperature (20-25°C)30 minutes - 2 hoursOffers faster reaction kinetics and is a common starting point.
37°C~30 minutesCan be used to accelerate the reaction, but may not be suitable for all biomolecules due to potential for degradation.

Experimental Protocols

Protocol 1: General Procedure for Conjugation of this compound to a Maleimide-Functionalized Protein
  • Preparation of Reagents:

    • Equilibrate the this compound and maleimide-functionalized protein to room temperature before opening their containers.

    • Prepare a stock solution of the maleimide-functionalized protein in a degassed, thiol-free buffer such as phosphate-buffered saline (PBS) at pH 7.2-7.4, containing 1-5 mM EDTA.

    • Prepare a stock solution of this compound in the same degassed buffer immediately before use.

  • Disulfide Bond Reduction (if necessary):

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols for conjugation, add TCEP to the protein solution to a final concentration that provides a 2-10 fold molar excess over the protein's disulfide bonds.

    • Incubate at room temperature for 30-60 minutes. The reduced protein solution can typically be used directly without removing the TCEP.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution to achieve the desired molar ratio. A 10-20 fold molar excess of this compound to available maleimide groups is a common starting point to drive the reaction to completion.

    • Incubate the reaction mixture at the desired temperature (e.g., room temperature for 2 hours or 4°C overnight) with gentle mixing.

  • Quenching the Reaction:

    • To stop the reaction, add a small molecule thiol such as L-cysteine or 2-mercaptoethanol to a final concentration that is in excess of the initial amount of the maleimide reagent. This will react with any unreacted maleimide groups.

  • Purification and Analysis:

    • Purify the PEGylated protein from excess this compound and quenching reagent using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Analyze the final conjugate using SDS-PAGE to visualize the increase in molecular weight, and use techniques like RP-HPLC or mass spectrometry to confirm successful conjugation and determine the extent of PEGylation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagents (this compound, Maleimide-Protein) reduction Disulfide Reduction (optional) with TCEP prep_reagents->reduction conjugation Conjugation Reaction (Control Temperature) prep_reagents->conjugation prep_buffer Prepare Degassed Buffer (pH 6.5-7.5, with EDTA) prep_buffer->conjugation reduction->conjugation quench Quench Reaction (e.g., L-cysteine) conjugation->quench purification Purification (e.g., SEC) quench->purification analysis Analysis (SDS-PAGE, HPLC, MS) purification->analysis

Caption: Experimental workflow for this compound conjugation.

troubleshooting_flowchart start Low/No Conjugation? check_thiol Is this compound oxidized? start->check_thiol check_maleimide Is maleimide hydrolyzed? check_thiol->check_maleimide No solution_thiol Add reducing agent (TCEP) check_thiol->solution_thiol Yes check_conditions Are pH and Temp optimal? check_maleimide->check_conditions No solution_maleimide Use fresh maleimide solution check_maleimide->solution_maleimide Yes solution_conditions Adjust pH to 6.5-7.5 Increase temperature check_conditions->solution_conditions No end_node Re-run Experiment check_conditions->end_node Yes solution_thiol->end_node solution_maleimide->end_node solution_conditions->end_node

Caption: Troubleshooting flowchart for low conjugation efficiency.

References

strategies to improve the solubility of m-PEG16-SH conjugates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of m-PEG16-SH conjugates.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioconjugation?

A1: this compound is a methoxy-terminated polyethylene glycol with 16 ethylene glycol units and a terminal thiol (-SH) group. The PEG chain is hydrophilic, which enhances the aqueous solubility and stability of the molecule it is conjugated to.[1] The thiol group allows for specific covalent attachment to other molecules, such as proteins, peptides, or nanoparticles.[2][3]

Q2: In which solvents is this compound soluble?

A2: this compound is generally soluble in water and aqueous buffers.[2] It is also soluble in many common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), chloroform, and methylene chloride. Its solubility is lower in alcohols and toluene, and it is not soluble in ether.

Q3: How should I store this compound to ensure its stability?

A3: For long-term stability, this compound should be stored at -20°C in its original, unopened vial. It is important to avoid repeated freeze-thaw cycles. For optimal stability, especially after opening, it is recommended to handle the material under an inert gas like argon or nitrogen to prevent oxidation of the thiol group.

Q4: My this compound conjugate has precipitated out of my aqueous buffer. What could be the cause?

A4: Precipitation of your this compound conjugate can be due to several factors:

  • Low Solubility of the Conjugated Molecule: The inherent solubility of the molecule you have conjugated to this compound may be low, and the PEG chain may not be sufficient to overcome this.

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer can significantly impact the solubility of the conjugate.

  • Aggregation: The conjugate may be aggregating, leading to precipitation. This can be caused by improper folding of a conjugated protein or unfavorable intermolecular interactions.

  • High Concentration: The concentration of the conjugate may have exceeded its solubility limit in the chosen buffer.

Q5: Can I use co-solvents to improve the solubility of my this compound conjugate?

A5: Yes, using a water-miscible organic co-solvent is a common strategy. If you encounter solubility issues in a purely aqueous solution, preparing a concentrated stock solution of your conjugate in a solvent like DMSO or DMF and then adding it to your aqueous buffer can be effective. However, it is crucial to ensure that the final concentration of the organic solvent is compatible with your downstream experiments and does not negatively affect the stability or activity of your conjugated molecule.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder
  • Possible Cause: The powder has absorbed moisture, or the chosen solvent is not optimal.

  • Troubleshooting Steps:

    • Solvent Selection: Ensure you are using an appropriate solvent. For aqueous applications, start with deionized water or a suitable buffer. For higher concentrations, consider using DMSO or DMF to create a stock solution.

    • Gentle Warming: Gently warm the solution to aid dissolution. Avoid excessive heat, which could potentially degrade the molecule.

    • Sonication: For dissolving in organic solvents like DMSO, brief ultrasonication can be helpful.

    • Fresh Reagent: If solubility issues persist, consider using a fresh vial of this compound, as the reagent may have degraded over time, especially if not stored properly.

Issue 2: Aggregation of this compound Conjugate During or After the Reaction
  • Possible Cause: The conjugation process can lead to conformational changes in the target molecule (especially proteins), exposing hydrophobic regions and causing aggregation. High concentrations of reactants can also promote aggregation.

  • Troubleshooting Steps:

    • Optimize Reaction pH: For protein conjugations, maintain a pH between 6.5 and 7.5 to ensure the reactivity of the thiol group while minimizing protein denaturation.

    • Control Reactant Concentrations: Avoid excessively high concentrations of either the this compound or the target molecule. If possible, perform the conjugation reaction at a lower concentration (<5 mg/mL for proteins).

    • Adjust Molar Ratio: Use a titrated molar ratio of this compound to your target molecule. A large excess of the PEG reagent can sometimes lead to over-conjugation and aggregation.

    • Lower Reaction Temperature: Conducting the reaction at a lower temperature (e.g., 4°C) for a longer duration can slow down the reaction rate and may reduce aggregation.

    • Use Stabilizing Excipients: The addition of stabilizing agents to your buffer can help prevent aggregation. Common examples include L-arginine (e.g., 50 mM) or glycerol (e.g., 5-10% v/v).

Data Presentation

Table 1: Solubility of m-PEG-SH in Various Solvents

SolventSolubilityNotes
Water / Aqueous BuffersSolubleThe hydrophilic nature of the PEG chain imparts good water solubility.
DMSOSoluble (up to 100 mg/mL for MW 1000)May require ultrasonication for high concentrations.
DMFSolubleA good alternative to DMSO for creating stock solutions.
Chloroform / Methylene ChlorideSolubleUseful for applications requiring non-polar organic solvents.
Ethanol / AlcoholsLess SolubleMay not be the ideal choice for achieving high concentrations.
TolueneLess SolubleGenerally not a preferred solvent.
EtherNot SolubleAvoid using ether as a solvent.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of this compound
  • Equilibration: Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Quickly weigh the desired amount of this compound in a clean, dry container. For best results, perform this in an environment with low humidity or under an inert gas.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-100 mg/mL).

  • Mixing: Gently vortex or sonicate the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: General Procedure for Improving the Solubility of a Pre-formed this compound Conjugate
  • Initial Assessment: If your conjugate is in a precipitated or aggregated form in an aqueous buffer, centrifuge the sample to pellet the insoluble material.

  • Solubilization in Organic Solvent: Decant the supernatant and attempt to redissolve the pellet in a small volume of a water-miscible organic solvent such as DMSO.

  • Gradual Addition to Aqueous Buffer: While gently vortexing your target aqueous buffer, slowly add the dissolved conjugate solution dropwise. This gradual dilution can help to keep the conjugate in solution.

  • Incorporate Stabilizing Excipients: If precipitation reoccurs, prepare the target aqueous buffer with a stabilizing excipient like L-arginine (50 mM) before adding the conjugate solution.

  • Final Concentration Adjustment: Adjust the final volume with the buffer to reach your desired conjugate concentration. Be aware that you may not be able to achieve as high a concentration as desired if the conjugate has a high propensity to aggregate.

Visualizations

experimental_workflow Experimental Workflow for Solubilizing this compound Conjugates start Start with Precipitated This compound Conjugate centrifuge Centrifuge to Pellet Insoluble Material start->centrifuge dissolve Dissolve Pellet in Minimal DMSO/DMF centrifuge->dissolve titrate Slowly Titrate Conjugate Solution into Buffer with Vortexing dissolve->titrate buffer_prep Prepare Target Aqueous Buffer add_excipient Optional: Add Stabilizing Excipient (e.g., L-Arginine) buffer_prep->add_excipient add_excipient->titrate observe Observe for Precipitation titrate->observe soluble Soluble Conjugate Achieved observe->soluble No insoluble Precipitation Occurs observe->insoluble Yes troubleshoot Further Troubleshooting: - Lower Final Concentration - Screen Other Excipients insoluble->troubleshoot

Caption: Workflow for solubilizing precipitated this compound conjugates.

aggregation_prevention Strategies to Prevent this compound Conjugate Aggregation center_node Preventing Aggregation sub_concentration Control Reactant Concentrations (<5 mg/mL for proteins) center_node->sub_concentration sub_ph Optimize Buffer pH (6.5 - 7.5 for thiol reactions) center_node->sub_ph sub_ratio Titrate Molar Ratio of PEG to Target center_node->sub_ratio sub_temp Lower Reaction Temperature (e.g., 4°C) center_node->sub_temp sub_excipients Use Stabilizing Excipients (L-Arginine, Glycerol) center_node->sub_excipients

References

Technical Support Center: Purification of PEGylated Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted methoxy-poly(ethylene glycol)-thiol (m-PEG16-SH) from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted this compound?

A1: Residual this compound in a purified sample can lead to several complications. It can interfere with downstream analytical techniques, making it difficult to accurately characterize the PEGylated product.[] Furthermore, in a therapeutic context, the presence of unreacted PEG can lead to inaccurate dosage calculations and potentially elicit an immune response. Therefore, its removal is a critical step to ensure the purity, safety, and efficacy of the final PEGylated molecule.

Q2: What are the common methods for removing unreacted this compound?

A2: The most common methods for removing unreacted this compound leverage the size difference between the small PEG molecule and the larger PEGylated product.[2][3] These techniques include:

  • Size Exclusion Chromatography (SEC): A highly effective method that separates molecules based on their hydrodynamic radius.[]

  • Dialysis/Ultrafiltration: A membrane-based technique that allows smaller molecules like unreacted PEG to pass through while retaining the larger PEGylated conjugate.

  • Tangential Flow Filtration (TFF): A more advanced and scalable membrane filtration technique suitable for larger volumes.

  • Precipitation: A method where the addition of a specific agent causes the PEGylated product to precipitate, leaving the unreacted PEG in the supernatant.

Q3: How do I choose the best purification method for my experiment?

A3: The choice of purification method depends on several factors, including the size of your target molecule, the scale of your reaction, the required purity, and the available equipment. The flowchart below provides a general decision-making guide.

G cluster_0 start Start: Reaction Mixture (PEGylated Product + Unreacted this compound) size_diff Is there a significant size difference between the product and unreacted PEG? start->size_diff scale What is the scale of your reaction? lab_scale Lab Scale (<100 mL) scale->lab_scale Small process_scale Process Scale (>100 mL) scale->process_scale Large purity What is the desired purity? sec Size Exclusion Chromatography (SEC) purity->sec High dialysis Dialysis / Ultrafiltration purity->dialysis Moderate size_diff->scale Yes precipitation Precipitation size_diff->precipitation No lab_scale->purity tff Tangential Flow Filtration (TFF) process_scale->tff high_purity High Purity moderate_purity Moderate Purity

Figure 1. Decision tree for selecting a purification method.

Troubleshooting Guides

Size Exclusion Chromatography (SEC)
Issue Possible Cause Troubleshooting Steps
Poor separation of PEGylated product and unreacted PEG. Inappropriate column selection.Ensure the column's fractionation range is suitable for the sizes of your PEGylated product and the this compound (MW: ~753 g/mol ).
Low resolution.Optimize the flow rate; a slower flow rate can improve resolution. Increase the column length for better separation.
Low recovery of the PEGylated product. Non-specific binding to the column matrix.Ensure the column is properly equilibrated. Consider using a mobile phase with a slightly higher ionic strength to minimize interactions.
Product precipitation on the column.Check the solubility of your conjugate in the mobile phase. Adjust the pH or add solubilizing agents if necessary.
Dialysis / Ultrafiltration
Issue Possible Cause Troubleshooting Steps
Unreacted PEG still present after dialysis. Incorrect Molecular Weight Cut-Off (MWCO) of the membrane.Use a dialysis membrane with an MWCO that is significantly larger than the molecular weight of this compound (~753 g/mol ) but smaller than your PEGylated product. A 3-5 kDa MWCO membrane is often a good starting point.
Insufficient dialysis time or buffer volume.Dialyze for a longer period (e.g., overnight) and use a large volume of dialysis buffer (at least 100 times the sample volume) with at least two to three buffer changes.
Loss of PEGylated product. The product is passing through the membrane.Confirm that the MWCO of the membrane is substantially smaller than the molecular weight of your product.
Non-specific binding to the membrane.Pre-condition the membrane as per the manufacturer's instructions. Consider using a membrane material known for low protein binding, such as regenerated cellulose.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for removing unreacted this compound using SEC.

  • Column Selection and Preparation:

    • Choose an SEC column with a fractionation range appropriate for separating your PEGylated product from this compound (MW ~753 g/mol ).

    • Equilibrate the column with a suitable mobile phase (e.g., phosphate-buffered saline, pH 7.4) at a constant flow rate.

  • Sample Preparation:

    • Filter your reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatography:

    • Inject the filtered sample onto the equilibrated SEC column.

    • Monitor the elution profile using a UV detector (typically at 280 nm for protein-containing conjugates).

    • Collect fractions corresponding to the different peaks. The PEGylated product, being larger, will elute first, followed by the smaller, unreacted this compound.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE or other appropriate analytical techniques to confirm the separation and purity of your PEGylated product.

G cluster_workflow SEC Workflow A 1. Equilibrate SEC Column B 2. Prepare and Filter Sample A->B C 3. Inject Sample onto Column B->C D 4. Monitor Elution and Collect Fractions C->D E 5. Analyze Fractions for Purity D->E

Figure 2. Experimental workflow for Size Exclusion Chromatography.
Protocol 2: Dialysis

This protocol provides a general procedure for removing unreacted this compound using dialysis.

  • Membrane Selection and Preparation:

    • Select a dialysis membrane with an appropriate Molecular Weight Cut-Off (MWCO), typically 3-5 kDa, to retain your PEGylated product while allowing the smaller this compound to diffuse out.

    • Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water or buffer).

  • Sample Loading:

    • Load your reaction mixture into the dialysis tubing or cassette, ensuring to leave some space for potential sample dilution.

  • Dialysis:

    • Place the sealed dialysis tubing/cassette in a beaker containing a large volume of dialysis buffer (e.g., at least 100 times the sample volume).

    • Stir the buffer gently on a magnetic stir plate at a controlled temperature (e.g., 4°C).

    • Change the dialysis buffer at least 2-3 times over a period of 12-24 hours to ensure efficient removal of the unreacted PEG.

  • Sample Recovery:

    • After dialysis, carefully remove the tubing/cassette from the buffer and recover your purified PEGylated product.

Quantitative Data Summary

The following table summarizes key parameters for the described purification techniques.

Technique Parameter Typical Value/Range Reference
This compound Molecular Weight~753 g/mol
Dialysis Membrane MWCO3 - 5 kDa
Buffer Exchange Volume>100x sample volume
Size Exclusion Chromatography Column TypeDependent on product size
Sample Load< 5% of column volume
Tangential Flow Filtration Membrane Pore SizeDependent on product size

References

Validation & Comparative

A Head-to-Head Comparison of Thiol-Reactive PEG Linkers: m-PEG16-SH vs. The Field

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEG linker for bioconjugation is a critical decision that profoundly impacts the stability, efficacy, and pharmacokinetic profile of therapeutic molecules. This guide provides an objective comparison of m-PEG16-SH, a thiol-terminated PEG linker, with other prevalent thiol-reactive PEGylation reagents, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of biomolecules. It can increase solubility, extend circulation half-life, and reduce immunogenicity.[1] The choice of the reactive group on the PEG linker dictates the nature of the covalent bond formed with the target molecule, which in turn governs the stability and potential reversibility of the conjugate. This guide focuses on thiol-reactive PEG linkers, which primarily target cysteine residues on proteins and peptides.

We will compare the performance of this compound, which typically forms a reversible disulfide bond, against linkers that form more permanent thioether bonds, such as those containing maleimide and vinyl sulfone functionalities.

Chemical Properties and Reaction Mechanisms

The primary thiol-reactive PEG linkers can be categorized by the type of bond they form with a free thiol group on a biomolecule.

  • This compound (Disulfide Formation): This linker possesses a terminal thiol group that reacts with another thiol (e.g., on a cysteine residue) under oxidizing conditions or via thiol-disulfide exchange to form a disulfide bond (-S-S-). This bond is cleavable under reducing conditions, which can be advantageous for drug delivery systems designed to release a payload in the reducing environment of the cell.[2][3]

  • Maleimide-PEG (Thioether Formation): This linker contains a maleimide group that reacts with a thiol via a Michael addition reaction to form a stable thioether bond.[4] This reaction is highly specific for thiols at a pH range of 6.5-7.5.[5] While generally stable, the resulting succinimidyl thioether linkage can be susceptible to retro-Michael addition, leading to deconjugation, particularly in the presence of other thiols.

  • Vinyl Sulfone-PEG (Thioether Formation): This linker features a vinyl sulfone group that also reacts with thiols through a Michael addition to form a very stable, irreversible thioether bond. The reaction with vinyl sulfones is generally slower than with maleimides.

Performance Comparison: A Data-Driven Analysis

The selection of a thiol-reactive PEG linker is often a trade-off between reaction efficiency, bond stability, and the desired biological outcome. The following tables summarize key quantitative data for different linker types.

Table 1: Reaction Kinetics and Efficiency of Thiol-Reactive PEG Linkers

Featurem-PEG-SH (Disulfide Formation)Maleimide-PEGVinyl Sulfone-PEG
Reaction Type Thiol-Disulfide Exchange / OxidationMichael AdditionMichael Addition
Optimal pH 7-86.5-7.58.0-9.0
Reaction Speed Generally fastVery fast (minutes to hours)Slower than maleimide
Conjugation Efficiency Dependent on oxidizing/reducing conditionsHigh (>80% reported for homogenous PEGylation)High (>80% reported)

Table 2: Stability of Linkages Formed by Thiol-Reactive PEGs

Linkage TypeFormed FromStability CharacteristicsQuantitative Data (Example)
Disulfide Bond m-PEG-SHReversible; cleavable by reducing agents (e.g., DTT, TCEP, glutathione).Susceptible to thiol-disulfide exchange in vivo.
Thioether (from Maleimide) Maleimide-PEGGenerally stable, but can undergo retro-Michael addition and hydrolysis.~70% of conjugate retained after 7 days in 1 mM glutathione. Half-lives of conversion from 3.1 to 258 hours have been reported depending on the specific maleimide and thiol.
Thioether (from Vinyl Sulfone) Vinyl Sulfone-PEGHighly stable and irreversible thioether bond.>95% of conjugate retained after 7 days in 1 mM glutathione.

Experimental Protocols

To ensure reproducible and reliable results in your research, detailed experimental protocols for key assays are provided below.

Protocol 1: General Protein PEGylation with Maleimide-PEG

This protocol outlines the direct conjugation of a protein with a free cysteine to a maleimide-functionalized PEG.

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized PEG linker

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 7.2)

  • Optional: Reducing agent (e.g., TCEP) if disulfide bonds need to be reduced

  • Quenching reagent (e.g., L-cysteine or β-mercaptoethanol)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.

  • Optional: If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.

  • Dissolve the maleimide-functionalized PEG in the conjugation buffer and add it to the protein solution at a 5- to 20-fold molar excess.

  • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding an excess of a free thiol, such as L-cysteine, to react with any unreacted maleimide groups.

  • Purify the conjugate using size-exclusion chromatography to remove excess PEG and quenching reagent.

  • Characterize the conjugate using SDS-PAGE, mass spectrometry, and HPLC.

Protocol 2: Quantification of Free Thiols using Ellman's Assay

Ellman's assay is a rapid and simple colorimetric method for quantifying free sulfhydryl groups.

Materials:

  • Ellman's Reagent (DTNB) solution (e.g., 4 mg/mL in reaction buffer)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 8.0)

  • Thiol standard (e.g., L-cysteine)

  • 96-well clear flat-bottom microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a series of thiol standards of known concentrations in the reaction buffer.

  • Prepare unknown samples in the reaction buffer.

  • In a 96-well plate, add a specific volume of each standard and unknown sample to separate wells. Include a blank well with only the reaction buffer.

  • Add the DTNB solution to all wells.

  • Incubate the plate at room temperature for 5-15 minutes, protected from light.

  • Measure the absorbance of each well at 412 nm.

  • Subtract the absorbance of the blank from all readings.

  • Plot the absorbance of the standards versus their concentrations to generate a standard curve.

  • Determine the concentration of the unknown samples from the standard curve.

Protocol 3: Monitoring PEGylation Reactions by SEC-HPLC

Size-exclusion high-performance liquid chromatography (SEC-HPLC) is a powerful technique to separate and quantify the PEGylated protein, unreacted protein, and free PEG linker based on their hydrodynamic volume.

Materials:

  • HPLC system with a UV detector and a size-exclusion column suitable for protein separations.

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).

  • Samples from the PEGylation reaction at different time points.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate.

  • Inject a defined volume of the reaction mixture onto the column.

  • Monitor the elution profile at 280 nm to detect the protein and its conjugates.

  • The PEGylated protein will elute earlier than the unmodified protein due to its larger size.

  • Integrate the peak areas of the different species to determine the extent of the reaction over time.

Visualizing the Concepts

To further clarify the chemical transformations and experimental workflows, the following diagrams are provided.

G cluster_disulfide Disulfide Bond Formation cluster_thioether_maleimide Thioether Bond Formation (Maleimide) Protein-SH Protein-SH Protein-S-S-PEG16-m Protein-S-S-PEG16-m Protein-SH->Protein-S-S-PEG16-m Oxidation / Exchange This compound This compound This compound->Protein-S-S-PEG16-m Protein-SH_2 Protein-SH Protein-S-Thioether-PEG Protein-S-Thioether-PEG Protein-SH_2->Protein-S-Thioether-PEG Michael Addition Maleimide-PEG Maleimide-PEG Maleimide-PEG->Protein-S-Thioether-PEG

Caption: Reaction schemes for disulfide and thioether bond formation.

G Start Start Prepare Protein Solution Prepare Protein Solution Start->Prepare Protein Solution Add PEG Linker Add PEG Linker Prepare Protein Solution->Add PEG Linker Incubate Incubate Add PEG Linker->Incubate Quench Reaction Quench Reaction Incubate->Quench Reaction Purify Conjugate (SEC) Purify Conjugate (SEC) Quench Reaction->Purify Conjugate (SEC) Characterize Characterize Purify Conjugate (SEC)->Characterize

Caption: General workflow for a protein PEGylation experiment.

Conclusion

The choice between this compound and other thiol-reactive PEG linkers is highly dependent on the specific application.

  • This compound is the linker of choice when a cleavable linkage is desired, for instance, in drug delivery systems where the payload needs to be released in the reducing intracellular environment. The formation of a disulfide bond offers this reversibility.

  • Maleimide-PEG linkers provide a good balance of rapid reaction kinetics and high specificity , making them a popular choice for many bioconjugation applications. However, the potential for retro-Michael addition and subsequent deconjugation should be considered, especially for long-term in vivo applications.

  • Vinyl Sulfone-PEG linkers are ideal for applications demanding the highest stability . The irreversible thioether bond they form is resistant to cleavage, ensuring the integrity of the conjugate over extended periods. The trade-off is typically a slower reaction rate compared to maleimides.

By carefully considering the data presented and the specific requirements of their research, scientists and drug developers can make an informed decision to select the optimal thiol-reactive PEG linker for their needs, ultimately leading to the development of more effective and stable bioconjugates.

References

The Balancing Act of Stealth and Specificity: A Comparative Guide to m-PEG16-SH and its Longer and Shorter Chain Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice of a polyethylene glycol (PEG) linker is a critical determinant of a therapeutic's success. The length of the PEG chain, in particular, governs a delicate interplay between systemic circulation, cellular uptake, and immunogenicity. This guide provides an objective comparison of m-PEG16-SH, a 16-unit PEG linker, with its shorter and longer chain alternatives, supported by experimental data to inform your selection process.

This compound, with a molecular weight of approximately 753 Da, resides in the category of shorter PEG chains. Its performance characteristics are best understood in the context of the broader spectrum of PEG lengths used in bioconjugation and nanoparticle formulation. Generally, as the PEG chain length increases, so does the hydrodynamic radius of the conjugate, leading to significant changes in its biological behavior.

Key Performance Comparisons: this compound vs. Shorter & Longer PEG Chains

Performance MetricShorter PEG Chains (e.g., < this compound)This compound (approx. 0.75 kDa)Longer PEG Chains (e.g., 2 kDa, 5 kDa, 10 kDa, 20 kDa)
Pharmacokinetics (Circulation Half-life) Rapid clearance from plasma[1].Moderate circulation time.Significantly extended elimination half-lives (t1/2 can be 1–3 days for larger constructs)[1]. Longer chains provide better protection from the reticuloendothelial system (RES)[2].
Protein Adsorption (Opsonization) Higher protein adsorption, leading to faster recognition by the immune system.Moderate reduction in protein adsorption.Significant inhibition of protein adsorption due to steric hindrance. Increasing PEG length reduces the affinity for apolipoproteins.
Cellular Uptake (by Target Cells) Generally higher cellular uptake compared to longer chains.A potential compromise between avoiding RES uptake and enabling efficient target cell internalization.Excessive PEGylation can strongly inhibit cellular uptake and binding with protein targets, reducing the delivery system's potential. However, some studies show nuanced effects depending on cell type and nanoparticle characteristics.
Cellular Uptake (by Macrophages) Higher uptake by macrophages, leading to rapid clearance.Reduced uptake compared to non-PEGylated or very short chain PEGs.Significantly decreased macrophage uptake.
Immunogenicity Lower potential for inducing anti-PEG antibodies compared to very long chains.Moderate immunogenic potential.Higher molecular weight PEGs can be more immunogenic, leading to the generation of anti-PEG antibodies and accelerated blood clearance upon repeated administration.
Hydrodynamic Size Smaller increase in hydrodynamic radius.Moderate increase in hydrodynamic radius.Substantial increase in hydrodynamic radius, linearly related to the molecular weight of the attached PEG.

Experimental Methodologies

The data presented in this guide is derived from a variety of experimental techniques commonly used to characterize PEGylated molecules and nanoparticles.

Characterization of PEGylated Nanoparticles

This workflow outlines the standard procedures for assessing the physicochemical properties of nanoparticles after PEGylation.

G cluster_0 Nanoparticle Synthesis & PEGylation cluster_1 Physicochemical Characterization NP_Synth Nanoparticle Core Synthesis PEGylation Surface Functionalization (e.g., with this compound) NP_Synth->PEGylation Purification Purification (e.g., Dialysis, Centrifugation) PEGylation->Purification DLS Dynamic Light Scattering (DLS) - Hydrodynamic Size - Polydispersity Index (PDI) Purification->DLS Zeta Zeta Potential Measurement - Surface Charge Purification->Zeta TEM Transmission Electron Microscopy (TEM) - Core Size & Morphology Purification->TEM HPLC HPLC with CAD/ELSD - PEG Quantification Purification->HPLC Data_Analysis Comprehensive Data Analysis DLS->Data_Analysis Compare Hydrodynamic vs. Core Size Zeta->Data_Analysis TEM->Data_Analysis HPLC->Data_Analysis

Caption: Workflow for the synthesis and characterization of PEGylated nanoparticles.

In Vitro and In Vivo Evaluation

This diagram illustrates the typical experimental progression to assess the biological performance of PEGylated therapeutics.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Protein_Adsorption Protein Adsorption Assay (e.g., NanoLC-MS/MS) Cellular_Uptake Cellular Uptake Studies (e.g., Flow Cytometry, Confocal Microscopy) Cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) Pharmacokinetics Pharmacokinetic (PK) Studies - Blood Sampling & Analysis Biodistribution Biodistribution Studies - Organ/Tissue Analysis Pharmacokinetics->Biodistribution Immunogenicity_Assessment Immunogenicity Assessment - Anti-PEG Antibody Detection Biodistribution->Immunogenicity_Assessment Evaluation Efficacy & Safety Evaluation Immunogenicity_Assessment->Evaluation Start PEGylated Therapeutic Start->Protein_Adsorption Start->Cellular_Uptake Start->Cytotoxicity Start->Pharmacokinetics

Caption: Experimental workflow for evaluating the biological performance of PEGylated therapeutics.

Detailed Experimental Protocols

1. Dynamic Light Scattering (DLS) for Hydrodynamic Size and Polydispersity Index (PDI)

  • Objective: To measure the effective diameter of the PEGylated nanoparticles in solution.

  • Protocol:

    • Dilute the nanoparticle suspension in an appropriate buffer (e.g., PBS) to a suitable concentration to avoid multiple scattering effects.

    • Filter the sample through a 0.22 µm syringe filter to remove dust and large aggregates.

    • Transfer the sample to a clean cuvette.

    • Equilibrate the sample to the desired temperature (typically 25°C) in the DLS instrument.

    • Perform at least three measurements to ensure reproducibility.

    • Analyze the autocorrelation function to obtain the Z-average diameter (hydrodynamic size) and the PDI. A PDI below 0.25 is generally considered acceptable for monodisperse samples.

2. Zeta Potential Measurement

  • Objective: To determine the surface charge of the PEGylated nanoparticles, which influences their stability in suspension and interaction with biological membranes.

  • Protocol:

    • Dilute the sample in a low ionic strength buffer (e.g., 10 mM NaCl) to the appropriate concentration.

    • Load the sample into a folded capillary cell or a dip cell.

    • Place the cell in the instrument and allow it to equilibrate.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument's software calculates the zeta potential from the electrophoretic mobility using the Helmholtz-Smoluchowski equation.

3. Quantification of PEG on Nanoparticles using HPLC

  • Objective: To determine the amount of PEG conjugated to the nanoparticle surface.

  • Protocol (Displacement Method):

    • Incubate a known concentration of PEGylated nanoparticles with a displacing agent such as dithiothreitol (DTT) to cleave the thiol linkage.

    • Centrifuge the sample to pellet the nanoparticles.

    • Collect the supernatant containing the displaced PEG.

    • Inject the supernatant into a reversed-phase high-performance liquid chromatography (RP-HPLC) system equipped with a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD).

    • Quantify the PEG concentration by comparing the peak area to a standard curve of known PEG concentrations.

4. In Vitro Cellular Uptake by Flow Cytometry

  • Objective: To quantify the internalization of fluorescently labeled PEGylated nanoparticles by a specific cell line.

  • Protocol:

    • Seed cells (e.g., cancer cells or macrophages) in a multi-well plate and allow them to adhere overnight.

    • Incubate the cells with various concentrations of fluorescently labeled nanoparticles for different time points (e.g., 1, 4, 24 hours).

    • Wash the cells thoroughly with cold PBS to remove non-internalized nanoparticles.

    • Detach the cells using trypsin-EDTA.

    • Analyze the cell suspension using a flow cytometer to measure the mean fluorescence intensity, which corresponds to the amount of nanoparticle uptake.

Conclusion

The selection of a PEG linker is a strategic decision that requires a thorough understanding of the desired therapeutic outcome. This compound , as a shorter PEG chain, offers a potential middle ground, aiming to provide a degree of stealth against the immune system without excessively hindering cellular uptake by target tissues. For applications where rapid clearance is desirable or where maximizing cellular internalization is paramount, shorter PEG chains may be advantageous. Conversely, for systemic drug delivery requiring long circulation times to exploit passive targeting mechanisms like the Enhanced Permeability and Retention (EPR) effect, longer PEG chains are generally preferred, albeit with careful consideration of potential immunogenicity. The experimental protocols outlined above provide a framework for the empirical determination of the optimal PEG chain length for your specific application.

References

Characterization of m-PEG16-SH Conjugates: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated molecules is paramount for ensuring product quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry and alternative analytical techniques for the characterization of m-PEG16-SH conjugates, supported by experimental data and detailed protocols.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely used strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. The this compound molecule, a methoxy-capped polyethylene glycol with 16 ethylene glycol units and a terminal thiol group, is a common reagent in bioconjugation. Accurate characterization is crucial to confirm its identity, purity, and reactivity. This guide compares the performance of Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) with other analytical methods such as High-Performance Liquid Chromatography (HPLC), Dynamic Light Scattering (DLS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Mass Spectrometry for this compound Characterization

Mass spectrometry is a cornerstone technique for the analysis of PEGylated molecules due to its high sensitivity and ability to provide precise molecular weight information.[1]

MALDI-TOF Mass Spectrometry

MALDI-TOF MS is a soft ionization technique particularly well-suited for the analysis of high molecular weight substances like PEGylated molecules.[2] It typically produces singly charged ions, leading to simpler spectra that are easier to interpret, which is advantageous when dealing with the potential polydispersity of PEG compounds.[2]

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is another soft ionization technique that is highly effective for the qualitative and quantitative analysis of peptides and proteins.[2] However, for polydisperse samples like some PEGylated compounds, ESI can produce complex spectra with multiple charge states, which can complicate data interpretation.[3]

Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight confirmation, purity assessment, or quantification. The following tables provide a comparative overview of the key performance parameters of each technique.

Technique Information Provided Strengths Limitations Typical Accuracy Typical Precision Sensitivity
MALDI-TOF MS Molecular Weight, PolydispersitySimple spectra (singly charged ions), High mass range, Tolerant to some salts/buffers.Quantitative analysis can be challenging, Potential for fragmentation.0.01% - 0.02% (with internal calibration).RSD < 15%.High (attomole to femtomole range).
ESI-MS Molecular Weight, Structure (with MS/MS)High resolution and accuracy, Suitable for LC coupling, Good for quantitative analysis.Can produce complex spectra with multiply charged ions for polydisperse samples, Sensitive to salts and contaminants.< 5 ppm (with calibration).RSD < 10%.High (femtomole to picomole range).
HPLC (RP/SEC) Purity, Quantification, Separation of isomers/impuritiesHigh reproducibility and accuracy for quantification, Can be coupled with other detectors (MS, UV, ELSD).Does not directly provide molecular weight information (unless coupled to MS), Method development can be time-consuming.> 98%.RSD < 2%.Moderate to High (ng to µg range).
DLS Hydrodynamic Radius, Aggregation stateNon-invasive, Fast analysis, Provides information on size distribution in solution.Not suitable for determining molecular weight of small molecules, Sensitive to sample purity and dust.--Low.
NMR (¹H) Structure Confirmation, Degree of PEGylationProvides detailed structural information, Quantitative.Lower sensitivity compared to MS, Requires higher sample concentration, Complex spectra for large molecules.--Low (mg range).
FTIR Presence of functional groups, Degree of PEGylationFast, Non-destructive, "Reagent-free" for determining PEGylation degree.Does not provide molecular weight or purity information, Indirect quantification.--Moderate (µg to mg range).

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections provide experimental protocols for the key techniques discussed.

MALDI-TOF Mass Spectrometry Protocol

This protocol is adapted for the analysis of PEGylated thiols.

  • Sample Preparation : Dissolve the this compound conjugate in a suitable solvent (e.g., acetonitrile/water) to a final concentration of approximately 1 mg/mL.

  • Matrix Solution : Prepare a saturated solution of a suitable matrix, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid (CHCA), in 50% acetonitrile with 0.1% trifluoroacetic acid (TFA).

  • Spotting : Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry completely to form crystals.

  • Data Acquisition : Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode. The instrument settings, such as laser intensity and detector voltage, should be optimized for the mass range of the this compound conjugate.

ESI-MS Protocol

This protocol is a general guideline for the analysis of PEGylated compounds via direct infusion or coupled to liquid chromatography.

  • Sample Preparation : Dissolve the this compound conjugate in a solvent compatible with ESI-MS, such as 50% acetonitrile in water with 0.1% formic acid, to a concentration of approximately 100 µg/mL. High concentrations of non-volatile salts should be avoided.

  • Infusion/Chromatography : For direct infusion, introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). For LC-MS, inject the sample onto a suitable column (e.g., C18) and elute with a gradient of acetonitrile in water with 0.1% formic acid.

  • Data Acquisition : Acquire data in positive ion mode over a mass range that encompasses the expected m/z values of the singly and multiply charged ions of the this compound conjugate.

HPLC Protocol (Reversed-Phase)

This protocol is suitable for assessing the purity and quantifying this compound conjugates.

  • Mobile Phase Preparation :

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Chromatographic Conditions :

    • Column: C18, 250 x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 214 nm or Evaporative Light Scattering Detector (ELSD).

    • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to ensure the elution of the conjugate and any impurities.

  • Sample Preparation : Dissolve the sample in the initial mobile phase composition to a known concentration.

  • Analysis : Inject a known volume of the sample and integrate the peak areas to determine purity or quantify against a standard curve.

NMR Spectroscopy Protocol (¹H NMR)

This protocol is for confirming the structure and determining the degree of PEGylation.

  • Sample Preparation : Dissolve approximately 1-5 mg of the purified and lyophilized this compound conjugate in a deuterated solvent (e.g., D₂O or CDCl₃).

  • Data Acquisition : Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis : Integrate the characteristic signals of the m-PEG backbone (around 3.6 ppm) and compare them to the signals of the terminal methoxy group and the protons adjacent to the thiol group to confirm the structure and assess purity.

FTIR Spectroscopy Protocol

This protocol allows for the rapid determination of the presence of PEG.

  • Sample Preparation : The sample can be analyzed as a solid film, a KBr pellet, or in solution.

  • Data Acquisition : Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic strong C-O-C stretching vibration of the PEG backbone, which typically appears around 1100 cm⁻¹. The intensity of this peak can be used for semi-quantitative analysis of the PEG content.

Visualizing the Workflow

Understanding the experimental workflow is essential for proper execution and interpretation of results. The following diagrams, created using the DOT language, illustrate the key steps in the characterization of this compound conjugates.

Mass_Spectrometry_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Processing Sample This compound Conjugate Dissolution Dissolve in Appropriate Solvent Sample->Dissolution Matrix_Mixing Mix with Matrix (MALDI) Dissolution->Matrix_Mixing MALDI Dilution Dilute in Volatile Buffer (ESI) Dissolution->Dilution ESI MALDI_Spotting Spot on Target & Crystallize Matrix_Mixing->MALDI_Spotting ESI_Infusion Infuse or Inject (LC-MS) Dilution->ESI_Infusion Ionization Laser Desorption/ Ionization (MALDI) or Electrospray Ionization (ESI) MALDI_Spotting->Ionization ESI_Infusion->Ionization TOF_Analyzer Time-of-Flight Mass Analyzer Ionization->TOF_Analyzer Detection Ion Detection TOF_Analyzer->Detection Spectrum Generate Mass Spectrum Detection->Spectrum Analysis Data Analysis: Molecular Weight, Purity Spectrum->Analysis

Caption: Mass Spectrometry Workflow for this compound Analysis.

HPLC_Workflow cluster_prep Preparation cluster_separation Chromatographic Separation cluster_detection Detection & Analysis Sample This compound Sample Sample_Prep Dissolve Sample in Initial Mobile Phase Sample->Sample_Prep Mobile_Phase Prepare Mobile Phases (A & B) Gradient Gradient Elution Mobile_Phase->Gradient Injection Inject Sample Sample_Prep->Injection Column Separation on C18 Column Injection->Column Detector UV or ELSD Detector Column->Detector Gradient->Column Chromatogram Generate Chromatogram Detector->Chromatogram Data_Analysis Purity Assessment & Quantification Chromatogram->Data_Analysis

Caption: HPLC Workflow for Purity and Quantification Analysis.

Alternative_Methods_Logic cluster_techniques Analytical Techniques cluster_outputs Primary Information Obtained Characterization_Goal Characterization Goal for this compound DLS DLS Characterization_Goal->DLS Size in Solution? NMR NMR Characterization_Goal->NMR Detailed Structure? FTIR FTIR Characterization_Goal->FTIR Quick Functional Group Check? Hydro_Radius Hydrodynamic Radius & Aggregation DLS->Hydro_Radius Structure Structural Confirmation & Degree of PEGylation NMR->Structure Functional_Groups Functional Group ID (C-O-C stretch) FTIR->Functional_Groups

Caption: Logic for Selecting Alternative Characterization Methods.

References

A Comparative Guide to the Validation of m-PEG16-SH Conjugation: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring product quality, safety, and efficacy. The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins and peptides, or PEGylation, is a widely employed strategy to enhance their pharmacokinetic and pharmacodynamic properties. The validation of this conjugation process is a critical step in development. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the validation of m-PEG16-SH conjugation, supported by experimental data and detailed protocols.

This guide will focus on the validation of conjugation involving this compound, a methoxy-terminated PEG with 16 ethylene glycol units and a terminal thiol (-SH) group. This thiol group facilitates site-specific conjugation to molecules containing suitable reactive partners, such as maleimides, through a stable thioether bond. We will explore the utility of HPLC and compare its performance against Mass Spectrometry (MS) and Capillary Electrophoresis (CE).

Principles of Validation for this compound Conjugation

The primary goals of validating this compound conjugation are to:

  • Confirm the successful covalent attachment of the this compound moiety to the target molecule.

  • Determine the efficiency of the conjugation reaction , quantifying the percentage of conjugated versus unconjugated species.

  • Assess the purity of the final conjugate , identifying and quantifying any unreacted starting materials or by-products.

  • Characterize the heterogeneity of the PEGylated product , such as the distribution of different PEGylated isoforms if multiple conjugation sites are possible.

High-Performance Liquid Chromatography (HPLC) for Conjugation Validation

HPLC is a cornerstone technique for the analysis of PEGylated biomolecules due to its high resolution, reproducibility, and quantitative capabilities.[1][2] Several HPLC modes can be employed for the validation of this compound conjugation, with Size-Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) being the most common.[1][3]

Size-Exclusion Chromatography (SEC-HPLC)

SEC separates molecules based on their hydrodynamic radius in solution. PEGylation significantly increases the size of a molecule, leading to a shorter retention time on an SEC column compared to the unconjugated molecule.

Key applications for this compound validation:

  • Separation of the larger PEGylated conjugate from the smaller, unconjugated molecule.

  • Detection and quantification of high-molecular-weight aggregates.

  • Removal of unreacted, excess this compound from the reaction mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates molecules based on their hydrophobicity. The PEG moiety of this compound can alter the overall hydrophobicity of the target molecule. Depending on the nature of the target molecule, the conjugate may be more or less retained on a nonpolar stationary phase (like C4 or C18) compared to the unconjugated form.

Key applications for this compound validation:

  • High-resolution separation of the conjugate from the unconjugated molecule and impurities.

  • Quantification of conjugation efficiency.

  • Separation of different PEGylated isoforms (e.g., mono- vs. di-PEGylated species).

Comparison of Analytical Methods

The choice of analytical technique depends on the specific information required, the nature of the biomolecule, and the available instrumentation. Below is a comparative overview of HPLC, Mass Spectrometry, and Capillary Electrophoresis for the validation of this compound conjugation.

FeatureHPLC (SEC & RP-HPLC)Mass Spectrometry (MS)Capillary Electrophoresis (CE)
Primary Separation Principle Size (SEC) or Hydrophobicity (RP-HPLC)Mass-to-charge ratio (m/z)Charge-to-size ratio
Information Obtained Purity, aggregation, conjugation efficiency, isoform separationPrecise molecular weight, confirmation of covalent attachment, identification of modification sites, degree of PEGylationPurity, isoform separation, charge heterogeneity
Quantitative Capability Excellent for relative and absolute quantificationCan be quantitative, but often requires stable isotope-labeled standards for high accuracyGood for relative quantification
Resolution High, especially for RP-HPLC in separating isoformsVery high mass resolution, can distinguish species with small mass differencesHigh, capable of separating species with minor charge differences
Sample Throughput Moderate to highModerateHigh
Instrumentation Cost ModerateHighModerate
Ease of Use Relatively straightforwardMore complex, requires specialized expertiseModerate complexity

Experimental Protocols

This compound Conjugation to a Maleimide-Activated Protein (General Protocol)

This protocol describes a general procedure for conjugating this compound to a protein containing a reactive maleimide group, often introduced via a linker to a cysteine residue.

  • Protein Preparation: Dissolve the maleimide-activated protein in a suitable buffer, typically a phosphate or HEPES buffer at pH 6.5-7.5. The buffer should be degassed and sparged with nitrogen to minimize oxidation of the thiol.

  • This compound Preparation: Immediately before use, dissolve this compound in the same reaction buffer.

  • Conjugation Reaction: Add a molar excess (e.g., 5- to 20-fold) of the this compound solution to the protein solution.

  • Incubation: Allow the reaction to proceed at room temperature or 4°C for 2-4 hours, or overnight, with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points for HPLC analysis.

  • Quenching: Quench the reaction by adding a small molecule thiol, such as L-cysteine or β-mercaptoethanol, to react with any remaining maleimide groups.

  • Purification: Purify the PEGylated protein from unreacted PEG and quenching reagents using SEC or other suitable chromatography techniques.

HPLC Validation Protocols
  • Objective: To separate the this compound conjugate from the unconjugated protein and high-molecular-weight aggregates.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A size-exclusion column suitable for the molecular weight range of the protein and its conjugate (e.g., TSKgel G3000SWxl or similar).

  • Mobile Phase: A buffered saline solution, such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV absorbance at 280 nm (for proteins).

  • Procedure:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject an appropriate amount of the conjugation reaction mixture or purified conjugate.

    • Monitor the elution profile. The PEGylated conjugate will elute earlier than the unconjugated protein.

    • Calculate the percentage of conjugate, unconjugated protein, and aggregates based on the peak areas.

  • Objective: To achieve high-resolution separation of the conjugate, unconjugated protein, and other impurities for accurate quantification.

  • Instrumentation: HPLC system with a UV detector.

  • Column: A reversed-phase column with a wide pore size suitable for proteins, such as a C4 or C18 column (e.g., Jupiter 300 C4).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from a low percentage of Mobile Phase B to a high percentage over 20-30 minutes. The optimal gradient will depend on the hydrophobicity of the protein and conjugate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40-60 °C to improve peak shape.

  • Detection: UV absorbance at 220 nm or 280 nm.

  • Procedure:

    • Equilibrate the column at the initial gradient conditions.

    • Inject the sample.

    • Run the gradient elution.

    • Identify the peaks corresponding to the conjugate and unconjugated protein based on their retention times (which may need to be determined using standards).

    • Calculate the purity and conjugation efficiency from the peak areas.

Alternative Validation Methods

While HPLC is a powerful tool, other techniques can provide complementary and sometimes more detailed information.

Mass Spectrometry (MS)

MS is an invaluable technique for the unambiguous confirmation of conjugation and detailed structural characterization. When coupled with liquid chromatography (LC-MS), it provides separation and mass identification in a single analysis.

  • Information Provided:

    • Precise molecular weight of the conjugate, confirming the addition of the m-PEG16 moiety.

    • Determination of the number of PEG units attached (degree of PEGylation).

    • Identification of the exact site of conjugation through peptide mapping experiments.

  • Limitations: Quantification can be challenging without appropriate standards. The polydispersity of larger PEGs can complicate spectra, although this is less of an issue for a discrete PEG like m-PEG16.

Capillary Electrophoresis (CE)

CE separates molecules based on their charge-to-size ratio in a capillary filled with an electrolyte. PEGylation can alter both the size and the charge of a protein, making CE a useful technique for characterization.

  • Information Provided:

    • High-resolution separation of different PEGylated isoforms.

    • Assessment of purity and charge heterogeneity.

  • Limitations: Less commonly used for routine quantitative analysis compared to HPLC. Method development can be more complex.

Visualizing the Workflow and Comparisons

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language.

experimental_workflow cluster_conjugation This compound Conjugation cluster_hplc_validation HPLC Validation Maleimide-activated\nProtein Maleimide-activated Protein Conjugation\nReaction Conjugation Reaction Maleimide-activated\nProtein->Conjugation\nReaction Buffer (pH 6.5-7.5) Quenching Quenching Conjugation\nReaction->Quenching L-cysteine This compound This compound This compound->Conjugation\nReaction Purification\n(e.g., SEC) Purification (e.g., SEC) Quenching->Purification\n(e.g., SEC) Purified\nConjugate Purified Conjugate Purification\n(e.g., SEC)->Purified\nConjugate HPLC Analysis HPLC Analysis Purified\nConjugate->HPLC Analysis Data\nAnalysis Data Analysis HPLC Analysis->Data\nAnalysis Validation\nReport Validation Report Data\nAnalysis->Validation\nReport

Experimental workflow for this compound conjugation and HPLC validation.

Comparison of key attributes of HPLC, MS, and CE for conjugate validation.

Conclusion

The validation of this compound conjugation is a critical aspect of biopharmaceutical development, ensuring the quality and consistency of the final product. HPLC, particularly SEC and RP-HPLC, provides a robust and reliable platform for quantifying conjugation efficiency, assessing purity, and separating isoforms. While HPLC is often the workhorse for routine analysis, orthogonal techniques like Mass Spectrometry and Capillary Electrophoresis offer complementary and often more detailed structural information. MS is unparalleled for definitive mass confirmation and site identification, while CE provides high-resolution separation based on charge heterogeneity. A comprehensive validation strategy often employs a combination of these methods to build a complete picture of the PEGylated product, ensuring a well-characterized and high-quality biotherapeutic.

References

A Comparative Guide to m-PEG16-SH and SMCC Crosslinkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of drug development, diagnostics, and proteomics, the covalent linkage of molecules—a process known as bioconjugation—is a fundamental technique. The choice of crosslinker is critical as it dictates the stability, solubility, and functionality of the final conjugate. This guide provides a detailed comparison between the traditional hydrophobic crosslinker, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and hydrophilic polyethylene glycol (PEG)-based linkers, with a specific focus on the properties conferred by a methoxy-PEG-thiol, such as m-PEG16-SH.

While SMCC is a heterobifunctional crosslinker designed to connect an amine-containing molecule to a sulfhydryl-containing molecule, this compound is a monofunctional PEGylating agent with a terminal thiol group. For a direct comparison of crosslinking capabilities, this guide will compare SMCC to a functionally equivalent heterobifunctional PEG linker (e.g., Maleimide-PEG-NHS Ester), which leverages the same reactive chemistries but incorporates a PEG spacer. The properties of this compound are highly relevant to understanding the advantages of incorporating a PEG spacer in a linker.

Physicochemical and Performance Characteristics

The primary distinction between SMCC and PEG-based linkers lies in the nature of their spacer arms. SMCC features a rigid, hydrophobic cyclohexane group, whereas PEG linkers offer a flexible, hydrophilic polyether chain. This fundamental difference has significant implications for the properties of the resulting bioconjugate.

Table 1: Comparison of Physicochemical Properties

PropertySMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)Heterobifunctional PEG Linker (e.g., Mal-PEG-NHS)
Full Chemical Name Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate[1]Example: Maleimido-PEG-Succinimidyl Ester[2]
Molecular Weight 334.32 g/mol [1][3]Variable (e.g., ~900 g/mol for a 16-unit PEG chain)[2]
Spacer Arm Length ~8.3 ÅVariable, depends on the number of PEG units
Solubility Insoluble in water; requires dissolution in an organic solvent (e.g., DMSO, DMF).Generally soluble in water and aqueous buffers, as well as organic solvents.
Structure Rigid cyclohexane spacerFlexible, hydrophilic poly(ethylene glycol) chain
Membrane Permeability Yes, due to its hydrophobic nature.No (for Sulfo-SMCC, the water-soluble version of SMCC). Generally low for PEG linkers.

Table 2: Performance and Application Characteristics

CharacteristicSMCCHeterobifunctional PEG Linker
Conjugate Solubility Can decrease the solubility of the final conjugate, potentially leading to aggregation, especially with hydrophobic drugs.Significantly increases the water solubility of hydrophobic molecules and the overall conjugate.
Immunogenicity The linker itself is generally not immunogenic, but aggregation can induce an immune response.PEGylation is known to reduce the immunogenicity of proteins and nanoparticles by masking epitopes.
Stability of Linkage Forms a stable thioether bond. The cyclohexane ring provides additional stability to the maleimide group against hydrolysis compared to aromatic spacers.Forms the same stable thioether bond. Stability is primarily a function of the maleimide-thiol reaction, not the spacer.
Steric Hindrance The rigid, short spacer may cause steric hindrance, potentially impacting the biological activity of the conjugated molecules.The long, flexible PEG chain acts as a spacer that can minimize steric hindrance and preserve molecular function.
Pharmacokinetics Can lead to rapid clearance of conjugates if aggregation occurs.PEGylation is a well-established method to prolong the circulation half-life and improve the pharmacokinetic profile of therapeutic molecules.

Reaction Mechanisms and Workflows

Both SMCC and heterobifunctional PEG linkers like Mal-PEG-NHS utilize the same fundamental chemistries: an N-hydroxysuccinimide (NHS) ester for reacting with primary amines and a maleimide group for reacting with sulfhydryls (thiols).

  • NHS-Ester Reaction : The NHS ester reacts with primary amines (e.g., the ε-amine of a lysine residue) at a pH of 7.0-9.0 to form a stable, covalent amide bond.

  • Maleimide Reaction : The maleimide group reacts specifically with sulfhydryl groups (e.g., from a cysteine residue) at a pH of 6.5-7.5 to form a stable thioether bond.

The reaction is typically performed in a two-step process to prevent self-conjugation or polymerization. First, the amine-containing molecule is reacted with the NHS-ester end of the crosslinker. After removing the excess crosslinker, the sulfhydryl-containing molecule is added to react with the maleimide group.

G cluster_step1 Step 1: Amine Reaction (pH 7.0-9.0) cluster_purify Purification cluster_step2 Step 2: Thiol Reaction (pH 6.5-7.5) Protein_NH2 Protein-NH₂ Activated_Protein Protein-NH-CO-Linker-Maleimide Protein_NH2->Activated_Protein NHS ester reacts with amine Crosslinker NHS-Linker-Maleimide (SMCC or Mal-PEG-NHS) Crosslinker->Activated_Protein Purification Remove Excess Crosslinker (e.g., Desalting Column) Activated_Protein->Purification Purification->Activated_Protein_Purified Molecule_SH Molecule-SH (Drug, Peptide, etc.) Final_Conjugate Protein-Linker-S-Molecule Molecule_SH->Final_Conjugate Maleimide reacts with thiol Activated_Protein_Purified->Final_Conjugate G cluster_smcc SMCC cluster_peg PEG Linker (e.g., Mal-PEG-NHS) Start Select Crosslinker for Amine-to-Thiol Conjugation SMCC_Node SMCC Start->SMCC_Node Need Rigidity or Membrane Permeability? PEG_Node PEG Linker Start->PEG_Node Need Solubility, Flexibility, or Improved PK? SMCC_Props Rigid & Hydrophobic Short Spacer (~8.3 Å) Requires Organic Solvent SMCC_Node->SMCC_Props SMCC_Use Ideal For: - Creating compact, rigid linkages - Applications where hydrophobicity is not a concern - Intracellular crosslinking (membrane permeable) SMCC_Props->SMCC_Use PEG_Props Flexible & Hydrophilic Variable Length Spacer Water Soluble PEG_Node->PEG_Props PEG_Use Ideal For: - Improving conjugate solubility & stability - Reducing aggregation & immunogenicity - Overcoming steric hindrance - Enhancing pharmacokinetics (drug delivery) PEG_Props->PEG_Use

References

Assessing the In Vivo Stability of m-PEG16-SH Linkers: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The stability of the linker in bioconjugates, particularly in antibody-drug conjugates (ADCs), is a critical determinant of their therapeutic index, directly influencing both efficacy and safety. The m-PEG16-SH linker, which forms a thiol-maleimide linkage, has been widely utilized in the field. However, its stability in the physiological environment is a subject of considerable investigation. This guide provides an objective comparison of the in vivo performance of this compound linkers with alternative technologies, supported by experimental data, to assist researchers in the rational design of next-generation bioconjugates.

The Challenge of Thiol-Maleimide Linker Stability

The conventional thiol-maleimide linkage, formed by the reaction of a maleimide group with a thiol, results in a thiosuccinimide adduct. While this reaction is efficient and specific, the resulting linkage is susceptible to in vivo degradation through a retro-Michael reaction.[1] This reaction is often facilitated by endogenous thiols, such as glutathione and albumin, leading to the premature release of the conjugated payload.[1] This premature cleavage can result in off-target toxicity and a diminished therapeutic effect at the intended site.[1]

To address this instability, significant research has focused on developing more stable linker technologies. These can be broadly categorized into next-generation maleimide-based linkers and non-maleimide alternatives.

Comparative Analysis of Linker Technologies

The in vivo stability of a linker is a key factor in the overall performance of a bioconjugate. The following sections compare the this compound linker, as a representative of conventional maleimide linkers, with several advanced alternatives.

This compound (Conventional Maleimide Linker)

The inclusion of a polyethylene glycol (PEG) spacer, such as the 16-unit chain in this compound, can improve the solubility, stability, and pharmacokinetic properties of the bioconjugate. Specifically, a PEG spacer of at least eight units has been shown to be beneficial in minimizing plasma clearance and improving the conjugate's exposure and tolerability. However, the inherent instability of the maleimide-thiol bond remains a significant drawback.

Next-Generation Maleimide Linkers

To overcome the limitations of conventional maleimide linkers, several innovative strategies have been developed:

  • Self-Stabilizing Maleimides: These linkers are engineered to undergo rapid hydrolysis of the thiosuccinimide ring to form a stable succinamic acid derivative. This ring-opened form is resistant to the retro-Michael reaction, effectively "locking" the payload onto the antibody and enhancing in vivo stability.

  • Maleamic Methyl Ester-Based Linkers: This novel approach utilizes a maleamic methyl ester group as the thiol-reactive joint. ADCs constructed with this type of linker have demonstrated significantly improved stability and in vivo efficacy compared to traditional maleimide-based ADCs.

Non-Maleimide Alternatives
  • Mono-Sulfone-PEG Linkers: These linkers offer a more stable alternative to maleimide-PEG linkers. Conjugates formed with mono-sulfone-PEG have shown significantly greater stability in the presence of competing thiols like glutathione.

Data Presentation: Quantitative Comparison of Linker Stability

The following table summarizes representative data from preclinical studies, comparing the stability of conventional maleimide-based linkers with next-generation alternatives.

Linker TypeModel SystemConditionsStability MetricResultReference(s)
Conventional Maleimide-PEG Hemoglobin-PEG ConjugateIncubated with 1 mM GSH for 7 days at 37°C% Intact Conjugate< 70%
Conventional Maleimide ADC (mil40-12c')Incubated in albumin solution (25 mg/mL) for 14 days at 37°C% Payload Shed13.3%
Conventional Maleimide (T-MCC-DM1) ADC in Rat PlasmaIn vivo pharmacokinetic studyClearanceSlightly faster than a control ADC without a maleimide linkage, suggesting some payload loss.
Next-Gen Maleimide (Maleamic Methyl Ester) ADC (mil40-12c)Incubated in albumin solution (25 mg/mL) for 14 days at 37°C% Payload Shed~3.8%
Non-Maleimide (Mono-Sulfone-PEG) Hemoglobin-PEG ConjugateIncubated with 1 mM GSH for 7 days at 37°C% Intact Conjugate> 90%
Non-Cleavable Linkers General ADCsIn vivo studiesGeneral PerformanceGenerally perform better than cleavable counterparts in vivo with increased plasma stability.

Mandatory Visualization

The following diagrams illustrate the key chemical pathway responsible for the instability of maleimide-based linkers and a typical experimental workflow for assessing linker stability.

G cluster_0 Retro-Michael Reaction Pathway ADC Thiol-Maleimide Conjugate (Thiosuccinimide Adduct) Cleaved_ADC Cleaved Antibody (Reformed Maleimide) ADC->Cleaved_ADC Retro-Michael Reaction Payload Released Payload Albumin_Adduct Albumin-Payload Adduct (Off-Target Toxicity) Cleaved_ADC->Albumin_Adduct Thiol Exchange Albumin Endogenous Thiol (e.g., Glutathione, Albumin) Albumin->Albumin_Adduct

Figure 1: Cleavage pathway of thiol-maleimide conjugates.

G cluster_1 Experimental Workflow: In Vivo Linker Stability Assessment start Administer ADC to Animal Model (e.g., Rat) blood_sampling Collect Blood Samples at Predetermined Time Points start->blood_sampling plasma_isolation Isolate Plasma from Blood Samples blood_sampling->plasma_isolation immuno_capture Immunoaffinity Capture of ADC from Plasma plasma_isolation->immuno_capture lcms_analysis LC-MS Analysis to Determine Drug-to-Antibody Ratio (DAR) immuno_capture->lcms_analysis data_analysis Analyze DAR Over Time to Assess Stability lcms_analysis->data_analysis

References

A Head-to-Head Comparison of m-PEG16-SH and Maleimide-PEG16 for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modification of biomolecules is a critical step in the development of novel therapeutics, diagnostics, and research tools. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic profiles of bioconjugates. When conjugating these PEGs to biomolecules, the choice of reactive chemistry is paramount. This guide provides an in-depth, objective comparison of two commonly used PEG derivatives: m-PEG16-SH and Maleimide-PEG16, focusing on their performance in bioconjugation, supported by experimental data.

Executive Summary

This compound and Maleimide-PEG16 represent two distinct strategies for PEGylation, primarily targeting different functional groups on biomolecules. Maleimide-PEG16 is a thiol-reactive reagent that specifically and efficiently reacts with cysteine residues to form a thiosuccinimide linkage. This method is straightforward and rapid. In contrast, this compound possesses a terminal thiol group, which itself becomes the nucleophile for reaction with an electrophilic functional group on the target molecule, typically an activated ester (like an NHS ester) on a lysine residue, forming a stable thioether bond. This guide will dissect the reactivity, stability, and optimal applications for each of these PEGylating agents.

Chemical Reactivity and Specificity

The fundamental difference between this compound and Maleimide-PEG16 lies in their reactive functional groups and, consequently, their target moieties on proteins and other biomolecules.

Maleimide-PEG16 contains a maleimide group that undergoes a Michael addition reaction with the sulfhydryl group of a cysteine residue. This reaction is highly specific for thiols within a pH range of 6.5-7.5.[1] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high selectivity.[1] However, at pH values above 7.5, the maleimide group can also react with primary amines, and the maleimide ring itself is susceptible to hydrolysis, which renders it unreactive towards thiols.[2][3]

This compound , on the other hand, has a terminal thiol group. For this PEG to be conjugated to a protein, the protein itself must first be functionalized with a thiol-reactive group. A common approach is the activation of carboxyl groups (on aspartic or glutamic acid residues) or primary amines (on lysine residues) with a heterobifunctional crosslinker to introduce a maleimide or another thiol-reactive moiety. Alternatively, and more directly, the thiol group of this compound can react with an activated ester, such as an N-hydroxysuccinimide (NHS) ester, on the protein to form a stable thioether bond. This reaction is typically carried out at a physiological to slightly basic pH (7.2-8.5).

Reaction Kinetics

The reaction between a maleimide and a thiol is generally very rapid, often reaching completion in less than two minutes under optimal conditions.[4] The rate of this reaction is dependent on the pH, as it is the thiolate anion that is the reactive species.

The kinetics of the reaction between this compound and an activated protein (e.g., NHS-ester functionalized) will depend on the specific activated group. The reaction of thiols with NHS esters is also efficient, although generally, the reaction of NHS esters with primary amines is more common. The rate of reaction is influenced by the pH, with higher pH favoring the deprotonation of the thiol to the more nucleophilic thiolate.

Stability of the Conjugate

The stability of the resulting linkage is a critical factor, particularly for in vivo applications.

The thiosuccinimide linkage formed from the maleimide-thiol reaction is known to be susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment. This can lead to deconjugation and transfer of the PEG linker to other thiol-containing molecules. However, the thiosuccinimide ring can undergo hydrolysis to form a more stable succinamic acid thioether, which is resistant to the retro-Michael reaction. The rate of this stabilizing hydrolysis can be influenced by the substituents on the maleimide ring.

In contrast, the thioether bond formed from the reaction of a thiol with an activated ester is highly stable and considered non-reversible under physiological conditions. This makes this compound, when conjugated via a stable linkage, a more suitable choice for applications requiring long-term stability in a reducing environment.

Data Presentation: Head-to-Head Comparison

FeatureThis compoundMaleimide-PEG16
Reactive Group Thiol (-SH)Maleimide
Target on Protein Activated esters (e.g., NHS-esters on lysines), or other thiol-reactive groupsThiols (cysteines)
Reaction Type Nucleophilic substitutionMichael addition
Optimal pH 7.2 - 8.5 (for reaction with NHS-ester)6.5 - 7.5
Reaction Speed Moderate to FastVery Fast
Resulting Linkage ThioetherThiosuccinimide
Linkage Stability Very High (stable thioether bond)Moderate (susceptible to retro-Michael reaction, can be stabilized by hydrolysis)
Specificity Dependent on the activation chemistry used on the proteinHigh for thiols at optimal pH
Key Advantage Forms a highly stable conjugateSimple, rapid, and highly specific one-step reaction with native or engineered thiols
Key Disadvantage Typically requires pre-activation of the target moleculePotential for instability of the resulting linkage in vivo

Mandatory Visualization

Reaction Mechanisms

G Reaction of Maleimide-PEG16 with a Protein Thiol Maleimide_PEG Maleimide-PEG16 Thiosuccinimide_Linkage Protein-S-Thiosuccinimide-PEG16 (Thioether bond within a succinimide ring) Maleimide_PEG->Thiosuccinimide_Linkage Michael Addition (pH 6.5-7.5) Protein_Thiol Protein-SH (Cysteine) Protein_Thiol->Thiosuccinimide_Linkage

Caption: Maleimide-PEG16 reacts with a protein's cysteine residue.

G Reaction of this compound with an NHS-Activated Protein mPEG_SH This compound Thioether_Linkage Protein-Thioether-PEG16 mPEG_SH->Thioether_Linkage Nucleophilic Substitution (pH 7.2-8.5) Protein_NHS Protein-NHS Ester Protein_NHS->Thioether_Linkage NHS NHS (leaving group) Thioether_Linkage->NHS

Caption: this compound reacts with an NHS-activated protein.

Experimental Workflow

G Typical Bioconjugation Workflow cluster_0 This compound Conjugation cluster_1 Maleimide-PEG16 Conjugation Protein_Activation Activate Protein (e.g., with NHS ester) Add_mPEG_SH Add this compound Protein_Activation->Add_mPEG_SH Purification_1 Purify Conjugate Add_mPEG_SH->Purification_1 Reduce_Disulfides Reduce Protein Disulfides (optional, with TCEP) Add_Maleimide_PEG Add Maleimide-PEG16 Reduce_Disulfides->Add_Maleimide_PEG Purification_2 Purify Conjugate Add_Maleimide_PEG->Purification_2

Caption: Comparison of conjugation workflows.

Experimental Protocols

Protocol for Protein Conjugation with Maleimide-PEG16

Materials:

  • Protein with at least one free cysteine residue

  • Maleimide-PEG16

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, degassed

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: N-acetyl cysteine or L-cysteine

  • Purification System: Size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a concentration of 1-10 mg/mL.

  • (Optional) Reduction of Disulfides: If the cysteine residues are involved in disulfide bonds, add a 10-50 fold molar excess of TCEP to the protein solution. Incubate at room temperature for 1-2 hours. Remove excess TCEP using a desalting column.

  • PEGylation Reaction: Immediately before use, dissolve the Maleimide-PEG16 in the conjugation buffer. Add a 10-20 fold molar excess of the Maleimide-PEG16 solution to the protein solution with gentle mixing.

  • Incubation: Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of the quenching reagent.

  • Purification: Purify the PEGylated protein from unreacted PEG and other small molecules using SEC or dialysis.

Protocol for Protein Conjugation with this compound (via NHS Ester)

Materials:

  • Protein with primary amines (lysine residues)

  • NHS-ester crosslinker

  • This compound

  • Activation Buffer: MES buffer, pH 5.0-6.0

  • Conjugation Buffer: PBS, pH 7.2-7.5

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Purification System: SEC or dialysis cassettes

Procedure:

  • Protein Preparation: Dissolve the protein in the activation buffer.

  • Activation of Protein Carboxyl Groups (if targeting amines with a crosslinker): Add EDC and Sulfo-NHS to the protein solution to activate carboxyl groups. Incubate for 15-30 minutes at room temperature. Purify the activated protein using a desalting column equilibrated with conjugation buffer.

  • PEGylation Reaction: Dissolve this compound in the conjugation buffer. Add the activated protein to the this compound solution.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight.

  • Purification: Purify the PEGylated protein using SEC or dialysis to remove unreacted PEG and byproducts.

Conclusion

The choice between this compound and Maleimide-PEG16 for bioconjugation depends heavily on the specific application and the available functional groups on the target biomolecule.

Maleimide-PEG16 is the ideal choice for a rapid and highly specific conjugation to cysteine residues. Its straightforward, one-step reaction makes it a popular reagent for PEGylating proteins and peptides with available thiols. However, the potential instability of the resulting thiosuccinimide linkage must be considered, especially for therapeutics requiring long in vivo circulation times.

This compound offers the advantage of forming a highly stable thioether bond, which is desirable for applications demanding long-term stability. However, its use typically requires a multi-step process involving the activation of the target biomolecule, which adds complexity to the conjugation protocol.

For drug development professionals, a thorough understanding of these differences is crucial for designing and producing robust and effective bioconjugates. The selection of the appropriate PEG linker and conjugation chemistry will ultimately impact the performance, stability, and therapeutic efficacy of the final product.

References

Evaluating the Efficacy of m-PEG16-SH in Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker molecule is a critical determinant of the therapeutic index of a drug delivery system, profoundly influencing its stability, pharmacokinetic profile, and ultimate efficacy. Among the diverse linker technologies, methoxy-polyethylene glycol-thiol linkers, particularly those with a defined chain length such as m-PEG16-SH, have garnered considerable interest. Their hydrophilic and flexible nature offers the potential to enhance the solubility and in vivo performance of conjugated therapeutics, such as antibody-drug conjugates (ADCs) and nanoparticles.

This guide provides an objective comparison of the performance of short-chain PEG-thiol linkers, exemplified by this compound, against other common linker technologies. Supported by experimental data from various studies, this document aims to provide a comprehensive resource for the rational design and evaluation of next-generation drug delivery systems.

Comparative Performance of Linker Technologies

The efficacy of a linker is a multifactorial equation balancing stability in circulation with efficient drug release at the target site. The following tables summarize quantitative data comparing key performance metrics across different linker types.

Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Different Linkers

Linker TypeLinker ExamplePayloadTargetCell LineIC50 (pM)Reference
Non-cleavable, PEGylated Mal-amido-PEG-based Auristatin HER2+ Varies Dependent on PEG length [1]
Cleavable, Non-PEGylatedVal-Cit-PABCAuristatinHER2+SK-BR-3~10-100[1]
Non-cleavable, Non-PEGylatedSMCCDM1HER2+BT-474~50-200[1]

Table 2: In Vivo Stability and Pharmacokinetics of Different Linker Technologies

Linker TypeLinker ExampleConjugateAnimal ModelKey FindingReference
Short-chain PEGylated PEG8 Trastuzumab Conjugate Mouse Faster blood clearance compared to non-PEGylated counterpart. [2]
Non-cleavableSMCCTrastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.
CleavableVal-Cit DipeptidecAC10-MMAEMouseLinker half-life of approximately 144 hours (6.0 days).
CleavableVal-Cit DipeptidecAC10-MMAECynomolgus MonkeyApparent linker half-life of approximately 230 hours (9.6 days).
Branched PEGylatedP-(PEG12)2Trastuzumab-DM1 (DAR 8)MouseSlower clearance rate and ~3-fold higher AUC compared to linear L-PEG24 linker.

Experimental Protocols

Detailed methodologies are essential for the accurate evaluation and comparison of different linker technologies. The following sections provide representative protocols for key experiments.

Synthesis of this compound Linker

A typical synthesis involves the modification of a commercially available m-PEG16-alcohol.

Materials:

  • m-PEG16-alcohol

  • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride (MsCl)

  • Sodium hydrosulfide (NaSH) or Potassium thioacetate (KSAc) followed by hydrolysis

  • Anhydrous solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Purification reagents (e.g., Silica gel for column chromatography)

Procedure:

  • Activation of the Hydroxyl Group:

    • Dissolve m-PEG16-alcohol in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a slight molar excess of thionyl chloride or methanesulfonyl chloride.

    • Allow the reaction to stir at 0°C for 1-2 hours and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

    • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Nucleophilic Substitution with a Thiol Source:

    • Method A (Direct Thiolation): Dissolve the activated PEG intermediate in THF and add a solution of sodium hydrosulfide in ethanol. Stir the reaction at room temperature until completion.

    • Method B (Thioacetate and Hydrolysis): Dissolve the activated PEG intermediate in anhydrous DMF and add potassium thioacetate. Stir the reaction at room temperature overnight. After completion, the thioacetate ester is hydrolyzed to the free thiol by treatment with a mild base (e.g., sodium methoxide in methanol) or acid.

  • Purification:

    • Purify the crude this compound by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM).

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

    • Characterize the final product by ¹H NMR and mass spectrometry to confirm its identity and purity.

In Vitro Drug Release Assay

This protocol outlines a method to assess the release of a payload from an ADC in the presence of a lysosomal enzyme.

Materials:

  • ADC conjugated with this compound or other linkers

  • Cathepsin B (or other relevant lysosomal protease)

  • Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.0)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS).

  • Prepare a stock solution of active Cathepsin B in assay buffer.

  • In a microcentrifuge tube, combine the ADC solution with the Cathepsin B solution in the assay buffer to a final ADC concentration of approximately 10 µM.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the enzymatic reaction by adding the aliquot to a tube containing the quenching solution.

  • Centrifuge the samples to precipitate the protein.

  • Analyze the supernatant for the concentration of the released payload using a validated LC-MS/MS method.

  • Calculate the percentage of drug release at each time point relative to the initial total conjugated drug.

In Vitro Serum Stability Assay

This protocol describes a method to evaluate the stability of an ADC in serum over time.

Materials:

  • ADC conjugated with this compound or other linkers

  • Human or mouse serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a stock solution of the ADC in PBS.

  • Spike the ADC stock solution into the serum to a final concentration of 50-100 µg/mL.

  • Incubate the ADC-serum mixture at 37°C.

  • At various time points (e.g., 0, 24, 48, 72, 96, 168 hours), collect an aliquot of the mixture.

  • Immediately process the sample to precipitate serum proteins. This can be achieved by adding a cold organic solvent like acetonitrile or methanol.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the concentration of the released payload and/or intact ADC using an appropriate LC-MS method.

  • Determine the half-life of the intact ADC in serum.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.

Materials:

  • Target cancer cell line (antigen-positive)

  • Control cancer cell line (antigen-negative)

  • Complete cell culture medium

  • 96-well cell culture plates

  • ADC and control antibody solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC and control antibody in complete cell culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC or control solutions. Include untreated wells as a negative control.

  • Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Add 100 µL of the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value for each ADC.

Signaling Pathways and Experimental Workflows

The mechanism of action of many ADCs involves the internalization of the conjugate and the subsequent release of the cytotoxic payload, which can then interfere with critical cellular signaling pathways, leading to apoptosis.

HER2 Signaling Pathway

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HER2 HER2 Receptor Endosome Endosome HER2->Endosome Internalization ADC Anti-HER2 ADC (e.g., with this compound linker) ADC->HER2 Binding Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload (e.g., Cytotoxic Drug) Lysosome->Payload Linker Cleavage & Payload Release Microtubules Microtubule Disruption Payload->Microtubules Inhibition Apoptosis Apoptosis Microtubules->Apoptosis Induction

Caption: ADC binding to HER2, internalization, and payload release leading to apoptosis.

PI3K/Akt Signaling Pathway

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., HER2) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Conversion of PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Activation Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Bcl-2) Akt->Anti_Apoptotic Inhibition of Pro-Apoptotic Activation of Anti-Apoptotic Caspase3 Caspase-3 Activation Akt->Caspase3 Inhibits Cell_Survival Cell Survival Anti_Apoptotic->Cell_Survival Promotes ADC_Payload ADC Payload ADC_Payload->Caspase3 Induces Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: The PI3K/Akt pathway promotes cell survival, which can be overcome by ADC-induced apoptosis.

Experimental Workflow for In Vitro ADC Efficacy Evaluation

ADC_Efficacy_Workflow cluster_synthesis ADC Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Linker_Synth Linker Synthesis (e.g., this compound) Conjugation Conjugation to Antibody Linker_Synth->Conjugation Purification Purification & Characterization Conjugation->Purification Stability Serum Stability Assay Purification->Stability Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity Apoptosis Apoptosis Assay (Caspase-3 Activity) Purification->Apoptosis Stability_Analysis Stability Assessment Stability->Stability_Analysis IC50 IC50 Determination Cytotoxicity->IC50 Kinetics Release Kinetics Apoptosis->Kinetics

Caption: A streamlined workflow for the synthesis and in vitro evaluation of ADCs.

Conclusion

The selection of an appropriate linker is a paramount consideration in the development of effective drug delivery systems. Short-chain, hydrophilic linkers like this compound offer distinct advantages in terms of modifying the physicochemical properties of the conjugate, which can translate to an improved therapeutic window. However, the optimal linker choice is highly dependent on the specific antibody, payload, and target indication.

The comparative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field. A thorough and systematic evaluation of different linker technologies, as outlined in the experimental workflows, is crucial for the successful development of next-generation targeted therapeutics with enhanced efficacy and safety profiles. While longer PEG chains may enhance pharmacokinetic properties, they can sometimes lead to reduced in vitro potency. Therefore, a careful balance must be struck to optimize the overall performance of the drug delivery system.

References

Quantitative Analysis of m-PEG16-SH on Surfaces: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise control and quantification of surface modifications are paramount for ensuring the efficacy, safety, and reproducibility of functionalized materials. Methoxy-poly(ethylene glycol)-thiol with 16 PEG units (m-PEG16-SH) is a widely utilized surface modification agent, particularly for imparting "stealth" properties to nanoparticles and reducing non-specific protein adsorption on various substrates. This guide provides a comparative analysis of common techniques for the quantitative assessment of this compound on surfaces, alongside a comparison with alternative surface modifiers, supported by experimental data and detailed protocols.

Comparative Analysis of Surface Modification Agents

The choice of surface modifier significantly impacts the performance of the final material. While this compound is a popular choice, several alternatives offer distinct advantages in specific applications. The following table summarizes a quantitative comparison of this compound with other common surface modifiers on gold surfaces.

Surface ModifierTypical Surface Density (molecules/nm²)Key Performance CharacteristicsRelevant Applications
This compound 1.0 - 2.5[1]Excellent resistance to non-specific protein adsorption, good biocompatibility.[2][3]Drug delivery, biosensors, medical implants.[4]
Zwitterionic Thiols (e.g., Sulfobetaine-thiol) 2.0 - 4.0Superior resistance to protein fouling compared to PEG in some studies, excellent hydration capacity.Ultra-low fouling surfaces, marine coatings, blood-contacting devices.
Dextran-thiol Varies with molecular weightHighly hydrophilic, biocompatible, and biodegradable.Biocompatible coatings, hydrogels.
Alkanethiols (e.g., 11-mercaptoundecanol) ~4.6Form well-ordered, dense monolayers; can be further functionalized.Model systems for studying self-assembly, functionalized surfaces for sensing.
Oligothiol Graft Copolymers (e.g., PLL-g-PEG-SH) Varies with grafting ratioEnhanced stability due to multiple anchor points.[5]Applications requiring robust coatings in harsh environments.

Quantitative Analysis Techniques for this compound on Surfaces

Several analytical techniques can be employed to quantify the surface density of this compound. The choice of method depends on the substrate, the required sensitivity, and the available instrumentation.

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Surface Density Measured for PEG-thiols (molecules/nm²)
¹H NMR Spectroscopy Quantification of PEG protons relative to an internal standard after dissolving the surface-bound molecules.Provides absolute quantification of ligand density and can be used for mixed monolayers.Requires dissolution of the nanoparticles/surface layer, which can be destructive.1.9 - 2.5
X-ray Photoelectron Spectroscopy (XPS) Elemental analysis of the surface, quantifying the atomic percentage of elements characteristic of the PEG chain (C, O) and the thiol anchor (S).Surface-sensitive (top 10 nm), provides information on chemical states.Requires high vacuum, may not be suitable for all sample types, quantification can be complex.Lower than alkanethiols due to the bulky nature of the PEG chain.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Measures the elemental composition (e.g., Au and S) of the sample to determine the ligand-to-nanoparticle ratio.Extremely sensitive for elemental analysis, can be used for single-particle analysis.Indirect method for quantifying organic ligands, requires sample digestion.N/A (measures elemental ratios)
Fluorescence Spectroscopy Quantification based on the fluorescence of a labeled PEG-thiol or a dye that reacts with a functional group on the PEG.High sensitivity, relatively simple instrumentation.Requires labeling of the PEG molecule, which may alter its properties; potential for quenching near the surface.0.028 - 0.083

Experimental Protocols

Quantification of this compound on Gold Nanoparticles using ¹H NMR Spectroscopy

This protocol is adapted from methods described for the quantification of thiolated ligands on gold nanoparticles.

a. Sample Preparation:

  • Prepare a concentrated solution of this compound functionalized gold nanoparticles in a known volume of D₂O.

  • To a known aliquot of the nanoparticle solution, add a precise amount of an internal standard (e.g., a known concentration of a compound with a distinct NMR signal that does not overlap with the PEG signals, such as maleic acid).

  • Digest the gold nanoparticles to release the bound this compound. This can be achieved by adding a small amount of an oxidizing agent like I₂ or aqua regia. Caution: Handle aqua regia with extreme care in a fume hood.

  • Ensure complete dissolution of the nanoparticles. The solution should become colorless.

b. NMR Analysis:

  • Transfer the digested sample to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Integrate the characteristic peaks of the this compound (e.g., the ethylene glycol protons around 3.6 ppm and the methoxy protons around 3.3 ppm) and the peak of the internal standard.

c. Data Analysis:

  • Calculate the moles of the internal standard in the sample.

  • Using the integral values, determine the molar ratio of this compound to the internal standard.

  • Calculate the total moles of this compound in the sample.

  • Determine the number of gold nanoparticles in the original aliquot (can be estimated from TEM sizing and the initial gold concentration).

  • Calculate the average number of this compound molecules per nanoparticle.

  • From the nanoparticle size, calculate the surface area and then the surface grafting density in molecules/nm².

Surface Density Determination by X-ray Photoelectron Spectroscopy (XPS)

This protocol outlines the general steps for analyzing a PEGylated surface using XPS.

a. Sample Preparation:

  • Prepare a clean, flat substrate (e.g., gold-coated silicon wafer).

  • Functionalize the substrate with this compound by immersing it in a solution of the thiol for a specified time.

  • Thoroughly rinse the surface with a suitable solvent (e.g., ethanol, water) to remove any physisorbed molecules and dry under a stream of nitrogen.

  • Mount the sample on the XPS sample holder.

b. XPS Analysis:

  • Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.

  • Acquire a survey spectrum to identify all the elements present on the surface.

  • Acquire high-resolution spectra for the elements of interest: C 1s, O 1s, S 2p, and the substrate signal (e.g., Au 4f).

  • The C 1s spectrum for a PEGylated surface will show a characteristic peak for the C-O bonds of the ethylene glycol units at a higher binding energy than the C-C/C-H peak.

c. Data Analysis:

  • Perform peak fitting on the high-resolution spectra to determine the areas of the different chemical states.

  • Use the peak areas and the appropriate relative sensitivity factors (RSFs) for each element to calculate the atomic concentrations on the surface.

  • The ratio of the S 2p signal to the substrate signal can be used to estimate the surface coverage.

  • The relative intensities of the C-O peak in the C 1s spectrum can provide information about the thickness and density of the PEG layer.

Elemental Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

This protocol describes the quantification of the gold-to-sulfur ratio in this compound functionalized gold nanoparticles.

a. Sample Preparation:

  • Prepare a series of calibration standards with known concentrations of gold and sulfur.

  • Accurately dilute a known volume of the this compound functionalized gold nanoparticle solution.

  • Digest the nanoparticles to bring the gold and sulfur into solution. This is typically done using aqua regia. Caution: Handle aqua regia with extreme care in a fume hood.

  • Dilute the digested sample to a final volume with ultrapure water.

b. ICP-MS Analysis:

  • Set up the ICP-MS instrument and optimize the parameters for the detection of gold (¹⁹⁷Au) and sulfur (³²S or ³⁴S).

  • Analyze the calibration standards to generate a calibration curve.

  • Analyze the digested sample solution.

c. Data Analysis:

  • From the calibration curve, determine the concentration of gold and sulfur in the sample solution.

  • Calculate the molar ratio of gold to sulfur.

  • Knowing the average number of gold atoms per nanoparticle (from TEM analysis), the number of sulfur atoms (and thus this compound molecules) per nanoparticle can be calculated.

  • Calculate the surface grafting density as described in the NMR protocol.

Visualizations

Experimental_Workflow_NMR cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis NP_solution This compound Gold NP Solution Add_Standard Add Internal Standard NP_solution->Add_Standard Digest Digest Nanoparticles (e.g., I₂ or Aqua Regia) Add_Standard->Digest NMR_acq Acquire ¹H NMR Spectrum Digest->NMR_acq Integration Integrate Peaks NMR_acq->Integration Calc_moles Calculate Moles of PEG & Standard Integration->Calc_moles Calc_density Calculate Surface Grafting Density Calc_moles->Calc_density

Caption: Workflow for ¹H NMR quantification of this compound on gold nanoparticles.

Experimental_Workflow_XPS cluster_prep Sample Preparation cluster_analysis XPS Analysis cluster_data Data Analysis Substrate Clean Substrate (e.g., Au/Si) Functionalize Functionalize with this compound Substrate->Functionalize Rinse_Dry Rinse and Dry Functionalize->Rinse_Dry XPS_acq Acquire Survey & High-Res Spectra Rinse_Dry->XPS_acq Peak_fit Peak Fitting XPS_acq->Peak_fit Calc_atomic_conc Calculate Atomic Concentrations Peak_fit->Calc_atomic_conc Calc_coverage Estimate Surface Coverage Calc_atomic_conc->Calc_coverage

Caption: Workflow for XPS analysis of this compound modified surfaces.

Logical_Relationship_Techniques cluster_direct Direct Quantification cluster_indirect Indirect Quantification Quant Quantitative Analysis of This compound on Surfaces NMR ¹H NMR Spectroscopy (Absolute Quantification) Quant->NMR Fluorescence Fluorescence Spectroscopy (Relative/Absolute with Calibration) Quant->Fluorescence XPS XPS (Elemental Composition) Quant->XPS ICPMS ICP-MS (Elemental Ratio) Quant->ICPMS NMR->XPS Complementary Info NMR->ICPMS Complementary Info XPS->NMR Surface Chemistry

Caption: Logical relationship between different quantitative analysis techniques.

References

A Comparative Guide to m-PEG16-SH: Applications, Limitations, and Alternatives in Bioconjugation and Nanotechnology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of methoxy-polyethylene glycol (16)-thiol (m-PEG16-SH), a bifunctional linker widely employed in bioconjugation and nanotechnology. We will delve into its applications, inherent limitations, and compare its performance with alternative strategies, supported by experimental data. This guide aims to equip researchers with the necessary information to make informed decisions when selecting appropriate linkers for their specific research and development needs.

Applications of this compound

The primary utility of this compound lies in its ability to covalently attach to surfaces and molecules through its thiol (-SH) group, while the methoxy-PEG (m-PEG) chain imparts desirable physicochemical properties. The thiol group exhibits a strong affinity for noble metal surfaces, such as gold, making it an ideal choice for the functionalization of nanoparticles.[1] It also readily reacts with maleimide groups, enabling the site-specific conjugation to proteins and peptides that have been engineered to contain cysteine residues.[2]

The key advantages conferred by the m-PEG16 chain include:

  • Increased Hydrophilicity and Solubility: The PEG chain enhances the aqueous solubility of the conjugated molecule or nanoparticle, which is particularly beneficial for hydrophobic drugs or proteins.

  • Reduced Immunogenicity: The PEG layer can shield therapeutic agents from recognition by the immune system, thereby reducing immunogenic responses and prolonging circulation time.[3]

  • Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[4]

  • Steric Hindrance: The PEG chain creates a "stealth" layer that can prevent non-specific protein adsorption (opsonization) and uptake by the reticuloendothelial system (RES), further extending circulation time.

Limitations of this compound

Despite its widespread use, this compound and the associated conjugation chemistries have several limitations that researchers must consider:

  • Stability of the Thioether Bond: When this compound is conjugated to a maleimide-functionalized molecule, the resulting succinimidyl thioether linkage can be susceptible to a retro-Michael reaction. This can lead to the exchange of the PEGylated molecule with other thiol-containing species in a biological environment, such as glutathione, compromising the stability of the conjugate.

  • Hydrolysis of Maleimide: The maleimide group itself can undergo hydrolysis, rendering it unreactive towards thiols. The rate of hydrolysis is dependent on pH and temperature, which can impact conjugation efficiency.

  • Steric Hindrance Affecting Biological Activity: While beneficial for shielding, the PEG chain can also sterically hinder the interaction of a therapeutic protein with its target receptor, potentially reducing its biological activity. The extent of this effect is dependent on the PEG chain length and the location of the conjugation site.

  • Potential for Immunogenicity of PEG: Although generally considered non-immunogenic, there is growing evidence that PEG itself can elicit an immune response, leading to the production of anti-PEG antibodies. This can result in the accelerated blood clearance of PEGylated therapeutics and, in rare cases, hypersensitivity reactions.

  • Oxidation of the Thiol Group: The thiol group of this compound is susceptible to oxidation, which can lead to the formation of disulfide bonds (dimerization) and reduce its reactivity. This necessitates careful handling and storage under inert conditions.

Comparative Performance Data

The selection of a linker is a critical step in the design of bioconjugates and functionalized nanoparticles. The following tables provide a comparative overview of how the properties of PEG linkers and the stability of the resulting conjugates can be influenced by various factors.

Table 1: Impact of PEG Chain Length on Nanoparticle Properties

PropertyShort PEG Chain (e.g., < 5 kDa)Medium PEG Chain (e.g., 5-10 kDa)Long PEG Chain (e.g., > 10 kDa)Reference(s)
Hydrodynamic Diameter Smaller increaseModerate increaseLarger increase
Protein Adsorption Moderate reductionSignificant reductionSignificant reduction
Circulation Half-life ShorterLongerLongest
Cellular Uptake HigherLowerLowest
Enzyme Activity (of conjugated protein) Higher retentionModerate retentionLower retention

Note: The molecular weight of this compound is approximately 750 Da, which falls into the "Short PEG Chain" category.

Table 2: Stability of Thiol-Reactive Linkages

Linker ChemistryConditionsHalf-life / StabilityKey FindingsReference(s)
Maleimide-Thiol Human Plasma~80% intact after 72h (site-dependent)Stability is highly dependent on the local environment of the conjugation site.
Maleimide-Thiol 100 equiv. Glutathione, 37°C10% substrate loss after 21 daysDemonstrates susceptibility to thiol exchange.
Hydrolyzed Maleimide-Thiol Human Plasma>90% intact after 7 daysRing-opening of the succinimide ring significantly improves stability.
Maleamic Methyl Ester-Thiol 100 equiv. Glutathione, 37°C1.8% substrate loss after 21 daysOffers significantly improved stability over traditional maleimide linkers.
Phenyloxadiazole Sulfone-Thiol Human PlasmaResistant to thioether exchangeProvides a more stable alternative to maleimide-based conjugation.

Experimental Protocols

The following section provides a detailed, representative protocol for a common application of this compound: the functionalization of gold nanoparticles.

Protocol: Functionalization of Gold Nanoparticles (AuNPs) with this compound

Objective: To replace the citrate capping agent on AuNPs with this compound to create a stable, biocompatible nanoparticle formulation.

Materials:

  • Citrate-capped gold nanoparticles (AuNPs) solution (e.g., 20 nm)

  • This compound

  • Deionized (DI) water

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge tubes

  • Microcentrifuge

Procedure:

  • Preparation of this compound Solution:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in DI water.

  • Ligand Exchange Reaction:

    • In a microcentrifuge tube, add the this compound solution to the citrate-capped AuNP solution.

    • A large molar excess of this compound to AuNPs (e.g., 10,000:1) is recommended to ensure complete surface coverage.

    • Gently mix the solution by vortexing or pipetting and allow it to react for at least 12 hours at room temperature with gentle rocking or stirring. This allows for the displacement of the weakly bound citrate ions by the thiol groups of the this compound.

  • Purification of Functionalized AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the nanoparticles (e.g., for 20 nm AuNPs, 12,000 x g for 20 minutes).

    • Carefully remove the supernatant, which contains excess, unbound this compound and the displaced citrate ions.

    • Resuspend the nanoparticle pellet in DI water.

    • Repeat the centrifugation and resuspension steps at least three times to ensure the complete removal of any unbound ligands.

  • Final Resuspension and Characterization:

    • After the final wash, resuspend the purified this compound functionalized AuNPs in a suitable buffer, such as PBS, for storage and subsequent applications.

    • Characterize the functionalized nanoparticles using the following techniques:

      • UV-Vis Spectroscopy: To confirm the stability of the AuNPs (i.e., absence of aggregation, which would be indicated by a shift in the surface plasmon resonance peak).

      • Dynamic Light Scattering (DLS): To determine the hydrodynamic diameter and size distribution of the PEGylated AuNPs. An increase in hydrodynamic diameter compared to the citrate-capped AuNPs is expected.

      • Zeta Potential Measurement: To assess the surface charge of the nanoparticles. A change in zeta potential upon functionalization is expected.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and concepts discussed in this guide.

G Experimental Workflow for AuNP Functionalization with this compound cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product & Characterization prep_peg Prepare this compound stock solution (1 mg/mL) mix Mix this compound and AuNPs (10,000:1 molar excess) prep_peg->mix prep_aunp Obtain citrate-capped AuNP solution prep_aunp->mix incubate Incubate for 12 hours at room temperature mix->incubate centrifuge1 Centrifuge to pellet functionalized AuNPs incubate->centrifuge1 remove_sup1 Remove supernatant centrifuge1->remove_sup1 resuspend1 Resuspend in DI water remove_sup1->resuspend1 wash_repeat Repeat wash steps (3x) resuspend1->wash_repeat wash_repeat->centrifuge1 resuspend_final Resuspend in PBS wash_repeat->resuspend_final characterize Characterize via UV-Vis, DLS, and Zeta Potential resuspend_final->characterize

Caption: Workflow for AuNP Functionalization.

G This compound Conjugation to a Maleimide-Functionalized Protein cluster_reactants Reactants cluster_product Product peg This compound plus + peg->plus protein Protein-Maleimide protein->plus conjugate Protein-S-PEG16-m (Thioether Bond) reaction Michael Addition (pH 6.5-7.5) plus->reaction reaction->conjugate

Caption: Maleimide-Thiol Conjugation Chemistry.

G Factors Influencing this compound Application Outcomes cluster_properties Physicochemical Properties cluster_biological Biological Outcomes cluster_limitations Chemical Limitations center This compound Application solubility Increased Solubility center->solubility stability Enhanced Stability center->stability hydro_size Increased Hydrodynamic Size center->hydro_size immunogenicity Reduced Immunogenicity center->immunogenicity circulation Prolonged Circulation center->circulation bioactivity Potential for Reduced Bioactivity (Steric Hindrance) center->bioactivity bond_stability Thioether Bond Instability center->bond_stability hydrolysis Maleimide Hydrolysis center->hydrolysis oxidation Thiol Oxidation center->oxidation

Caption: Key Factors in this compound Applications.

References

determining the optimal PEG linker for specific research applications

Author: BenchChem Technical Support Team. Date: November 2025

In the fields of bioconjugation, drug delivery, and biologics development, the choice of a polyethylene glycol (PEG) linker is a critical determinant of the final product's efficacy, stability, and pharmacokinetic profile. This guide provides an objective comparison of various PEG linkers, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific research applications.

Key Considerations in PEG Linker Selection

The optimal PEG linker is not a one-size-fits-all solution. Its selection depends on a multitude of factors, including the nature of the molecule to be conjugated, the desired in vivo behavior, and the specific application. The primary characteristics to consider are the PEG chain length, its architecture (linear versus branched), and the type of functional groups at its termini.[1][2]

PEG Linker Length: The length of the PEG chain directly influences the physicochemical properties of the conjugate. Longer PEG chains generally lead to increased hydrophilicity, which can enhance the solubility of hydrophobic drugs and reduce aggregation.[3][4] Furthermore, a longer PEG linker increases the hydrodynamic radius of the conjugate, which can prolong its circulation half-life by reducing renal clearance.[4] However, there can be a trade-off, as excessively long linkers might lead to decreased biological activity due to steric hindrance or reduced in vitro potency.

PEG Linker Architecture: PEG linkers are broadly categorized into linear and branched structures.

  • Linear PEG linkers are the most common type, consisting of a straight chain of ethylene glycol units. They are relatively simple to synthesize and offer a good balance of properties for many applications.

  • Branched PEG linkers feature multiple PEG arms radiating from a central core. This architecture provides a greater hydrodynamic volume compared to a linear PEG of the same molecular weight, which can be more effective in shielding the conjugated molecule from enzymatic degradation and the immune system. Branched PEGs can also offer a higher drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).

Functional Groups: The choice of reactive functional groups at the ends of the PEG linker is dictated by the available conjugation sites on the target molecule (e.g., amine groups on lysines, thiol groups on cysteines). Common functional groups include N-hydroxysuccinimide (NHS) esters for reacting with amines, and maleimides for reacting with thiols. The use of heterobifunctional linkers, which have different reactive groups at each end, allows for the specific and sequential conjugation of two different molecules.

Comparative Performance Data

The following tables summarize quantitative data from various studies, comparing the performance of different PEG linkers in the context of antibody-drug conjugates (ADCs) and protein PEGylation.

Table 1: Impact of PEG Linker Length on ADC Performance

PEG Linker LengthIn Vitro Cytotoxicity (IC50)In Vivo Antitumor Efficacy (Tumor Growth Inhibition)Plasma Half-lifeReference
No PEGLower (Higher Potency)BaselineShortest
PEG4ModerateImprovedIncreased
PEG8ModerateSignificantly ImprovedFurther Increased
PEG12Higher (Lower Potency)Significantly ImprovedLongest
PEG24Higher (Lower Potency)Variable, can be improvedLongest
4 kDaReduced (4.5-fold vs no PEG)Improved2.5-fold increase vs no PEG
10 kDaReduced (22-fold vs no PEG)Most Ideal11.2-fold increase vs no PEG

Table 2: Comparison of Linear vs. Branched PEG Linkers on ADC Properties

PEG Linker ArchitectureHydrodynamic RadiusIn Vivo ClearanceIn Vivo EfficacyReference
Linear (24-unit PEG)SmallerFasterEffective
Branched (2 x 12-unit PEG)LargerSlowerMore Effective

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of experimental findings. Below are representative protocols for key experiments in the evaluation of PEG linkers.

Protocol 1: Synthesis and Characterization of a PEGylated Antibody-Drug Conjugate (ADC)
  • Antibody Reduction (for thiol conjugation):

    • Prepare a solution of the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

    • Add a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution.

    • Incubate the reaction mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

    • Remove the excess reducing agent by size-exclusion chromatography (SEC) or dialysis.

  • Drug-Linker Conjugation:

    • Dissolve the maleimide-functionalized PEG-drug linker in a water-miscible organic solvent (e.g., dimethyl sulfoxide, DMSO).

    • Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.

  • Purification and Characterization:

    • Purify the ADC from unconjugated drug-linker and antibody using SEC.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.

    • Assess the aggregation level of the ADC using size-exclusion chromatography with multi-angle light scattering (SEC-MALS).

Protocol 2: In Vitro Cytotoxicity Assay
  • Cell Culture:

    • Culture the target cancer cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.

    • Plate the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC and a control antibody in the cell culture medium.

    • Remove the medium from the cells and add the ADC or control antibody dilutions.

    • Incubate the cells for a period of 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • Cell Viability Assessment:

    • Assess cell viability using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay like CellTiter-Glo®.

    • Measure the absorbance or luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by fitting the data to a dose-response curve.

Protocol 3: In Vivo Antitumor Efficacy Study in a Xenograft Model
  • Tumor Implantation:

    • Implant tumor cells subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize the mice into treatment groups (e.g., vehicle control, control antibody, and ADC-treated groups).

    • Administer the ADC and control antibodies intravenously (IV) at a specified dose and schedule.

  • Tumor Growth Monitoring and Data Analysis:

    • Measure the tumor volume using calipers two to three times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition (TGI) for the ADC-treated groups compared to the vehicle control group.

Visualizing Key Concepts

Diagrams created using Graphviz (DOT language) can effectively illustrate the structural differences between PEG linkers and the experimental workflows for their evaluation.

cluster_linear Linear PEG Linker cluster_branched Branched PEG Linker FG1 Functional Group 1 PEG_Unit1 (-CH2-CH2-O-)n FG1->PEG_Unit1 FG2 Functional Group 2 PEG_Unit1->FG2 Core Core Molecule PEG_Arm1 (-CH2-CH2-O-)n Core->PEG_Arm1 PEG_Arm2 (-CH2-CH2-O-)m Core->PEG_Arm2 FG_B1 Functional Group PEG_Arm1->FG_B1 FG_B2 Functional Group PEG_Arm2->FG_B2

Caption: Structural comparison of linear and branched PEG linkers.

Start Select Antibody and Drug Payload Synthesize Synthesize ADCs with different PEG Linkers (e.g., PEG4, PEG8, PEG12) Start->Synthesize Characterize Characterize ADCs (DAR, Aggregation) Synthesize->Characterize InVitro In Vitro Cytotoxicity Assay (IC50 Determination) Characterize->InVitro InVivo In Vivo Efficacy Study (Xenograft Model) Characterize->InVivo Analyze Compare Performance Metrics InVitro->Analyze PK Pharmacokinetic Analysis (Half-life, Clearance) InVivo->PK PK->Analyze Select Select Optimal PEG Linker Analyze->Select

Caption: Experimental workflow for comparing ADC efficacy.

Conclusion

The selection of an optimal PEG linker is a critical step in the development of bioconjugates and drug delivery systems. A systematic approach that considers the interplay between PEG linker length, architecture, and the specific application is essential. This guide provides a framework for this selection process, supported by comparative data and detailed experimental protocols. By carefully evaluating these parameters, researchers can rationally design more effective and safer therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.